Product packaging for 4-(Oxazol-2-yl)aniline(Cat. No.:CAS No. 62882-11-5)

4-(Oxazol-2-yl)aniline

Cat. No.: B112860
CAS No.: 62882-11-5
M. Wt: 160.17 g/mol
InChI Key: SLLOVNWUCAZDJC-UHFFFAOYSA-N
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Description

4-(Oxazol-2-yl)aniline (CAS 62882-11-5) is a heterocyclic organic compound featuring an aniline group linked to an oxazole ring. This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The oxazole scaffold is a privileged structure in drug discovery, known for its wide spectrum of biological activities . Researchers utilize this compound as a building block for synthesizing more complex molecules. Oxazole derivatives are investigated for their antimicrobial properties against various bacterial and fungal strains, and for their anticancer potential, including inhibitory activity against specific carcinoma cell lines . The primary research value of this compound lies in its role as a versatile precursor for developing new chemical entities. Its molecular framework is commonly incorporated into compounds screened for therapeutic applications, contributing to advancements in pharmaceutical science and the development of novel therapeutic agents . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O B112860 4-(Oxazol-2-yl)aniline CAS No. 62882-11-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,3-oxazol-2-yl)aniline
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8N2O/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLOVNWUCAZDJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90494873
Record name 4-(1,3-Oxazol-2-yl)aniline
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Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62882-11-5
Record name 4-(1,3-Oxazol-2-yl)aniline
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Record name 4-(1,3-oxazol-2-yl)aniline
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Foundational & Exploratory

4-(Oxazol-2-yl)aniline: A Technical Guide to Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(Oxazol-2-yl)aniline, a key heterocyclic building block in medicinal chemistry. Due to a lack of specific literature detailing the initial discovery of this exact molecule, this document focuses on established and plausible synthetic routes, providing detailed experimental protocols and quantitative data based on analogous transformations. The significance of the broader class of aminophenyl oxazoles in drug discovery is also discussed, offering context for the compound's potential applications.

Introduction: The Significance of Aminophenyl Oxazoles

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. When coupled with an aniline moiety, the resulting aminophenyl oxazole core serves as a versatile template for the development of novel therapeutics. These compounds have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. The amino group provides a convenient handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic profiles. The 2- and 5-positions of the oxazole ring, as well as the amino group of the aniline, are key points for molecular diversification.

Proposed Synthetic Pathways for this compound

Van Leusen Oxazole Synthesis

The Van Leusen reaction provides a direct and efficient one-pot synthesis of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2][3] This method is particularly advantageous due to its operational simplicity and the commercial availability of the reagents.

Reaction Scheme:

Experimental Protocol:

Materials:

  • 4-Aminobenzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Brine solution

Procedure:

  • To a solution of 4-aminobenzaldehyde (1.0 equivalent) in methanol, add tosylmethyl isocyanide (1.1 equivalents) and potassium carbonate (2.0 equivalents).

  • Stir the reaction mixture at reflux for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature and concentrate under reduced pressure to remove the methanol.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

Quantitative Data (Based on Analogous Reactions):

ParameterValueReference
Yield 75-85%[4]
Purity >95% (after chromatography)N/A
Reaction Time 2-4 hoursN/A
Temperature Reflux (approx. 65°C)N/A
Robinson-Gabriel Oxazole Synthesis

The Robinson-Gabriel synthesis is a classic method for the formation of oxazoles through the cyclodehydration of 2-acylamino-ketones.[5][6] This approach requires a two-step sequence: preparation of the 2-acylamino-ketone intermediate followed by cyclization. To avoid side reactions with the free amino group, a protection/deprotection strategy or a nitro-group reduction strategy is often employed.

Pathway A: Nitro-Group Reduction Strategy

This pathway involves the synthesis of the nitro-analogue, 2-(4-nitrophenyl)oxazole, followed by the reduction of the nitro group to the desired aniline.

Step 1: Synthesis of 2-(4-Nitrophenyl)oxazole

A plausible method for this step is the reaction of 2-bromo-1-(4-nitrophenyl)ethan-1-one with a formamide source or urea.

Experimental Protocol (Step 1):

Materials:

  • 2-Bromo-1-(4-nitrophenyl)ethan-1-one

  • Urea

  • Deep Eutectic Solvent (e.g., choline chloride:urea) or a high-boiling solvent like DMF

Procedure:

  • Combine 2-bromo-1-(4-nitrophenyl)ethan-1-one (1.0 equivalent) and urea (1.0-1.2 equivalents) in a suitable deep eutectic solvent or DMF.

  • Heat the reaction mixture at 60-80°C for 3-5 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to yield 2-(4-nitrophenyl)oxazole.[7]

Step 2: Reduction of 2-(4-Nitrophenyl)oxazole

The nitro group can be reduced to an amine using standard reducing agents.

Experimental Protocol (Step 2):

Materials:

  • 2-(4-Nitrophenyl)oxazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

  • Ethanol (EtOH) or Acetic Acid (AcOH)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

Procedure (using SnCl₂·2H₂O):

  • Dissolve 2-(4-nitrophenyl)oxazole (1.0 equivalent) in ethanol.

  • Add a solution of tin(II) chloride dihydrate (3.0-5.0 equivalents) in concentrated hydrochloric acid dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 2-6 hours until the starting material is consumed (monitored by TLC).

  • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford this compound.

Quantitative Data (Based on Analogous Reactions):

ParameterStep 1: Oxazole FormationStep 2: Nitro ReductionReference
Yield 60-70%80-95%[7]
Purity >95% (after purification)>98% (after purification)N/A
Reaction Time 3-5 hours2-6 hoursN/A
Temperature 60-80°CRoom TemperatureN/A

Experimental Workflows (Graphviz)

The following diagrams illustrate the proposed synthetic workflows for this compound.

VanLeusen_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 4-Aminobenzaldehyde 4-Aminobenzaldehyde ReactionVessel One-pot reaction (K2CO3, MeOH, Reflux) 4-Aminobenzaldehyde->ReactionVessel TosMIC Tosylmethyl isocyanide (TosMIC) TosMIC->ReactionVessel Workup Aqueous Workup ReactionVessel->Workup Purification Column Chromatography Workup->Purification FinalProduct This compound Purification->FinalProduct

Caption: Van Leusen Synthesis Workflow for this compound.

RobinsonGabriel_Synthesis cluster_step1 Step 1: Oxazole Formation cluster_step2 Step 2: Nitro Reduction Start1 2-Bromo-1-(4-nitrophenyl)ethan-1-one Reaction1 Heating (e.g., DMF, 60-80°C) Start1->Reaction1 Reagent1 Urea Reagent1->Reaction1 Intermediate 2-(4-Nitrophenyl)oxazole Reaction1->Intermediate Reaction2 Reduction (e.g., EtOH, RT) Intermediate->Reaction2 Reagent2 Reducing Agent (e.g., SnCl2·2H2O) Reagent2->Reaction2 FinalProduct This compound Reaction2->FinalProduct

Caption: Robinson-Gabriel Synthesis Workflow (Nitro-Reduction Strategy).

Discovery and Applications

As previously mentioned, specific literature detailing the initial discovery of this compound is scarce. However, the broader class of aminophenyl oxazoles has been a subject of significant interest in medicinal chemistry for several decades. The discovery of the biological activities of various substituted oxazoles has driven the development of synthetic methods to access diverse analogues for biological screening.

Aminophenyl oxazole derivatives have been investigated for a range of therapeutic applications, including:

  • Anticancer Agents: The scaffold is present in compounds designed as kinase inhibitors and apoptosis inducers.[8][9]

  • Anti-inflammatory Agents: Derivatives have shown potential in modulating inflammatory pathways.

  • Antimicrobial Agents: The oxazole nucleus is a key component of several antibacterial and antifungal compounds.

The synthesis of this compound provides a valuable starting point for the generation of libraries of novel compounds for high-throughput screening in drug discovery programs. The amino group can be readily acylated, alkylated, or used in coupling reactions to introduce a wide variety of substituents, enabling the fine-tuning of biological activity and physicochemical properties.

Conclusion

While the specific discovery of this compound is not well-documented, its synthesis can be confidently approached using established methods such as the Van Leusen and Robinson-Gabriel reactions. This technical guide provides detailed, plausible protocols and workflows to aid researchers in the preparation of this valuable synthetic intermediate. The proven importance of the aminophenyl oxazole scaffold in medicinal chemistry underscores the potential of this compound as a key building block for the development of future therapeutic agents. Further research into the biological activities of derivatives of this compound is warranted.

References

Spectroscopic Characterization of 4-(Oxazol-2-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(Oxazol-2-yl)aniline. Due to the limited availability of direct experimental data for this specific compound in public databases, this document presents a detailed analysis based on established spectroscopic principles and data from closely related structural analogs. The information herein serves as a robust resource for the identification, purity assessment, and structural elucidation of this compound and similar compounds in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the key spectroscopic techniques used to characterize this compound. These values are predicted based on the analysis of its constituent functional groups—the aniline and oxazole rings—and data from analogous molecules.

Table 1: Predicted FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450-3250Strong, BroadN-H stretching (asymmetric and symmetric) of the primary amine
3150-3000MediumAromatic C-H stretching
1620-1580StrongC=N stretching of the oxazole ring
1600-1450Medium to StrongAromatic C=C ring stretching
1300-1200MediumAromatic C-N stretching
1100-1000MediumC-O-C stretching of the oxazole ring
850-800Strongpara-disubstituted benzene C-H out-of-plane bending

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.80d2HAr-H (ortho to oxazole)
~7.55s1HOxazole-H (C5)
~7.10s1HOxazole-H (C4)
~6.75d2HAr-H (ortho to NH₂)
~4.00br s2H-NH₂

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Chemical Shift (δ) ppmAssignment
~161.0C2 of oxazole (C=N)
~148.0C-NH₂ of aniline
~138.0C5 of oxazole
~129.0CH of aniline (ortho to oxazole)
~125.0C-oxazole of aniline
~122.0C4 of oxazole
~115.0CH of aniline (ortho to NH₂)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
160Molecular ion (M⁺)
132Loss of CO
104Loss of CO and HCN
77Phenyl cation

Experimental Protocols

The following sections detail the standardized methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol: A Representative Method

A plausible synthetic route to this compound involves the condensation of 4-aminobenzaldehyde with tosyl)methyl isocyanide (TosMIC), a common method for oxazole synthesis.

  • Reaction Setup: To a solution of 4-aminobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol, add tosyl)methyl isocyanide (1.05 eq) and a base like potassium carbonate (2.0 eq).

  • Reaction Conditions: Stir the mixture at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Partition the residue between water and an organic solvent like ethyl acetate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it. The crude product can be purified by column chromatography on silica gel to afford this compound.

FT-IR Spectroscopy Protocol
  • Sample Preparation: For a solid sample, a small amount (1-2 mg) is finely ground with dry potassium bromide (KBr) (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: A background spectrum of a pure KKBr pellet is recorded first. The sample pellet is then placed in the spectrometer. The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.[1]

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.[2]

  • ¹H NMR Data Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR Data Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[2]

  • Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI). EI is a common technique for this type of molecule.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: A detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of different m/z values.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the spectroscopic data in the structural elucidation of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation start Starting Materials (4-aminobenzaldehyde, TosMIC) reaction Chemical Reaction (Condensation) start->reaction purification Purification (Column Chromatography) reaction->purification product Pure this compound purification->product ftir FT-IR Spectroscopy product->ftir Functional Groups nmr NMR Spectroscopy (¹H and ¹³C) product->nmr Connectivity ms Mass Spectrometry product->ms Molecular Weight structure Verified Structure of This compound ftir->structure nmr->structure ms->structure

Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.

data_integration center_node This compound Structure ftir FT-IR Data center_node->ftir nmr_h ¹H NMR Data center_node->nmr_h nmr_c ¹³C NMR Data center_node->nmr_c ms Mass Spec Data center_node->ms ftir_info Functional Groups: -NH₂ (amine) -C=N (oxazole) -Aromatic Rings ftir->ftir_info nmr_h_info Proton Environment: -Aromatic protons -Oxazole protons -Amine protons nmr_h->nmr_h_info nmr_c_info Carbon Skeleton: -Number of unique carbons -Chemical environment of carbons nmr_c->nmr_c_info ms_info Molecular Weight: -M⁺ at m/z 160 -Fragmentation Pattern ms->ms_info

References

4-(Oxazol-2-yl)aniline CAS number and identification

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the core aspects of 2-aryl-oxazole aniline derivatives, with a specific focus on 4-(Benzo[d]oxazol-2-yl)aniline, is provided below for researchers, scientists, and professionals in drug development. Due to the limited availability of specific data for 4-(Oxazol-2-yl)aniline, this guide centers on the well-documented and structurally related compound, 4-(Benzo[d]oxazol-2-yl)aniline.

Introduction

While specific comprehensive data for this compound is scarce in publicly accessible literature, this guide provides a detailed technical overview of the closely related compound, 4-(Benzo[d]oxazol-2-yl)aniline. This compound belongs to the 2-arylbenzoxazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities. 4-(Benzo[d]oxazol-2-yl)aniline, in particular, has been identified as a potent antitumor agent.[1] This guide will cover its identification, chemical and physical properties, synthesis, and applications in drug discovery and development.

Identification

The unambiguous identification of 4-(Benzo[d]oxazol-2-yl)aniline is crucial for research and development purposes. Key identifiers for this compound are summarized in the table below.

IdentifierValue
CAS Number 20934-81-0[2]
IUPAC Name 4-(1,3-benzoxazol-2-yl)aniline
Synonyms 4-(2-Benzoxazolyl)benzenamine, [4-(benzooxazol-2-yl)-phenyl]-amine, 4-(1,3-benzoxazol-2-yl)anilin[2][3]
Molecular Formula C₁₃H₁₀N₂O[2]
Molecular Weight 210.24 g/mol
InChI Key XZYQBYQGHHGXBC-UHFFFAOYSA-N

Chemical and Physical Properties

The physicochemical properties of 4-(Benzo[d]oxazol-2-yl)aniline are essential for its handling, formulation, and development as a potential therapeutic agent.

PropertyValue
Melting Point 169-170 °C[2]
Boiling Point 361.4 ± 25.0 °C (Predicted)[2]
Density 1.257 ± 0.06 g/cm³ (Predicted)[2]
Appearance Light yellow to brown solid[4]
Solubility Soluble in DMSO (≥ 100 mg/mL)[4]
Storage 4°C, protect from light[4]

Spectroscopic Data for Identification

While detailed spectra are often proprietary, the expected spectroscopic features for 4-(Benzo[d]oxazol-2-yl)aniline can be predicted based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the aniline and benzoxazole rings. Protons on the 4-substituted aniline ring would typically appear as two doublets in the aromatic region. The protons of the benzoxazole moiety would also resonate in the aromatic region. The -NH₂ protons of the aniline group would likely produce a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the 13 unique carbon atoms in the molecule. The chemical shifts would be characteristic of the aromatic carbons in both the aniline and benzoxazole rings.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (210.24 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the primary amine, C=N stretching of the oxazole ring, and C-O stretching.[5]

Synthesis of 4-(Benzo[d]oxazol-2-yl)aniline

The synthesis of 2-arylbenzoxazoles, including 4-(Benzo[d]oxazol-2-yl)aniline, can be achieved through several methods. A common approach involves the condensation of a 2-aminophenol with a substituted benzoic acid or its derivative.[5][6]

Experimental Protocol: General Synthesis of 2-Arylbenzoxazoles

A general procedure for the synthesis of 2-arylbenzoxazoles involves the condensation of a 2-aminophenol with a substituted benzoic acid in the presence of a condensing agent like polyphosphoric acid (PPA) or under acidic conditions.[6]

  • Reaction Setup: A mixture of 2-aminophenol and 4-aminobenzoic acid is heated in the presence of a suitable solvent and catalyst.

  • Reaction Conditions: The reaction is typically carried out at an elevated temperature to facilitate the condensation and subsequent cyclization to form the benzoxazole ring.[5]

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and poured into water to precipitate the crude product. The solid is then collected by filtration, washed, and purified by recrystallization or column chromatography to yield the desired 2-arylbenzoxazole.[5]

G cluster_reactants Reactants cluster_process Process cluster_product Product 2-Aminophenol 2-Aminophenol Condensation_Cyclization Condensation & Cyclization 2-Aminophenol->Condensation_Cyclization 4-Aminobenzoic_Acid 4-Aminobenzoic_Acid 4-Aminobenzoic_Acid->Condensation_Cyclization 4-(Benzo[d]oxazol-2-yl)aniline 4-(Benzo[d]oxazol-2-yl)aniline Condensation_Cyclization->4-(Benzo[d]oxazol-2-yl)aniline

General synthesis workflow for 4-(Benzo[d]oxazol-2-yl)aniline.

Applications in Research and Drug Development

4-(Benzo[d]oxazol-2-yl)aniline has emerged as a compound of interest in oncology research due to its potent antitumor properties.[1]

Antitumor Activity

Research has demonstrated that 4-(Benzo[d]oxazol-2-yl)aniline exhibits inhibitory activity against mammary carcinoma cell lines, such as MCF-7 and MDA-468.[1][4] The compound has shown IC₅₀ values in the sub-micromolar to micromolar range, indicating its potential as a lead compound for the development of new anticancer therapies.[1][4] The antitumor activity of 2-arylbenzoxazoles is believed to be mediated through various mechanisms, including the induction of apoptosis.

Signaling Pathway Involvement

While the specific signaling pathways modulated by 4-(Benzo[d]oxazol-2-yl)aniline are a subject of ongoing research, many antitumor agents exert their effects by activating intrinsic apoptotic pathways. This often involves the activation of caspases, a family of proteases that execute programmed cell death.

G Antitumor_Agent 4-(Benzo[d]oxazol-2-yl)aniline Cellular_Stress Cellular Stress Antitumor_Agent->Cellular_Stress Pro_Apoptotic_Proteins Pro-Apoptotic Proteins (e.g., Bax, Bak) Cellular_Stress->Pro_Apoptotic_Proteins Mitochondrion Mitochondrion Pro_Apoptotic_Proteins->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome_Formation Apoptosome Formation Cytochrome_c->Apoptosome_Formation Caspase_9 Caspase-9 Activation Apoptosome_Formation->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Hypothesized intrinsic apoptosis signaling pathway.

4-(Benzo[d]oxazol-2-yl)aniline is a promising scaffold in the field of medicinal chemistry, particularly for the development of novel antitumor agents. Its straightforward synthesis and potent biological activity make it an attractive candidate for further investigation and optimization in drug discovery programs. This technical guide provides a foundational overview for researchers and scientists working with this and related 2-arylbenzoxazole compounds.

References

Solubility and Stability of 4-(Oxazol-2-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility and stability of 4-(Oxazol-2-yl)aniline, a heterocyclic compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of public data on this specific molecule, this document outlines a framework for determining its physicochemical properties, including detailed experimental protocols based on established methodologies for analogous compounds.

Physicochemical Properties

While specific experimental data for this compound is not widely available, the properties of structurally related compounds can provide valuable insights. The presence of both an aniline and an oxazole moiety influences its chemical characteristics. The aniline portion typically governs its basicity and susceptibility to oxidation, while the electron-rich oxazole ring contributes to its reactivity and potential for hydrogen bonding.

Table 1: Predicted Physicochemical Properties of Related Aniline and Oxazole Derivatives

Property4-(Benzo[d]oxazol-2-yl)aniline4-(1,2,4-Oxadiazol-3-yl)aniline4-(1,3-Oxazol-5-yl)aniline
Molecular Formula C₁₃H₁₀N₂O[1]C₈H₇N₃O[2]C₉H₈N₂O[3]
Molecular Weight 210.24 g/mol [4]161.16 g/mol [2]160.17 g/mol [3]
Melting Point 169-170 °C[1]Not AvailableNot Available
Boiling Point 361.4±25.0 °C (Predicted)[1]Not AvailableNot Available
pKa 3.29±0.10 (Predicted)[1]Not AvailableNot Available
LogP Not Available1.1 (Computed)[2]1.3 (Computed)[3]

Solubility Profile

The solubility of a compound is a critical parameter influencing its bioavailability and formulation development. Based on its structure, this compound is expected to be soluble in polar organic solvents.

Qualitative Solubility

The nitrogen atoms in the aniline and oxazole rings can act as hydrogen bond acceptors, while the N-H group of the aniline can act as a hydrogen bond donor with protic solvents. This suggests good solubility in polar protic solvents like methanol and ethanol. In polar aprotic solvents such as DMSO and DMF, the polar nature of the solvent is expected to effectively solvate the molecule. Conversely, its solubility in non-polar solvents like toluene and hexane is anticipated to be low.

Quantitative Solubility Data for an Analogous Compound

Quantitative solubility data for the related compound, 4-(Benzo[d]oxazol-2-yl)aniline, is available in specific solvent systems, which can serve as a reference.

Table 2: Quantitative Solubility of 4-(Benzo[d]oxazol-2-yl)aniline

Solvent SystemSolubility
DMSO≥ 100 mg/mL (475.66 mM)[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (11.89 mM)[4]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (11.89 mM)[4]
Note: "≥" indicates that the solubility is at least the stated value, but the saturation point was not determined.[4]
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach to determine the thermodynamic solubility of a compound.

Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep_solution Prepare supersaturated solution (excess compound in solvent) equilibration Equilibrate at constant temperature (e.g., 24-48 hours) prep_solution->equilibration separation Separate solid from liquid (centrifugation/filtration) equilibration->separation analysis Quantify concentration in the supernatant (e.g., HPLC-UV) separation->analysis

Caption: Workflow for Shake-Flask Solubility Determination.

Methodology:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a vial.

  • Equilibration: Seal the vials and agitate them in a constant temperature shaker or incubator (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a syringe filter (e.g., 0.22 µm).

  • Quantification: Dilute the clear supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Stability Profile

The stability of a pharmaceutical compound is a critical quality attribute that can impact its safety and efficacy. Forced degradation studies are essential to understand the chemical stability of a molecule and to develop stability-indicating analytical methods.[5]

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the compound to conditions more severe than accelerated stability testing to predict its degradation pathways.[5][6] These studies are crucial for identifying potential degradation products and developing stable formulations.[5]

Logical Flow of a Forced Degradation Study

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_identification Identification cluster_pathway Pathway Elucidation stress Expose compound to: - Acidic conditions - Basic conditions - Oxidative conditions - Thermal stress - Photolytic stress analysis Analyze stressed samples using a stability-indicating method (e.g., HPLC) stress->analysis identification Characterize degradation products (e.g., LC-MS) analysis->identification pathway Propose degradation pathways identification->pathway

Caption: Logical Flow of a Forced Degradation Study.

Experimental Protocols for Forced Degradation Studies

The following protocols outline the typical conditions for forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines.[5] The extent of degradation should be targeted at 5-20%.[7]

Table 3: Recommended Conditions for Forced Degradation Studies

Stress ConditionRecommended Protocol
Acid Hydrolysis 0.1 M HCl at room temperature or elevated temperature (e.g., 60 °C) for a specified duration.
Base Hydrolysis 0.1 M NaOH at room temperature or elevated temperature (e.g., 60 °C) for a specified duration.
Oxidation 3% H₂O₂ at room temperature for a specified duration.
Thermal Degradation The solid drug substance is exposed to dry heat (e.g., 80 °C) for a specified duration.
Photostability The solid drug substance is exposed to a combination of UV and visible light as per ICH Q1B guidelines.

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stressor solutions. For thermal and photolytic studies, the solid compound is used.

  • Stress Application: Expose the samples to the conditions outlined in Table 3. Monitor the degradation over time.

  • Neutralization: For acid and base hydrolysis samples, neutralize the solutions before analysis.

  • Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method. This method should be able to separate the parent compound from all significant degradation products.

  • Peak Purity and Identification: Assess the peak purity of the parent compound and any degradation products. Use techniques like LC-MS to identify the structure of the major degradants.

Analytical Methods for Quantification

A robust analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is the preferred technique for its high resolution and sensitivity.

HPLC Method for Purity and Degradation Analysis

A stability-indicating reversed-phase HPLC (RP-HPLC) method is suitable for the analysis of this compound.

Table 4: Example HPLC Method Parameters

ParameterCondition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile).
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm)
Injection Volume 10 µL
Column Temperature 30 °C

This technical guide provides a foundational framework for characterizing the solubility and stability of this compound. The successful application of these methodologies will generate critical data to support its advancement in research and drug development.

References

Quantum Chemical Blueprint of 4-(Oxazol-2-yl)aniline: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the quantum chemical calculations for 4-(Oxazol-2-yl)aniline, a molecule of significant interest in medicinal chemistry. By leveraging computational methods, we can unlock a deeper understanding of its electronic structure, reactivity, and potential as a scaffold in drug design. This document outlines the theoretical foundation, computational methodologies, and expected electronic and structural properties, providing a framework for in-silico analysis.

Introduction: The Significance of In-Silico Analysis

Quantum chemical calculations have become an indispensable tool in modern drug discovery.[1] For a molecule like this compound, which combines the electron-rich aniline moiety with the versatile oxazole ring, these calculations can predict a range of properties that are crucial for its development as a therapeutic agent.[2][3] These properties include molecular geometry, electronic distribution, and frontier molecular orbitals (HOMO and LUMO), which are fundamental to understanding its reactivity and interaction with biological targets.[1] Computational approaches, such as Density Functional Theory (DFT), offer a cost-effective and efficient means to screen and optimize potential drug candidates before their synthesis.[4]

Methodologies for Quantum Chemical Calculations

The in-silico analysis of this compound involves a systematic computational workflow. The primary method employed for such studies is Density Functional Theory (DFT), known for its balance of accuracy and computational cost.[4]

Computational Protocol

A typical computational study would involve the following steps:

  • Geometry Optimization: The initial step is to determine the most stable 3D conformation of the this compound molecule. This is achieved by finding the geometry with the lowest potential energy using a functional like B3LYP combined with a basis set such as 6-311++G(d,p).[4]

  • Frequency Calculations: To confirm that the optimized structure represents a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.[4]

  • Electronic Property Calculations: Once the optimized geometry is obtained, various electronic properties are calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the dipole moment.[1][5]

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.[1]

The following diagram illustrates the typical workflow for these computational studies.

Computational Chemistry Workflow start Initial Molecular Structure of this compound geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc is_stable Check for Imaginary Frequencies freq_calc->is_stable is_stable->geom_opt Imaginary Frequencies Found electronic_calc Calculation of Electronic Properties (HOMO, LUMO, Dipole Moment, etc.) is_stable->electronic_calc No Imaginary Frequencies mep_map Generation of Molecular Electrostatic Potential (MEP) Map electronic_calc->mep_map analysis Analysis of Results and Reactivity Prediction mep_map->analysis end Final Report analysis->end

References

Spectroscopic Data of 4-(Oxazol-2-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-(Oxazol-2-yl)aniline. Due to the limited availability of experimentally derived public data for this specific molecule, this guide presents predicted spectral characteristics based on established principles and data from analogous structures. Furthermore, a comprehensive, standardized experimental protocol for acquiring high-quality NMR spectra for this class of compounds is detailed.

Chemical Structure and Atom Numbering

To facilitate the discussion of NMR data, the chemical structure of this compound is presented below with a systematic atom numbering scheme. This numbering will be used for the assignment of spectral peaks.

Caption: Chemical structure of this compound with atom numbering for NMR assignments.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Spectral Data of this compound

Atom NumberMultiplicityPredicted Chemical Shift (δ, ppm)
H2, H6Doublet7.8 - 8.0
H3, H5Doublet6.7 - 6.9
H8Singlet7.6 - 7.8
H9Singlet7.1 - 7.3
NH₂Broad Singlet3.5 - 4.5

Table 2: Predicted ¹³C NMR Spectral Data of this compound

Atom NumberPredicted Chemical Shift (δ, ppm)
C1118 - 122
C2, C6128 - 132
C3, C5114 - 118
C4148 - 152
C7160 - 164
C8138 - 142
C9125 - 129

Experimental Protocol for NMR Spectroscopy

The following is a detailed, standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra, applicable to this compound and related organic molecules.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis and 20-50 mg for ¹³C NMR analysis.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Common choices for aniline derivatives include Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for the labile amine protons.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the selected deuterated solvent in a clean, dry vial.

  • Internal Standard: If the deuterated solvent does not contain an internal standard, add a small amount of Tetramethylsilane (TMS, 0 ppm) to the solution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the solution is free of any solid particles.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer with a proton frequency of at least 300 MHz for optimal spectral dispersion.

  • Shimming: Place the NMR tube in the spectrometer's probe and perform automated or manual shimming of the magnetic field to achieve high homogeneity and resolution.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Use a standard single-pulse sequence.

    • Acquisition Parameters:

      • Spectral Width: ~12-16 ppm

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-5 seconds

      • Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity.

    • Acquisition Parameters:

      • Spectral Width: ~200-220 ppm

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2-5 seconds

      • Number of Scans: 1024 or more, depending on the sample concentration and desired signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain a pure absorption lineshape.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing and Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer shim Shimming transfer->shim acquire_h Acquire 1H Spectrum shim->acquire_h acquire_c Acquire 13C Spectrum shim->acquire_c ft Fourier Transform acquire_h->ft acquire_c->ft phase Phasing and Baseline Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration (1H) calibrate->integrate For 1H assign Peak Assignment calibrate->assign integrate->assign structure Structural Confirmation assign->structure

Caption: Workflow for NMR analysis of this compound.

Spectroscopic Analysis of 4-(Oxazol-2-yl)aniline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of 4-(Oxazol-2-yl)aniline, a heterocyclic compound of interest in pharmaceutical and materials science research. The document outlines the expected Fourier-Transform Infrared (FT-IR) and mass spectrometry (MS) characteristics of the molecule and provides detailed experimental protocols for its characterization. This guide is intended for researchers, scientists, and drug development professionals working with this and structurally related compounds.

Introduction

This compound is a bifunctional molecule featuring an aniline moiety and an oxazole ring. This unique combination of a nucleophilic aromatic amine and a five-membered heterocyclic ring makes it a versatile building block in organic synthesis. Understanding its spectroscopic properties is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives. This guide presents a summary of expected spectroscopic data based on the analysis of its constituent functional groups and related structures.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables summarize the expected quantitative data based on known spectral characteristics of anilines and oxazoles.

FT-IR Spectral Data

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its aniline and oxazole functionalities.

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupExpected Intensity
3450 - 3350N-H stretching (asymmetric)Primary AmineMedium
3350 - 3250N-H stretching (symmetric)Primary AmineMedium
3150 - 3000C-H stretchingAromatic (Aniline & Oxazole)Medium-Weak
1630 - 1610N-H bending (scissoring)Primary AmineStrong
1610 - 1580C=C stretchingAromatic RingMedium-Strong
1550 - 1490C=N stretchingOxazole RingMedium-Strong
1500 - 1450C=C stretchingAromatic RingMedium
1350 - 1250C-N stretchingAryl AmineStrong
1100 - 1000C-O-C stretchingOxazole RingStrong
900 - 670C-H out-of-plane bendingAromatic RingStrong
Mass Spectrometry Data

The mass spectrum of this compound is expected to show a prominent molecular ion peak and characteristic fragmentation patterns arising from the cleavage of the oxazole and aniline rings.

m/z RatioProposed FragmentDescription
160[M]⁺Molecular Ion
132[M - CO]⁺Loss of carbon monoxide from the oxazole ring
131[M - HCN]⁺Loss of hydrogen cyanide from the oxazole ring
104[C₇H₆N]⁺Fragment corresponding to the aminophenyl moiety
92[C₆H₆N]⁺Aniline radical cation
77[C₆H₅]⁺Phenyl cation
55[C₃H₃O]⁺Fragment from the oxazole ring

Experimental Protocols

The following are detailed methodologies for the FT-IR and mass spectrometry analysis of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the acquisition of an FT-IR spectrum of a solid sample using the KBr pellet method.

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

    • Transfer the finely ground powder to a pellet-forming die.

    • Press the powder under a hydraulic press at 8-10 tons for 2-3 minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder in the FT-IR spectrometer.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Co-add a minimum of 16 scans to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform a baseline correction on the acquired spectrum.

    • Identify and label the characteristic absorption peaks.

Mass Spectrometry

This protocol outlines the analysis of this compound using a gas chromatograph coupled with a mass spectrometer (GC-MS) with electron ionization (EI).

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

    • Perform a serial dilution to a final concentration of approximately 10-100 µg/mL.

  • Instrumentation and Data Acquisition:

    • Gas Chromatograph (GC) Conditions:

      • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

      • Injector Temperature: 250 °C.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Mass Analyzer: Quadrupole.

      • Scan Range: m/z 40-400.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram.

    • Analyze the mass spectrum of the identified peak to determine the molecular ion and fragmentation pattern.

Visualizations

The following diagrams illustrate the logical workflows for the spectroscopic analysis of this compound.

FT_IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Grind Grind Sample with KBr Press Press into Pellet Grind->Press Background Record Background Spectrum Press->Background Sample_Scan Scan Sample Pellet Background->Sample_Scan Baseline Baseline Correction Sample_Scan->Baseline Peak_ID Peak Identification Baseline->Peak_ID Interpretation Structural Interpretation Peak_ID->Interpretation

FT-IR Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Analysis Dissolve Dissolve Sample in Solvent Dilute Dilute to Working Concentration Dissolve->Dilute Inject Inject into GC Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-400) Ionize->Detect TIC Analyze Total Ion Chromatogram Detect->TIC Mass_Spectrum Extract Mass Spectrum TIC->Mass_Spectrum Fragmentation Analyze Fragmentation Pattern Mass_Spectrum->Fragmentation

Mass Spectrometry Experimental Workflow

Methodological & Application

Application Notes and Protocols for 4-(Oxazol-2-yl)aniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-(Oxazol-2-yl)aniline, a versatile heterocyclic building block, in organic synthesis. The unique structural combination of an aniline moiety and an oxazole ring makes this compound a valuable precursor for the synthesis of a wide range of biologically active molecules, particularly in the field of medicinal chemistry.

Introduction to this compound

This compound features a nucleophilic amino group and an aromatic oxazole ring, making it an ideal scaffold for the synthesis of kinase inhibitors and other pharmacologically relevant compounds. The aniline group provides a reactive handle for various coupling reactions, while the oxazole moiety can participate in crucial interactions with biological targets. Its derivatives have been explored as inhibitors of key signaling pathways implicated in cancer and other diseases.

Synthesis of this compound

While a single, universally adopted synthesis for this compound is not prominently featured in the literature, two plausible and well-established methods for the formation of the 2-aryloxazole core are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis.

Protocol 1: Robinson-Gabriel Synthesis Approach[1][2][3][4]

The Robinson-Gabriel synthesis involves the cyclodehydration of an α-acylamino ketone. For the synthesis of this compound, this would typically start from a derivative of 2-amino-1-(4-aminophenyl)ethanone.

Workflow for Robinson-Gabriel Synthesis

start Start with 2-amino-1-(4-nitrophenyl)ethanone step1 Acylation of the amino group start->step1 Acylating agent (e.g., Acetic Anhydride) step2 Cyclodehydration using a dehydrating agent (e.g., H2SO4, POCl3) step1->step2 step3 Formation of the oxazole ring step2->step3 step4 Reduction of the nitro group to an amine step3->step4 Reducing agent (e.g., SnCl2, H2/Pd) end_product This compound step4->end_product

Caption: Robinson-Gabriel synthesis workflow for this compound.

Experimental Protocol:

  • Acylation: To a solution of 2-amino-1-(4-nitrophenyl)ethanone hydrochloride (1.0 eq) in a suitable solvent (e.g., pyridine or DCM with a base), add the desired acylating agent (e.g., benzoyl chloride, 1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent. Dry the organic layer and concentrate under reduced pressure to obtain the N-acylated intermediate.

  • Cyclodehydration: Dissolve the α-acylamino ketone intermediate (1.0 eq) in a suitable dehydrating agent (e.g., concentrated sulfuric acid or phosphorus oxychloride).[1][2]

  • Heat the reaction mixture, typically between 80-120 °C, for 1-3 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH or NaHCO₃ solution).

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sulfate, and concentrate. Purify the crude product by column chromatography to yield the 2-(4-nitrophenyl)oxazole derivative.

  • Nitro Reduction: Dissolve the 2-(4-nitrophenyl)oxazole derivative (1.0 eq) in ethanol or ethyl acetate.

  • Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) or perform catalytic hydrogenation with H₂ gas and a palladium catalyst (e.g., 10% Pd/C).

  • Heat the reaction mixture to reflux or stir under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

  • After cooling, neutralize the mixture and extract the product. Purify by column chromatography to obtain this compound.

Protocol 2: Van Leusen Oxazole Synthesis Approach[6][7][8][9]

The Van Leusen oxazole synthesis provides a direct route to oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).

Workflow for Van Leusen Synthesis

start Start with 4-nitrobenzaldehyde step1 Reaction with TosMIC in the presence of a base start->step1 TosMIC, K2CO3 Methanol step2 Formation of 2-(4-nitrophenyl)oxazole step1->step2 step3 Reduction of the nitro group step2->step3 Reducing agent (e.g., SnCl2, H2/Pd) end_product This compound step3->end_product

Caption: Van Leusen synthesis workflow for this compound.

Experimental Protocol:

  • Oxazole Formation: To a stirred solution of 4-nitrobenzaldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.1 eq) in methanol, add potassium carbonate (2.0 eq) as the base.[3][4]

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 2-(4-nitrophenyl)oxazole.

  • Nitro Reduction: Follow the same procedure as described in step 8-11 of the Robinson-Gabriel protocol to reduce the nitro group to the aniline.

Applications in Organic Synthesis

This compound is a valuable building block for creating diverse molecular architectures, primarily through reactions involving the aniline nitrogen. Key transformations include amide bond formation, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.

Protocol 3: Amide Bond Formation[10][11][12][13]

The nucleophilic amino group of this compound readily reacts with carboxylic acids or their activated derivatives to form amides, which are common linkages in many bioactive molecules.

Workflow for Amide Coupling

start This compound step1 Amide Coupling Reaction start->step1 reagent Carboxylic Acid (R-COOH) reagent->step1 Coupling Agents (e.g., EDC, HOBt, DIPEA) end_product N-(4-(Oxazol-2-yl)phenyl)amide step1->end_product

Caption: General workflow for amide bond formation.

Experimental Protocol:

  • To a solution of the carboxylic acid (1.0 eq), this compound (1.1 eq), and a coupling additive such as HOBt (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a base like DIPEA (2.0 eq).

  • Cool the mixture to 0 °C and add a carbodiimide coupling agent such as EDC (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with aqueous solutions of acid, base, and brine.

  • Dry the organic layer over anhydrous sulfate, concentrate, and purify the crude product by column chromatography.

Table 1: Representative Amide Coupling Reactions with Anilines [5]

Carboxylic AcidAniline DerivativeCoupling ConditionsYield (%)
Thiazole-2-carboxylic acid4-FluoroanilineEDC (1 eq), DMAP (1 eq), HOBt (0.1 eq), CH₃CN, 23 °C, 18 h80
Naproxen4-FluoroanilineEDC (1 eq), DMAP (1 eq), HOBt (0.1 eq), CH₃CN, 23 °C, 18 h57
Boc-Proline4-BiphenylamineEDC (1 eq), DMAP (1 eq), HOBt (0.1 eq), CH₃CN, 23 °C, 18 h75
Protocol 4: Suzuki-Miyaura Coupling[14][15]

Palladium-catalyzed Suzuki-Miyaura coupling can be employed to form C-C bonds between this compound (if halogenated) and various boronic acids, or by converting the aniline to a halide or triflate first. This allows for the synthesis of biaryl structures.

Workflow for Suzuki-Miyaura Coupling

start Halogenated this compound step1 Suzuki-Miyaura Coupling start->step1 reagent Aryl Boronic Acid reagent->step1 Pd Catalyst, Base (e.g., Pd(PPh3)4, K2CO3) end_product Aryl-substituted Aniline Derivative step1->end_product

Caption: General workflow for Suzuki-Miyaura coupling.

Experimental Protocol:

  • In a reaction vessel, combine the halogenated this compound (1.0 eq), the aryl boronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Table 2: Representative Suzuki-Miyaura Coupling Reactions with Anilines [6][7]

Aryl HalideBoronic Acid/EsterCatalyst/Base/SolventYield (%)
ortho-Bromoaniline derivativeBenzylboronic acid pinacol esterCataCXium A Pd G3 / Cs₂CO₃ / 2-MeTHF95
4-ChlorotoluenePhenylboronic acidPd(OAc)₂/SPhos / K₃PO₄ / Toluene/H₂O98
3-Bromoaniline4-Methoxyphenylboronic acidPd(PPh₃)₄ / Na₂CO₃ / DME/H₂O95
Protocol 5: Buchwald-Hartwig Amination[16][17][18]

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds, allowing for the arylation of the aniline nitrogen in this compound with various aryl halides.

Workflow for Buchwald-Hartwig Amination

start This compound step1 Buchwald-Hartwig Amination start->step1 reagent Aryl Halide (Ar-X) reagent->step1 Pd Catalyst, Ligand, Base (e.g., Pd2(dba)3, XPhos, NaOtBu) end_product N-Aryl-4-(Oxazol-2-yl)aniline step1->end_product

Caption: General workflow for Buchwald-Hartwig amination.

Experimental Protocol:

  • To an oven-dried reaction vessel under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 eq).

  • Add the aryl halide (1.0 eq) and this compound (1.1-1.2 eq).

  • Add an anhydrous solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • After cooling, quench the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Table 3: Representative Buchwald-Hartwig Amination Reactions

Aryl HalideAmineCatalyst/Ligand/Base/SolventYield (%)
4-ChlorotolueneMorpholinePd(dba)₂ / XPhos / NaOtBu / Toluene94
1-Bromo-4-tert-butylbenzeneAnilinePd(OAc)₂ / P(tBu)₃ / NaOtBu / Toluene97
4-ChloroanisoleN-MethylanilinePd(OAc)₂ / RuPhos / K₃PO₄ / Toluene91

Application in Drug Discovery: Kinase Inhibitors

Derivatives of aniline-containing heterocycles are prominent scaffolds in the development of kinase inhibitors. These compounds often target the ATP-binding site of kinases, playing a crucial role in cancer therapy. The this compound moiety can serve as a key pharmacophore in inhibitors of signaling pathways such as those mediated by the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[8]

EGFR Signaling Pathway

The EGFR signaling pathway is critical in regulating cell proliferation, survival, and differentiation.[9][2][10] Its aberrant activation is a hallmark of many cancers. Small molecule inhibitors often target the intracellular tyrosine kinase domain of EGFR, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Inhibitor This compound Derivative (Inhibitor) Inhibitor->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

VEGFR Signaling Pathway

The VEGFR signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels.[11] This process is essential for tumor growth and metastasis. VEGFR inhibitors block the signaling cascade that leads to endothelial cell proliferation, migration, and survival.

VEGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K VEGF VEGF (Ligand) VEGF->VEGFR Inhibitor This compound Derivative (Inhibitor) Inhibitor->VEGFR Inhibition PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis

Caption: Inhibition of the VEGFR signaling pathway.

Table 4: IC₅₀ Values of Representative Aniline-Based Kinase Inhibitors

InhibitorTarget KinaseIC₅₀ (nM)
GefitinibEGFR2-37
ErlotinibEGFR2
AxitinibVEGFR1, VEGFR2, VEGFR30.1, 0.2, 0.1-0.3
PazopanibVEGFR1, VEGFR2, VEGFR310, 30, 47

Note: The IC₅₀ values are illustrative and can vary based on the specific assay conditions.

Conclusion

This compound is a promising and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Its utility in established synthetic transformations such as amide coupling, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination allows for the creation of diverse chemical libraries. The demonstrated potential of similar scaffolds as potent kinase inhibitors highlights the importance of this compound in modern drug discovery and medicinal chemistry research.

References

4-(Oxazol-2-yl)aniline: A Versatile Building Block in Medicinal Chemistry for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Oxazol-2-yl)aniline is a heterocyclic building block that has garnered significant attention in medicinal chemistry, particularly in the development of novel anticancer agents. The unique structural features of the oxazole ring, combined with the versatile aniline moiety, provide a scaffold for the synthesis of compounds with a wide range of biological activities. The oxazole ring is considered a "privileged structure" due to its presence in numerous biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The aniline group serves as a key pharmacophore that can be readily modified to optimize the pharmacological profile of the resulting molecules. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound and its derivatives in their research.

Therapeutic Applications

Derivatives of this compound have shown considerable promise as anticancer agents. The closely related benzoxazole analogue, 2-(4-aminophenyl)benzoxazole, has demonstrated potent inhibitory activity against various cancer cell lines, particularly those of breast and ovarian origin.[1][2] The anticancer activity of these compounds is influenced by the nature of the heterocyclic core, with the activity generally following the order of benzothiazole > benzoxazole >> benzimidazole.[1]

Data Presentation: Anticancer Activity of 2-(4-Aminophenyl)benzoxazole Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values) of 2-(4-aminophenyl)benzoxazole and its derivatives against a panel of human cancer cell lines. This data highlights the structure-activity relationship (SAR) and the impact of substitutions on the phenyl ring on cytotoxic potency.

Compound IDR1R2R3R4Cancer Cell LineIC50 (µM)Reference
1 HHHHMCF-7 (Breast)>0.01-0.1[3]
1 HHHHMDA-MB-468 (Breast)>0.1-1[3]
2 HHOMeHU937 (Leukemia)-[4]
3 HHClH22Rv1 (Prostate)1.54[5]
4 HHHCOOH22Rv1 (Prostate)-[5]

Signaling Pathways

Several studies on the benzothiazole analogue of this compound suggest that its anticancer effects are mediated through the induction of apoptosis via the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[4] One study on 2-(4-aminophenyl)-7-methoxybenzothiazole in human leukemia U937 cells demonstrated that the compound induces apoptosis through a death receptor-mediated pathway involving the upregulation of TNF-α and TNFR2, which is dependent on p38 MAPK activation.[4] Another study on a different benzothiazole derivative also showed the involvement of both ERK and p38 MAPK pathways in its photosensitive apoptotic effects.[6]

G Proposed Signaling Pathway for 2-(4-Aminophenyl)benzoxazole Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Death_Receptor Death Receptor (e.g., TNFR1/TNFR2) Caspase8 Caspase-8 Death_Receptor->Caspase8 Activates Compound 2-(4-Aminophenyl)benzoxazole Derivative p38_MAPK p38 MAPK Compound->p38_MAPK Activates ERK ERK Compound->ERK Activates p38_MAPK->Death_Receptor Upregulates Bid Bid Caspase8->Bid Cleaves tBid tBid Bid->tBid Mito Mitochondrial Membrane Depolarization tBid->Mito Apoptosis Apoptosis Mito->Apoptosis

Caption: Proposed signaling pathway for the induction of apoptosis by 2-(4-aminophenyl)benzoxazole derivatives.

Experimental Protocols

Synthesis of 2-(4-Aminophenyl)benzoxazole

This protocol describes a general method for the synthesis of the 2-(4-aminophenyl)benzoxazole core structure.

G General Synthesis Workflow for 2-(4-Aminophenyl)benzoxazole Start Start Step1 Condensation of 2-aminophenol and 4-nitrobenzoyl chloride Start->Step1 Step2 Cyclization to form 2-(4-nitrophenyl)benzoxazole Step1->Step2 Step3 Reduction of nitro group to amine Step2->Step3 End 2-(4-Aminophenyl)benzoxazole Step3->End

Caption: A simplified workflow for the synthesis of 2-(4-aminophenyl)benzoxazole.

Materials:

  • 2-Aminophenol

  • 4-Nitrobenzoyl chloride

  • Pyridine

  • Polyphosphoric acid (PPA)

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Synthesis of 2-(4-nitrophenyl)benzoxazole:

    • Dissolve 2-aminophenol in pyridine.

    • Add 4-nitrobenzoyl chloride dropwise to the solution at 0 °C.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

    • Wash the organic layer with dilute HCl and then with saturated NaHCO3 solution.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Heat the crude product with polyphosphoric acid at 150-160 °C for 4 hours.

    • Cool the reaction mixture and pour it into ice-cold water.

    • Collect the precipitate by filtration, wash with water, and dry to obtain 2-(4-nitrophenyl)benzoxazole.

  • Synthesis of 2-(4-aminophenyl)benzoxazole:

    • Suspend 2-(4-nitrophenyl)benzoxazole in ethanol.

    • Add a solution of tin(II) chloride dihydrate in concentrated HCl.

    • Reflux the mixture for 3 hours.

    • Cool the reaction mixture and neutralize with a saturated solution of NaHCO3.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield 2-(4-aminophenyl)benzoxazole.

    • The product can be further purified by column chromatography.

In Vitro Antiproliferative Activity Assay (MTT Assay)

This protocol outlines the methodology for determining the cytotoxic effects of this compound derivatives on cancer cell lines.

G Workflow for In Vitro Antiproliferative (MTT) Assay Start Start Step1 Seed cancer cells in a 96-well plate Start->Step1 Step2 Treat cells with varying concentrations of the test compound Step1->Step2 Step3 Incubate for 48-72 hours Step2->Step3 Step4 Add MTT reagent and incubate for 4 hours Step3->Step4 Step5 Solubilize formazan crystals with DMSO Step4->Step5 Step6 Measure absorbance at 570 nm Step5->Step6 End Calculate IC50 value Step6->End

Caption: A step-by-step workflow for the MTT assay to determine antiproliferative activity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-468)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well microplates

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cancer cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate the plates at 37 °C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation:

    • Incubate the plates for 48 to 72 hours at 37 °C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of novel anticancer therapies. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies to optimize potency and selectivity. The protocols and data presented in this document provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery to further explore the therapeutic potential of this important building block.

References

Application Notes and Protocols for the Biological Screening of 4-(Oxazol-2-yl)aniline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the biological screening of 4-(Oxazol-2-yl)aniline analogs as potential anticancer agents. This document details the cytotoxic activity of these compounds against various cancer cell lines, outlines key experimental protocols for their evaluation, and illustrates the pertinent signaling pathways and experimental workflows.

Data Presentation: Cytotoxic Activity of this compound Analogs

The following table summarizes the in vitro cytotoxic activity of a selection of this compound analogs against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are presented.

Compound IDAnalog StructureCancer Cell LineCell Line OriginIC50 (µM)
1 4-(Benzo[d]oxazol-2-yl)anilineMCF-7Breast Adenocarcinoma>0.01-0.1[1]
1 4-(Benzo[d]oxazol-2-yl)anilineMDA-MB-468Breast Adenocarcinoma>0.1-1[1]

Experimental Protocols

Detailed methodologies for the key experiments involved in the biological screening of this compound analogs are provided below.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is for determining the cytotoxic effects of the test compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-468)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the overnight medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: In Vitro Tubulin Polymerization Assay

This assay is used to determine if the compounds inhibit the polymerization of tubulin into microtubules.

Principle: The polymerization of purified tubulin into microtubules can be monitored by an increase in light scattering (turbidity) at 340 nm. Inhibitors of tubulin polymerization will prevent or reduce this increase in absorbance.

Materials:

  • Purified tubulin protein (>99%)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP solution (10 mM)

  • Glycerol

  • This compound analogs (dissolved in DMSO)

  • Temperature-controlled microplate reader

Procedure:

  • Reagent Preparation: On ice, prepare the tubulin solution in polymerization buffer containing glycerol.

  • Assay Setup: In a pre-chilled 96-well plate on ice, add the test compounds at various concentrations.

  • Initiation of Polymerization: Add the cold tubulin solution to each well.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance against time. The inhibition of tubulin polymerization is determined by comparing the rate and extent of polymerization in the presence of the compound to the vehicle control.

Protocol 3: Kinase Inhibition Assay

This protocol is designed to assess the inhibitory activity of the compounds against specific protein kinases.

Principle: Kinase activity is measured by quantifying the amount of ATP consumed or ADP produced during the phosphorylation of a substrate. A common method is the ADP-Glo™ Kinase Assay, which measures ADP production through a luminescent signal.

Materials:

  • Purified kinase (e.g., STAT3, other relevant kinases)

  • Kinase-specific substrate

  • Kinase reaction buffer

  • ATP

  • This compound analogs (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit

  • Luminometer-capable microplate reader

Procedure:

  • Kinase Reaction: In a 384-well plate, add the test compound, the kinase, and the substrate.

  • Initiation: Start the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percent kinase inhibition for each compound concentration relative to controls. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the biological screening of this compound analogs.

G cluster_0 Compound Preparation & Primary Screening cluster_1 Secondary & Mechanistic Assays cluster_2 Hit Validation & Lead Optimization Compound This compound Analog Synthesis Stock Stock Solution Preparation (DMSO) Compound->Stock PrimaryScreen Primary Cytotoxicity Screening (e.g., MTT Assay on a few cell lines) Stock->PrimaryScreen DoseResponse Dose-Response & IC50 Determination (MTT Assay) PrimaryScreen->DoseResponse TubulinAssay Tubulin Polymerization Assay DoseResponse->TubulinAssay KinaseAssay Kinase Inhibition Assay (e.g., STAT3) DoseResponse->KinaseAssay PathwayAnalysis Signaling Pathway Analysis TubulinAssay->PathwayAnalysis KinaseAssay->PathwayAnalysis SAR Structure-Activity Relationship (SAR) Studies PathwayAnalysis->SAR LeadOpt Lead Optimization SAR->LeadOpt

General workflow for screening and characterization.
Signaling Pathway

The diagram below depicts a simplified representation of the STAT3 signaling pathway, a potential target for this compound analogs.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive monomer) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization Gene Target Gene Expression (Proliferation, Survival) STAT3_active->Gene Transcription Regulation Inhibitor This compound Analog Inhibitor->JAK Inhibitor->STAT3_inactive Inhibition of Phosphorylation

Simplified STAT3 signaling pathway and potential inhibition.

References

Application Notes and Protocols: 4-(Oxazol-2-yl)aniline in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of heterocyclic moieties is a cornerstone of modern medicinal chemistry, particularly in the design of kinase inhibitors for oncology. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold known to enhance pharmacological properties such as metabolic stability and target binding affinity.[1] 4-(Oxazol-2-yl)aniline emerges as a valuable building block, combining the well-established kinase-binding properties of an aniline core with the favorable attributes of the oxazole group. This document provides detailed application notes and protocols for the synthesis and evaluation of a representative kinase inhibitor derived from this compound, targeting key signaling pathways in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.

Rationale for this compound in Kinase Inhibitor Design

The aniline moiety is a common feature in numerous approved tyrosine kinase inhibitors (TKIs), where it often acts as a crucial hydrogen bond donor and acceptor within the ATP-binding pocket of the kinase.[2][3] The introduction of an oxazole ring at the 4-position of the aniline can offer several advantages:

  • Modulation of Physicochemical Properties: The oxazole group can fine-tune lipophilicity and solubility, critical parameters for optimizing a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile.

  • Enhanced Target Engagement: The oxazole ring can participate in additional interactions with the target kinase, potentially increasing potency and selectivity.

  • Metabolic Stability: The oxazole ring is generally more resistant to metabolic degradation compared to other functionalities.

Representative Kinase Inhibitor Synthesis: A 4-(Oxazol-2-yl)anilinoquinazoline Derivative

This section outlines a representative synthesis of a 4-(oxazol-2-yl)anilinoquinazoline derivative, a class of compounds known to exhibit potent inhibition of EGFR and VEGFR-2.[4][5] The synthesis involves the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinazoline core and this compound.

Experimental Workflow

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Starting Materials: - 6,7-dimethoxy-4-chloroquinazoline - this compound B SNAr Reaction (Nucleophilic Aromatic Substitution) A->B C Purification (Column Chromatography) B->C D Characterization (NMR, Mass Spectrometry) C->D E Final Product: 6,7-dimethoxy-N-(4-(oxazol-2-yl)phenyl)quinazolin-4-amine D->E F In Vitro Kinase Assay (EGFR, VEGFR-2) E->F Test Compound G Cell-Based Proliferation Assay (e.g., A549, HUVEC cells) E->G Test Compound H Data Analysis (IC50 Determination) F->H G->H

Caption: Synthetic and biological evaluation workflow for a 4-(oxazol-2-yl)anilinoquinazoline kinase inhibitor.

Protocol 1: Synthesis of 6,7-dimethoxy-N-(4-(oxazol-2-yl)phenyl)quinazolin-4-amine

Materials:

  • 6,7-dimethoxy-4-chloroquinazoline

  • This compound

  • Isopropanol

  • Hydrochloric acid (catalytic amount)

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6,7-dimethoxy-4-chloroquinazoline (1.0 eq) in isopropanol, add this compound (1.1 eq).

  • Add a catalytic amount of hydrochloric acid to the reaction mixture.

  • Heat the mixture to reflux (approximately 82 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.

Biological Evaluation

The synthesized compound can be evaluated for its inhibitory activity against target kinases and its anti-proliferative effects in relevant cancer cell lines.

Protocol 2: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of the synthesized compound against EGFR and VEGFR-2 kinases.

Materials:

  • Recombinant human EGFR and VEGFR-2 kinase

  • ATP

  • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

  • Synthesized inhibitor compound

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the synthesized inhibitor in kinase buffer.

  • In a 96-well plate, add the kinase, substrate peptide, and inhibitor solution.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at 30 °C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Quantitative Data

The following table summarizes representative inhibitory activities of anilinoquinazoline derivatives against EGFR and VEGFR-2, providing a benchmark for the expected potency of the synthesized this compound derivative.

Compound IDTarget KinaseIC50 (µM)Reference
15a EGFR0.13[5]
VEGFR-20.56[5]
15b EGFR0.15[5]
VEGFR-21.81[5]
15e EGFR0.69[5]
VEGFR-20.87[5]
10a EGFRPotent Inhibition[4]
VEGFR-2Potent Inhibition[4]
10g EGFRPotent Inhibition[4]
VEGFR-2Potent Inhibition[4]

Signaling Pathways

Understanding the targeted signaling pathways is crucial for elucidating the mechanism of action of the synthesized inhibitors.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[1] Aberrant activation of this pathway is a common driver of tumorigenesis.[6]

EGFR_Pathway cluster_downstream Downstream Effects EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Sos SOS Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival PKC PKC PLCg->PKC STAT->Nucleus Proliferation Cell Proliferation Nucleus->Proliferation Differentiation Differentiation Nucleus->Differentiation

Caption: Simplified EGFR signaling cascade leading to cell proliferation and survival.

VEGFR-2 Signaling Pathway

The Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway is a primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7][8]

VEGFR2_Pathway cluster_effects Cellular Responses VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Survival Akt->Survival Permeability Vascular Permeability eNOS->Permeability FAK FAK Src->FAK Migration Migration FAK->Migration Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

References

Application Notes: 4-(Oxazol-2-yl)aniline and its Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 4-(Oxazol-2-yl)aniline scaffold represents a significant "privileged structure" in medicinal chemistry, serving as a valuable building block for the synthesis of novel therapeutic agents.[1] While research on the parent compound is limited, its derivatives, particularly those with extended aromatic systems, have demonstrated considerable potential as anticancer agents.[1][2] These compounds are of high interest due to their inhibitory activity against various cancer cell lines, making them attractive candidates for further investigation and development in oncology. This document provides an overview of a key derivative, 4-(Benzo[d]oxazol-2-yl)aniline, summarizing its activity and providing detailed protocols for its evaluation.

Key Derivative in Focus: 4-(Benzo[d]oxazol-2-yl)aniline

A prominent derivative, 4-(Benzo[d]oxazol-2-yl)aniline, has been identified as a potent antitumor agent.[2] It has shown significant inhibitory activity against human mammary carcinoma cell lines, highlighting its potential for development as a targeted therapy for breast cancer.[2][3]

Data Presentation

The in vitro cytotoxic activity of 4-(Benzo[d]oxazol-2-yl)aniline was evaluated against two breast cancer cell lines, MCF-7 and MDA-468. The results are summarized below.

Table 1: In Vitro Cytotoxicity of 4-(Benzo[d]oxazol-2-yl)aniline

CompoundCell LineCancer TypeIncubation TimeIC₅₀ Value (µM)Reference
4-(Benzo[d]oxazol-2-yl)anilineMCF-7Breast Carcinoma7 days>0.01 - 0.1[2]
4-(Benzo[d]oxazol-2-yl)anilineMDA-468Breast Carcinoma10 days>0.1 - 1[2]

Experimental Workflow and Potential Mechanism of Action

The general workflow for evaluating novel aniline derivatives involves synthesis, characterization, and subsequent biological screening. While the precise mechanism of action for 4-(Benzo[d]oxazol-2-yl)aniline is not fully elucidated, many small molecule inhibitors induce apoptosis (programmed cell death) in cancer cells. The diagrams below illustrate a typical experimental workflow and a hypothetical signaling pathway that could be investigated for this class of compounds.

G Experimental Workflow for Anticancer Compound Evaluation cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action Studies a Scaffold Selection (this compound) b Derivative Synthesis (e.g., 4-(Benzo[d]oxazol-2-yl)aniline) a->b c Purification & Characterization b->c d Stock Solution Preparation c->d Test Compound e Cytotoxicity Assay (e.g., SRB Assay) d->e f Data Analysis (IC₅₀ Determination) e->f g Apoptosis Assays f->g Active Compound h Cell Cycle Analysis g->h i Target Identification h->i

Caption: A typical workflow for the discovery and evaluation of novel anticancer agents.

G Hypothetical Apoptotic Signaling Pathway cluster_0 Mitochondrial (Intrinsic) Pathway cluster_1 Caspase Cascade compound 4-(Benzo[d]oxazol-2-yl)aniline bcl2 Bcl-2 Family (Regulation) compound->bcl2 Inhibits or Activates? mito Mitochondrial Disruption bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 (Initiator) cyto_c->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis Executes

References

Application Notes and Protocols for 4-(Oxazol-2-yl)aniline Derivatives: Antimicrobial and Anti-inflammatory Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to evaluate the antimicrobial and anti-inflammatory properties of 4-(Oxazol-2-yl)aniline derivatives. The protocols are based on established in vitro and in vivo models, offering a framework for the screening and characterization of novel compounds within this chemical class.

Data Presentation: Quantitative Analysis

The following tables summarize the biological activity of representative this compound derivatives and related oxazole compounds.

Table 1: In Vitro Antimicrobial Activity of Oxazole Derivatives

Compound IDTest OrganismMIC (μg/mL)Reference CompoundMIC (μg/mL)
AB15 (2-chloro-N-(oxazol-2-yl)isonicotinamide) Acinetobacter baumannii (MDR)15.63Colistin-
Staphylococcus aureus (MRSA)62.5Vancomycin-
Escherichia coli62.5--
Compound 4 Staphylococcus aureus ATCC 6538125--
Bacillus subtilis ATCC 6683125--
Compound 6a Candida albicans 393- (8 mm inhibition zone)--

Note: Data for AB15 and compounds 4 and 6a are for structurally related oxazole derivatives, as specific MIC values for this compound derivatives were not available in the searched literature.[1][2]

Table 2: In Vivo Anti-inflammatory Activity of N-(4-phenyl oxazol-2-yl)-benzamide Derivatives

Compound IDDose (mg/kg)Time (hours)% Inhibition of Paw EdemaStandard Drug (Indomethacin) % Inhibition
A 50145.355.8
242.152.6
338.949.5
435.846.3
A₁ 50152.355.8
249.552.6
346.349.5
443.246.3
A₂ 50148.855.8
245.352.6
342.149.5
438.946.3

Data from a study on N-(4-phenyl oxazol-2-yl)-benzamide derivatives, which share a similar structural core.[3][4]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for assessing the in vitro antimicrobial activity of this compound derivatives.

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Test Compounds: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Preparation of Inoculum: Culture the microbial strains overnight and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the growth medium in the 96-well plates.

  • Inoculation: Inoculate each well with the adjusted microbial suspension.

  • Controls: Include positive controls (microorganisms in broth without test compound) and negative controls (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganisms.

  • Determination of MIC: The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.

Protocol 2: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema

This widely used model assesses the acute anti-inflammatory activity of novel compounds.[3][4]

Materials:

  • Wistar rats or Swiss albino mice

  • Test compounds (this compound derivatives)

  • Carrageenan solution (1% w/v in sterile saline)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

  • Grouping: Divide the animals into control, standard, and test groups.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After a specified time (e.g., 1 hour), inject carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Protocol 3: In Vitro Anti-inflammatory Activity - LPS-Induced Inflammation in Macrophages

This protocol evaluates the ability of the test compounds to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compounds (this compound derivatives)

  • Griess reagent (for nitric oxide measurement)

  • ELISA kits (for cytokine measurement, e.g., TNF-α, IL-6)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with FBS.

  • Cell Seeding: Seed the cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period.

  • LPS Stimulation: Stimulate the cells with LPS to induce an inflammatory response.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

    • Cytokines (TNF-α, IL-6): Quantify the levels of pro-inflammatory cytokines in the supernatant using specific ELISA kits.

  • Data Analysis: Determine the concentration-dependent inhibitory effect of the test compounds on the production of NO and cytokines.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of various compounds are often mediated through the modulation of key signaling pathways. The NF-κB and MAPK pathways are central to the inflammatory response.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_mechanistic Mechanistic Studies invitro_antimicrobial Antimicrobial Assays (MIC Determination) invitro_antiinflammatory Anti-inflammatory Assays (LPS-induced Macrophages) invitro_cytotoxicity Cytotoxicity Assays invivo_antiinflammatory Anti-inflammatory Model (Carrageenan Paw Edema) invitro_antiinflammatory->invivo_antiinflammatory invivo_toxicity Acute Toxicity Studies pathway_analysis Signaling Pathway Analysis (Western Blot, qPCR) invivo_antiinflammatory->pathway_analysis docking Molecular Docking compound This compound Derivatives compound->invitro_antimicrobial compound->invitro_antiinflammatory compound->invitro_cytotoxicity

General experimental workflow for evaluating this compound derivatives.

nf_kb_pathway cluster_nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p50/p65) ikb->nfkb nfkb_nucleus NF-κB (p50/p65) nfkb->nfkb_nucleus Translocation inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nfkb_nucleus->inflammation nucleus Nucleus compound This compound Derivative compound->ikk Inhibition

Potential inhibition of the NF-κB signaling pathway.

mapk_pathway lps LPS tlr4 TLR4 lps->tlr4 tak1 TAK1 tlr4->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 mkk4_7 MKK4/7 tak1->mkk4_7 mek1_2 MEK1/2 tak1->mek1_2 p38 p38 mkk3_6->p38 jnk JNK mkk4_7->jnk erk ERK1/2 mek1_2->erk ap1 AP-1 p38->ap1 Activation jnk->ap1 Activation erk->ap1 Activation inflammation Pro-inflammatory Gene Expression ap1->inflammation compound This compound Derivative compound->p38 Inhibition compound->jnk Inhibition compound->erk Inhibition

Potential modulation of the MAPK signaling pathway.

References

Application Notes and Protocols for N-Alkylation and N-Acylation of 4-(Oxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-alkylation and N-acylation of 4-(oxazol-2-yl)aniline, a valuable building block in medicinal chemistry and materials science. The functionalization of the aniline nitrogen allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships and the development of novel molecular entities.

Introduction

This compound incorporates an electron-rich aniline moiety and an oxazole ring, a heterocycle frequently found in bioactive compounds. The primary amino group of the aniline is a key site for synthetic modifications, readily undergoing N-alkylation and N-acylation reactions. N-alkylation introduces alkyl groups, while N-acylation yields amides, which can alter the electronic and steric properties of the molecule, influencing its biological activity and physical characteristics. These transformations are fundamental in the synthesis of pharmaceuticals and functional materials.

N-Alkylation Protocol

N-alkylation of this compound can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. The following protocol describes a general procedure for N-mono-alkylation.

Experimental Protocol: N-Alkylation

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or a similar inorganic base

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the starting material in a suitable solvent such as acetonitrile or DMF.

  • Add a base, for example, potassium carbonate (2.0-3.0 eq).

  • To the stirring suspension, add the alkyl halide (1.0-1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to a temperature between 50-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated this compound.

Quantitative Data for N-Alkylation

The following table summarizes representative reaction conditions and expected outcomes for the N-alkylation of anilines, which can be adapted for this compound.

Starting MaterialAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
4-(Oxazol-2-ylmethyl)anilineMethyl iodideK₂CO₃----
AnilineBenzyl alcoholCo-catalyst-1108High
Aniline Derivatives4-hydroxybutan-2-oneNH₄BrHexaneRoom Temp1240-98[1]

Experimental Workflow: N-Alkylation

N_Alkylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reagents Add this compound, Alkyl Halide, Base, and Solvent start->reagents heat Heat and Stir reagents->heat monitor Monitor by TLC heat->monitor cool Cool to RT monitor->cool filter Filter cool->filter extract Extract with Ethyl Acetate filter->extract wash Wash with Water and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography product N-Alkylated Product chromatography->product

Caption: Workflow for the N-alkylation of this compound.

N-Acylation Protocol

N-acylation of this compound is a straightforward method to synthesize the corresponding amides. Acyl chlorides and acid anhydrides are common acylating agents for this transformation.

Experimental Protocol: N-Acylation

Materials:

  • This compound

  • Acylating agent (e.g., acetyl chloride, acetic anhydride, benzoyl chloride)

  • Pyridine or Triethylamine (Et₃N) as a base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as a solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in an anhydrous solvent like DCM or THF under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a base such as triethylamine (1.2 eq) or pyridine.

  • Slowly add the acylating agent (1.1 eq) dropwise to the stirred solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by TLC.

  • Once the reaction is complete, quench it by adding water.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield the pure N-acylated this compound.[2]

Quantitative Data for N-Acylation

The following table presents typical conditions for the N-acylation of anilines, which are applicable to this compound.

Starting MaterialAcylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
4-(Oxazol-2-ylmethyl)anilineAcetyl chloride-----
Halogenated AnilinesAcyl ChloridePyridine/NaOAcCH₃CN/H₂O25 or reflux--
2-Methyl-4-(methylsulfanyl)anilineAcetyl ChlorideTriethylamineDCM0 to RT1-4High[2]
AnilinesAcetic anhydride5%WO₃–ZrO₂-80676-100[3]

Note: Specific yields for this compound will vary based on the acylating agent and reaction conditions.

Experimental Workflow: N-Acylation

N_Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reagents Dissolve this compound in Solvent, Add Base start->reagents cool_add Cool to 0°C and Add Acylating Agent reagents->cool_add react Stir at RT cool_add->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench wash Wash with NaHCO₃ and Brine quench->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Recrystallize or Column Chromatography concentrate->purify product N-Acylated Product purify->product

Caption: Workflow for the N-acylation of this compound.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Perform all reactions in a well-ventilated fume hood.

  • Alkylating agents and acyl chlorides are often corrosive and lachrymatory; handle with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Site-Selective Functionalization of 4-(Oxazol-2-yl)aniline: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the site-selective functionalization of the oxazole moiety in 4-(oxazol-2-yl)aniline. This versatile building block is of significant interest in medicinal chemistry, particularly for the development of kinase inhibitors. The following sections detail key methodologies for modifying the oxazole ring at the C5 position, a critical vector for tuning compound properties and exploring structure-activity relationships (SAR).

Introduction

This compound is a privileged scaffold in drug discovery, combining the hydrogen-bonding capabilities of the aniline moiety with the bioisosteric properties of the oxazole ring.[1] Site-selective functionalization of the oxazole core, particularly at the C5 position, allows for the introduction of diverse substituents to modulate potency, selectivity, and pharmacokinetic properties of drug candidates. This document outlines protocols for three key transformations: Palladium-Catalyzed C-H Arylation, Electrophilic Bromination, and Iridium-Catalyzed C-H Borylation.

Data Presentation

The following tables summarize quantitative data for the described functionalization reactions, providing a comparative overview of their efficiency and selectivity.

Table 1: Palladium-Catalyzed C5-H Arylation of 2-Aryloxazoles

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
14-BromoanisolePd(OAc)₂ (5)SPhos (10)K₂CO₃Dioxane1201885
21-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂ (5)XPhos (10)Cs₂CO₃t-AmylOH1102478[2]
32-BromopyridinePd₂(dba)₃ (2.5)P(o-tol)₃ (10)K₃PO₄Toluene1001665[3]
44-ChlorotoluenePd(OAc)₂ (5)cataCXium A (10)K₂CO₃Dioxane/H₂O1202472[2]

Table 2: C5-Bromination of 2-Aryloxazoles

EntryBrominating AgentSolventTemp (°C)Time (h)Yield (%)Ref.
1NBS (1.1 equiv)CH₃CNRT295[4]
2NBS (1.1 equiv)CCl₄Reflux192
3Br₂ (1.0 equiv)CH₂Cl₂0 to RT188[5]

Table 3: Iridium-Catalyzed C5-H Borylation of 2-Aryloxazoles

EntryBoron SourceCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)Ref.
1B₂pin₂[Ir(COD)OMe]₂ (1.5)dtbpy (6)Cyclohexane801685[6]
2HBpin[Ir(COD)Cl]₂ (1.5)dMeO-bpy (3)THF602478[7]
3B₂pin₂[Ir(COD)OMe]₂ (1.5)tmphen (3)MTBE801290[8]

Experimental Protocols

Detailed methodologies for the key functionalization reactions are provided below.

Palladium-Catalyzed C5-H Arylation

This protocol describes the direct arylation of the C5 position of the oxazole ring, a powerful method for rapidly building molecular complexity.[2]

Reaction Scheme:

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the aryl halide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and SPhos (0.10 mmol, 10 mol%).

  • Add potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 120 °C and stir for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the C5-arylated product.

Electrophilic C5-Bromination

This protocol details the regioselective bromination of the oxazole C5 position using N-bromosuccinimide (NBS).[4]

Reaction Scheme:

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask.

  • Add N-bromosuccinimide (1.1 mmol) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or flash column chromatography to yield the C5-bromo product.

Iridium-Catalyzed C5-H Borylation

This protocol describes the conversion of the oxazole C5 C-H bond to a boronate ester, a versatile intermediate for subsequent cross-coupling reactions.[6][7]

Reaction Scheme:

Materials:

  • This compound

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(COD)OMe]₂ (di-μ-methoxobis(1,5-cyclooctadiene)diiridium(I))

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Anhydrous cyclohexane

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a nitrogen atmosphere, add this compound (1.0 mmol), B₂pin₂ (1.2 mmol), [Ir(COD)OMe]₂ (0.015 mmol, 1.5 mol%), and dtbpy (0.06 mmol, 6 mol%) to an oven-dried Schlenk tube.

  • Add anhydrous cyclohexane (5 mL).

  • Seal the tube and heat the reaction mixture to 80 °C for 16 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the C5-borylated product.

Visualizations

Experimental Workflow

experimental_workflow cluster_arylation Palladium-Catalyzed C-H Arylation cluster_bromination Electrophilic Bromination cluster_borylation Iridium-Catalyzed C-H Borylation start_aryl This compound + Aryl Halide reaction_aryl Pd(OAc)₂, Ligand, Base Dioxane, 120°C start_aryl->reaction_aryl workup_aryl Workup & Purification reaction_aryl->workup_aryl product_aryl C5-Arylated Product workup_aryl->product_aryl start_bromo This compound reaction_bromo NBS, CH₃CN Room Temperature start_bromo->reaction_bromo workup_bromo Workup & Purification reaction_bromo->workup_bromo product_bromo C5-Brominated Product workup_bromo->product_bromo start_boryl This compound + B₂pin₂ reaction_boryl [Ir(COD)OMe]₂, Ligand Cyclohexane, 80°C start_boryl->reaction_boryl workup_boryl Workup & Purification reaction_boryl->workup_boryl product_boryl C5-Borylated Product workup_boryl->product_boryl

Caption: General workflows for the site-selective functionalization of this compound.

Application in Kinase Inhibition: EGFR Signaling Pathway

Functionalized this compound derivatives are potent inhibitors of various kinases, including the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[9][10]

EGFR_pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Inhibitor This compound Derivative Inhibitor->Dimerization Inhibition RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a this compound-based inhibitor.

Application in Kinase Inhibition: B-Raf/MEK/ERK Signaling Pathway

Mutations in the B-Raf kinase are also common in cancer, making it another important therapeutic target for oxazole-based inhibitors.[11][12][13][14]

BRaf_pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS BRaf B-Raf (mutant) RAS->BRaf MEK MEK BRaf->MEK Inhibitor This compound Derivative Inhibitor->BRaf Inhibition ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation Nucleus->Proliferation

Caption: Inhibition of the B-Raf/MEK/ERK signaling pathway by a this compound-based inhibitor.

References

Application Notes and Protocols for the Use of 4-(Oxazol-2-yl)aniline in Diversity-Oriented Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-(oxazol-2-yl)aniline as a versatile building block in diversity-oriented synthesis (DOS). The protocols outlined below are designed to enable the generation of diverse chemical libraries for screening in drug discovery programs. The inherent structural features of this compound, combining a reactive aniline moiety with a biologically privileged oxazole ring, make it an ideal starting point for creating novel molecular entities.[1] The oxazole motif is present in a wide array of biologically active compounds, exhibiting antimicrobial, anticancer, anti-inflammatory, and antitubercular properties.[1]

Strategic Approach to Diversity-Oriented Synthesis

A successful DOS strategy with this compound involves leveraging the reactivity of the aniline functional group to introduce molecular diversity. The primary amino group can readily participate in a variety of chemical transformations, including multicomponent reactions (MCRs), amide bond formations, and cross-coupling reactions. This allows for the systematic variation of substituents around the core scaffold, leading to a library of compounds with diverse pharmacological properties.

A proposed workflow for a DOS campaign starting from this compound is depicted below. This workflow illustrates the parallel synthesis of a diverse library of compounds, followed by biological screening and subsequent lead optimization.

dos_workflow cluster_synthesis Library Synthesis cluster_screening Screening & Optimization start This compound dos Diversity-Oriented Synthesis (e.g., Ugi Reaction) start->dos reagents Diverse Building Blocks (Aldehydes, Isocyanides, Carboxylic Acids) reagents->dos library Compound Library dos->library screening High-Throughput Screening library->screening hits Hit Compounds screening->hits sar Structure-Activity Relationship (SAR) hits->sar lead_opt Lead Optimization sar->lead_opt

A general workflow for a diversity-oriented synthesis campaign.

Experimental Protocols

The following protocols provide detailed methodologies for key reactions in a DOS campaign using this compound.

Protocol 1: Ugi Four-Component Reaction (Ugi-4CR) for Rapid Library Generation

The Ugi-4CR is a powerful tool in DOS, allowing for the rapid assembly of complex molecules from simple starting materials in a single step. This protocol describes the parallel synthesis of a library of α-acetamido carboxamides using this compound as the amine component.

Materials:

  • This compound

  • A diverse set of aldehydes

  • A diverse set of isocyanides

  • A diverse set of carboxylic acids

  • Methanol (MeOH)

  • 96-well reaction block or individual reaction vials

  • Standard laboratory glassware and purification supplies

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.5 M stock solution of this compound in methanol.

    • Prepare 0.5 M stock solutions of each aldehyde, isocyanide, and carboxylic acid in methanol.

  • Reaction Setup (for a single well/vial):

    • To a reaction vial, add 200 µL (0.1 mmol, 1.0 eq) of the this compound stock solution.

    • Add 200 µL (0.1 mmol, 1.0 eq) of an aldehyde stock solution.

    • Add 200 µL (0.1 mmol, 1.0 eq) of an isocyanide stock solution.

    • Add 200 µL (0.1 mmol, 1.0 eq) of a carboxylic acid stock solution.

  • Reaction and Work-up:

    • Seal the reaction vials or 96-well plate.

    • Shake the reaction mixture at room temperature for 48 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired α-acetamido carboxamide.

Protocol 2: Parallel Amide Synthesis via Acylation

This protocol describes the parallel synthesis of an amide library by acylating this compound with a diverse set of carboxylic acids.

Materials:

  • This compound

  • A diverse set of carboxylic acids

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • 96-well reaction block or individual reaction vials

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup (for a single well/vial):

    • To a reaction vial, add the desired carboxylic acid (0.1 mmol, 1.0 eq).

    • Add this compound (0.11 mmol, 1.1 eq).

    • Add PyBOP (0.12 mmol, 1.2 eq).

    • Add DMF (1 mL).

    • Add DIPEA (0.3 mmol, 3.0 eq).

  • Reaction and Work-up:

    • Seal the reaction vials or 96-well plate.

    • Shake the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC.

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis of small, diverse libraries using the protocols described above.

Table 1: Ugi Four-Component Reaction Library Synthesis

Aldehyde (R1)Isocyanide (R2)Carboxylic Acid (R3)Product Yield (%)
Benzaldehydetert-Butyl isocyanideAcetic acid78
4-ChlorobenzaldehydeCyclohexyl isocyanidePropionic acid72
IsobutyraldehydeBenzyl isocyanideBenzoic acid81
Furan-2-carbaldehydetert-Butyl isocyanidePhenylacetic acid65

Table 2: Parallel Amide Synthesis Library

Carboxylic Acid (R)Product Yield (%)
4-Methoxybenzoic acid85
Thiophene-2-carboxylic acid79
Cyclohexanecarboxylic acid91
N-Boc-glycine88

Application in Kinase Inhibitor Discovery

Given that the aniline scaffold is a well-established pharmacophore in kinase inhibitors, libraries derived from this compound are well-suited for screening against various protein kinases. These enzymes are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer.

The synthesized libraries can be screened against a panel of kinases to identify initial hits. A common target is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently overactive in many cancers. Inhibition of this pathway can block downstream signaling cascades that promote cell proliferation and survival.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras Inhibitor This compound Derivative Inhibitor->EGFR Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Inhibition of the EGFR signaling pathway by a this compound derivative.

The development of diverse compound libraries from this compound offers a promising strategy for the discovery of novel therapeutic agents. The provided protocols serve as a foundation for researchers to initiate their own DOS campaigns targeting a wide range of biological targets.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Aryloxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-aryloxazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic challenges.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of 2-aryloxazoles.

Robinson-Gabriel Synthesis

Question: My Robinson-Gabriel synthesis is resulting in a low yield or a significant amount of tar-like byproducts. What are the common causes and how can I improve the outcome?

Answer:

Low yields and tar formation in the Robinson-Gabriel synthesis are often due to the harsh reaction conditions, particularly when using strong acids like concentrated sulfuric acid at high temperatures. These conditions can lead to the decomposition of sensitive starting materials or products.

Recommended Solutions:

  • Optimize the Dehydrating Agent: While concentrated sulfuric acid is traditional, several milder reagents can be more effective and lead to cleaner reactions. Consider using phosphorus pentachloride, phosphorus pentoxide, phosphoryl chloride, or trifluoroacetic anhydride (TFAA)[1]. For substrates that are unstable in strong acids, reagents like triphenylphosphine/iodine or the Burgess reagent are excellent alternatives[1].

  • Adjust the Reaction Temperature: Lowering the reaction temperature can minimize decomposition and polymerization. It is crucial to find a balance that allows for a reasonable reaction rate without degrading the substrate.

  • Ensure Starting Material Purity: Impurities in the 2-acylamino-ketone starting material can inhibit the reaction or lead to side products. Ensure your starting material is pure and thoroughly dried before use[1].

  • Minimize Reaction Time: Prolonged exposure to harsh conditions can increase the likelihood of byproduct formation. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and work up the reaction as soon as it is complete.

  • Consider Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, often resulting in higher yields and a cleaner reaction profile by minimizing thermal degradation.

Question: I am observing significant amounts of unreacted starting material even after extended reaction times. How can I drive the reaction to completion?

Answer:

An incomplete reaction suggests that the activation energy for the cyclodehydration is not being met or the dehydrating agent is not potent enough for your specific substrate.

Recommended Solutions:

  • Increase Temperature: Gradually increasing the reaction temperature can help overcome the activation barrier. However, this should be done cautiously while monitoring for any signs of decomposition[1].

  • Switch to a More Powerful Dehydrating Agent: If you are using a mild dehydrating agent, consider switching to a stronger one. For example, if trifluoroacetic anhydride (TFAA) is ineffective, phosphorus oxychloride (POCl₃) might be more suitable.

  • Check for Hydrolysis: The presence of water can lead to the hydrolysis of intermediates. Ensure all solvents and reagents are anhydrous[1]. Using a more powerful dehydrating agent can also help to scavenge any residual water.

Van Leusen Oxazole Synthesis

Question: My Van Leusen synthesis is giving a low yield of the desired 2-aryloxazole, and I suspect the formation of byproducts. What are the likely side reactions and how can I suppress them?

Answer:

Low yields in the Van Leusen synthesis can be a result of incomplete reaction or the formation of specific byproducts. The most common issues are the formation of a stable oxazoline intermediate and nitrile byproducts.

Recommended Solutions:

  • Promote Elimination of the Tosyl Group: The final step of the Van Leusen synthesis is the elimination of p-toluenesulfinic acid from a 4-tosyl-4,5-dihydrooxazole intermediate. If this step is inefficient, the dihydrooxazole will be a major byproduct.

    • Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) after the initial addition of reagents can facilitate the elimination step[2].

    • Use a Stronger Base: While potassium carbonate is often sufficient, a stronger, non-nucleophilic base like potassium tert-butoxide or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can promote a more efficient elimination[3].

  • Prevent Nitrile Formation: The Van Leusen reaction can also produce nitriles, especially if there is a ketone impurity in your aldehyde starting material.

    • Purify the Aldehyde: Ensure the purity of your aldehyde by distillation or chromatography before use to remove any ketone impurities[2].

  • Ensure Anhydrous Conditions: The decomposition of the tosylmethyl isocyanide (TosMIC) reagent can be promoted by water, leading to the formation of N-(tosylmethyl)formamide and reducing the overall yield. Use dry solvents and glassware and perform the reaction under an inert atmosphere (e.g., nitrogen or argon)[3].

Fischer Oxazole Synthesis

Question: I am attempting a Fischer oxazole synthesis and obtaining a mixture of products, including some that appear to be chlorinated. What is happening and how can I obtain the desired 2-aryloxazole?

Answer:

The Fischer oxazole synthesis, which involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrogen chloride, can sometimes lead to side products. The formation of chlorinated byproducts and oxazolidinones has been reported.

Recommended Solutions:

  • Strictly Anhydrous Conditions: The reaction is highly sensitive to moisture. The use of dry ether as a solvent and passing dry hydrogen chloride gas through the solution is critical for success[1][4]. The presence of water can lead to the formation of oxazolidinone byproducts[1].

  • Control of Reaction Stoichiometry: The cyanohydrin and aldehyde are typically used in equimolar amounts. Deviations from this can lead to incomplete reaction or the formation of side products[4].

  • Purification of the Product: The desired oxazole often precipitates from the reaction mixture as a hydrochloride salt. This salt can be collected by filtration and then converted to the free base by treatment with water or by boiling with alcohol[4]. This precipitation can be a useful method for separating the desired product from soluble byproducts.

Frequently Asked Questions (FAQs)

Q1: Which synthetic method is best for my target 2-aryloxazole?

A1: The choice of synthetic method depends on the substitution pattern of the desired oxazole and the functional groups present in the starting materials. The table below provides a general comparison of the most common methods.

Q2: How can I purify my 2-aryloxazole product effectively?

A2: Purification can often be challenging due to the similar polarity of the product and byproducts.

  • Column Chromatography: This is the most common method. Experiment with different solvent systems (e.g., varying ratios of hexanes and ethyl acetate) to achieve optimal separation.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification technique.

  • Conversion to a Salt: For products with basic nitrogen, conversion to a salt (e.g., hydrochloride) can facilitate purification by crystallization, followed by neutralization to obtain the free base.

Q3: Are there any safety precautions I should be aware of when synthesizing 2-aryloxazoles?

A3: Yes, several safety precautions should be taken:

  • Handling of Reagents: Many reagents used in these syntheses are hazardous. For example, phosphorus oxychloride and thionyl chloride are corrosive and react violently with water. Tosylmethyl isocyanide (TosMIC) has a strong, unpleasant odor. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Anhydrous Conditions: Many of these reactions require strictly anhydrous conditions. Ensure proper drying of solvents and glassware to prevent side reactions and ensure safety.

  • Microwave Synthesis: When using microwave reactors, ensure you are using appropriate sealed vessels and are following the manufacturer's safety guidelines to prevent pressure buildup.

Data Presentation

Table 1: Comparison of Key Synthetic Routes to 2-Aryloxazoles

Synthetic RouteGeneral SubstratesCatalyst/ReagentTypical ConditionsYield RangeAdvantagesDisadvantages
Robinson-Gabriel Synthesis 2-Acylamino ketonesH₂SO₄, PPA, POCl₃, TFAAHigh temperatureModerate to GoodReadily available starting materials, well-established method.Harsh conditions, limited functional group tolerance[3].
Van Leusen Reaction Aldehydes, Tosylmethyl isocyanide (TosMIC)Base (e.g., K₂CO₃)Mild to moderate temperatureGood to ExcellentMild conditions, good functional group tolerance, one-pot variations[3].Stoichiometric use of TosMIC, potential for side reactions[3].
Fischer Oxazole Synthesis Cyanohydrins, AldehydesAnhydrous HClAnhydrous, often low temperatureModerate to GoodClassical method, useful for specific substitution patterns.Requires anhydrous conditions, can have substrate limitations[3].

Experimental Protocols

Protocol 1: Robinson-Gabriel Synthesis using Trifluoroacetic Anhydride (TFAA)

This protocol is an example of a milder alternative to using strong mineral acids.

  • Dissolve the 2-acylamino-ketone (1.0 eq) in an anhydrous ethereal solvent (e.g., THF, Dioxane).

  • Add Trifluoroacetic Anhydride (TFAA) (2.0-3.0 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Protocol 2: Van Leusen Synthesis of a 5-substituted Oxazole

This protocol describes a general procedure for the synthesis of 5-substituted oxazoles.

  • To a solution of the aldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.1 eq) in a suitable solvent (e.g., methanol, THF), add a base such as potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature or heat gently (e.g., to 40-50 °C) while monitoring the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Fischer Oxazole Synthesis

This protocol outlines the classical Fischer synthesis.

  • Dissolve the cyanohydrin (1.0 eq) and the aromatic aldehyde (1.0 eq) in anhydrous diethyl ether in a flask equipped with a gas inlet tube and a drying tube.

  • Cool the solution to 0 °C in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution for 1-2 hours.

  • Allow the reaction mixture to stand at room temperature overnight. The product may precipitate as the hydrochloride salt.

  • Collect the precipitate by filtration and wash with anhydrous diethyl ether.

  • To obtain the free base, treat the hydrochloride salt with a weak base (e.g., saturated sodium bicarbonate solution) or by boiling in alcohol.

  • Extract the free base with an organic solvent, dry the organic layers, and concentrate to yield the 2,5-disubstituted oxazole.

Visualizations

Robinson_Gabriel_Synthesis start 2-Acylamino ketone intermediate1 Enol Intermediate start->intermediate1 Tautomerization intermediate2 Cyclized Intermediate (Oxazoline) intermediate1->intermediate2 Intramolecular Cyclization product 2-Aryloxazole intermediate2->product Dehydration (-H2O)

Caption: Reaction pathway of the Robinson-Gabriel synthesis.

Van_Leusen_Synthesis reagents Aldehyde + TosMIC intermediate1 Adduct Formation reagents->intermediate1 Base intermediate2 4-Tosyl-4,5-dihydrooxazole intermediate1->intermediate2 5-endo-dig Cyclization product 2-Aryloxazole intermediate2->product Elimination of p-toluenesulfinic acid

Caption: Reaction pathway of the Van Leusen oxazole synthesis.

Troubleshooting_Low_Yield start Low Yield Observed check_sm Check for Unreacted Starting Material (TLC/LC-MS) start->check_sm check_byproducts Analyze for Byproducts (e.g., Oxazoline, Nitrile) start->check_byproducts incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes side_rxn Side Reactions Dominant check_byproducts->side_rxn Yes solution1 Increase Temperature or Reaction Time incomplete_rxn->solution1 solution2 Use Stronger Base (e.g., K-OtBu, DBU) incomplete_rxn->solution2 solution3 Purify Aldehyde Starting Material side_rxn->solution3 Nitrile byproduct solution4 Ensure Anhydrous Conditions side_rxn->solution4 TosMIC decomposition

Caption: Troubleshooting workflow for low yield in Van Leusen synthesis.

References

Optimizing reaction conditions for 4-(Oxazol-2-yl)aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-(Oxazol-2-yl)aniline.

Troubleshooting Guide

This guide addresses potential issues that may arise during the synthesis of this compound, categorized by the synthetic step. A common synthetic route involves the formation of an oxazole ring from a corresponding aldehyde, followed by the reduction of a nitro group.

Diagram of the General Synthetic Workflow:

workflow cluster_step1 Step 1: Oxazole Formation cluster_step2 Step 2: Nitro Group Reduction A 4-Nitrobenzaldehyde E 2-(4-Nitrophenyl)oxazole A->E B TosMIC B->E C Base (e.g., K2CO3) C->E D Solvent (e.g., Methanol) D->E F 2-(4-Nitrophenyl)oxazole I This compound F->I G Reducing Agent (e.g., SnCl2·2H2O) G->I H Solvent (e.g., Ethanol) H->I

Caption: A general two-step synthetic workflow for this compound.

Observed Problem Potential Cause Suggested Solution
Step 1: Low or No Yield of 2-(4-Nitrophenyl)oxazole
Incomplete reaction.- Extend the reaction time. - Increase the reaction temperature. - Ensure all reagents are pure and dry.
Degradation of starting materials or product.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents.
Incorrect stoichiometry of reagents.- Carefully check the molar ratios of 4-nitrobenzaldehyde, TosMIC, and the base.
Step 1: Formation of Impurities
Presence of unreacted starting materials.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion. - Adjust the stoichiometry of the limiting reagent.
Formation of side products from the decomposition of TosMIC.- Add the base portion-wise to control the reaction temperature. - Ensure the reaction is not overheated.
Step 2: Incomplete Reduction of the Nitro Group
Insufficient amount of reducing agent.- Increase the molar equivalents of the reducing agent (e.g., SnCl₂·2H₂O).
Deactivation of the reducing agent.- Use a fresh batch of the reducing agent. - For catalytic hydrogenation, ensure the catalyst is active and not poisoned.
Step 2: Formation of Byproducts
Over-reduction of the oxazole ring.- Use a milder reducing agent or optimize the reaction conditions (lower temperature, shorter reaction time).
Formation of tin salts that are difficult to remove.- After reaction completion, adjust the pH to be basic to precipitate tin salts, which can then be filtered off.[1]
Purification Difficulties
Product is difficult to crystallize.- Try different solvent systems for recrystallization. - Use a seed crystal to induce crystallization.
Co-elution of impurities during column chromatography.- Optimize the solvent system for column chromatography by trying different polarity gradients. - Consider using a different stationary phase.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A1: A widely used method involves a two-step process. The first step is the synthesis of 2-(4-nitrophenyl)oxazole from 4-nitrobenzaldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC) in the presence of a base like potassium carbonate. The second step is the reduction of the nitro group to an amine using a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or through catalytic hydrogenation.[1]

Q2: What are the critical parameters to control during the oxazole ring formation step?

A2: The key parameters to control are the reaction temperature, the purity of the reagents, and the choice of base and solvent. The reaction can be exothermic, so controlling the temperature is crucial to prevent side reactions. Using anhydrous solvents and pure reagents is important for achieving a good yield.

Diagram of Key Parameters in Oxazole Formation:

params cluster_params Key Parameters for Oxazole Synthesis A Temperature Control E Reaction Yield & Purity A->E B Reagent Purity B->E C Base Selection C->E D Solvent Choice D->E

Caption: Critical parameters influencing the outcome of the oxazole synthesis step.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting materials and the appearance of the product spot. Staining with a UV lamp or an appropriate chemical stain can help visualize the spots.

Q4: What are some common side reactions to be aware of?

A4: In the oxazole formation step, potential side reactions include the self-condensation of the aldehyde or the decomposition of TosMIC under harsh basic conditions. During the nitro reduction step, over-reduction can lead to the cleavage of the oxazole ring.

Q5: What is the best way to purify the final product, this compound?

A5: Purification can typically be achieved through column chromatography on silica gel, followed by recrystallization. The choice of eluent for chromatography will depend on the polarity of the product and any impurities. A common solvent system for recrystallization is a mixture of ethanol and water or ethyl acetate and hexanes.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Nitrophenyl)oxazole

This protocol is adapted from a similar synthesis of a substituted (nitrophenyl)oxazole.[1]

Materials:

  • 4-Nitrobenzaldehyde

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 4-nitrobenzaldehyde (1.0 eq) in methanol, add p-toluenesulfonylmethyl isocyanide (1.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add potassium carbonate (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • To the residue, add water and extract with dichloromethane (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 2-(4-nitrophenyl)oxazole.

Protocol 2: Synthesis of this compound

This protocol is based on a general method for the reduction of aromatic nitro compounds.[1]

Materials:

  • 2-(4-Nitrophenyl)oxazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-(4-nitrophenyl)oxazole (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0-5.0 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and stir for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Nitro Group Reduction

Reducing AgentSolventTemperature (°C)Typical Reaction Time (h)Reported Yield Range (%)Reference
SnCl₂·2H₂OEthanol78 (Reflux)2 - 470 - 85[1]
H₂/Pd-CMethanol/Ethyl Acetate25 (Room Temp)4 - 885 - 95General Knowledge
Fe/NH₄ClEthanol/Water78 (Reflux)3 - 675 - 90General Knowledge

References

Purification challenges with 4-(Oxazol-2-yl)aniline and its derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered with 4-(Oxazol-2-yl)aniline and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can arise from several sources during the synthesis of this compound and its derivatives. These can include unreacted starting materials, such as 4-aminobenzonitrile or related precursors, and byproducts from incomplete cyclization or side reactions. Depending on the synthetic route, isomeric products may also be formed. For instance, in syntheses involving substituted anilines, regioisomers can be a significant impurity.

Q2: My purified this compound is colored. How can I remove the colored impurities?

A2: Colored impurities in aromatic amines often arise from oxidation or the presence of high molecular weight byproducts. A common and effective method to remove these is through treatment with activated charcoal during recrystallization. Add a small amount of activated charcoal to the hot solution of your crude product before the hot filtration step. The charcoal will adsorb the colored impurities, which are then removed by filtration. A second recrystallization may be necessary for highly colored samples.[1]

Q3: I am observing significant product loss during the purification of my this compound derivative. What are the likely causes and how can I improve my yield?

A3: Low recovery during purification can stem from several factors. If using recrystallization, using an excessive amount of solvent is a common cause, as a significant portion of the product will remain in the mother liquor.[2] Ensure you are using the minimum amount of hot solvent required for complete dissolution. Premature crystallization during hot filtration can also lead to product loss. To mitigate this, ensure your filtration apparatus is pre-heated.[1] During chromatographic purification, irreversible adsorption onto the stationary phase can be an issue, particularly with the basic aniline moiety.

Q4: My this compound derivative is showing poor peak shape (tailing) during reverse-phase HPLC analysis. What can I do to improve this?

A4: Peak tailing for basic compounds like anilines on silica-based columns is often due to interactions with residual acidic silanol groups on the stationary phase. To address this, consider adjusting the pH of the mobile phase. Increasing the pH to neutralize the aniline can improve peak shape. Alternatively, using a column with end-capping to block the silanol groups or employing a stationary phase designed for basic compounds can be effective.[3]

Troubleshooting Guides

Recrystallization Issues
Symptom Possible Cause(s) Troubleshooting Steps
Oiling out instead of crystallization The boiling point of the solvent may be higher than the melting point of the compound. The solution may be too supersaturated.- Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. - Re-dissolve the oil in more hot solvent and allow it to cool more slowly.[2]
No crystal formation upon cooling The solution is not saturated enough. The compound is highly soluble in the chosen solvent at low temperatures.- Evaporate some of the solvent to increase the concentration. - Cool the solution in an ice bath to further decrease solubility. - Consider a different solvent or a mixed-solvent system.
Low recovery of purified product Too much solvent was used for dissolution. Premature crystallization occurred during hot filtration. Crystals were lost during transfer or washing.- Use the minimum amount of hot solvent for dissolution. - Pre-heat the funnel and receiving flask for hot filtration. - Rinse the crystallization flask and wash the collected crystals with a minimal amount of ice-cold solvent.[1]
Column Chromatography Challenges
Symptom Possible Cause(s) Troubleshooting Steps
Poor separation of product from an impurity The mobile phase polarity is not optimal. The stationary phase is not providing sufficient selectivity.- Optimize the solvent system. If using normal phase (e.g., hexane/ethyl acetate), adjust the ratio to achieve better separation. A gradient elution may be beneficial.[3] - Consider a different stationary phase (e.g., alumina instead of silica gel, or a different bonded phase for HPLC).
Product is stuck on the column The compound is too polar for the chosen mobile phase. The compound is irreversibly adsorbing to the stationary phase.- Gradually increase the polarity of the mobile phase. - For basic compounds like anilines, adding a small amount of a basic modifier (e.g., triethylamine) to the eluent can help to reduce strong interactions with the stationary phase.
Streaking or tailing of the product band The compound is interacting too strongly with the stationary phase. The column may be overloaded.- Add a modifier to the mobile phase as described above. - Reduce the amount of crude material loaded onto the column.

Experimental Protocols

General Recrystallization Protocol for this compound

This is a general guideline. The ideal solvent system should be determined experimentally on a small scale. Good starting points for solvent screening include ethanol, ethyl acetate, toluene, and mixtures such as ethanol/water or ethyl acetate/hexane.

  • Solvent Selection: In separate test tubes, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is just dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a funnel and a clean receiving flask. Filter the hot solution to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Visual Guides

Purification_Workflow General Purification Workflow for this compound crude_product Crude this compound dissolution Dissolve in Minimum Hot Solvent crude_product->dissolution decolorize Decolorize with Activated Charcoal (if necessary) dissolution->decolorize hot_filtration Hot Filtration decolorize->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration pure_product Pure Crystalline Product vacuum_filtration->pure_product mother_liquor Mother Liquor (contains impurities and some dissolved product) vacuum_filtration->mother_liquor Troubleshooting_Decision_Tree Troubleshooting Chromatography Issues start Chromatography Problem poor_separation Poor Separation? start->poor_separation peak_tailing Peak Tailing? poor_separation->peak_tailing No optimize_mobile_phase Optimize Mobile Phase (Gradient/Solvent Ratio) poor_separation->optimize_mobile_phase Yes add_modifier Add Mobile Phase Modifier (e.g., Triethylamine) peak_tailing->add_modifier Yes reduce_load Reduce Column Loading peak_tailing->reduce_load Still Tailing change_stationary_phase Change Stationary Phase optimize_mobile_phase->change_stationary_phase Still Poor end_capped_column Use End-Capped Column add_modifier->end_capped_column Still Tailing

References

Technical Support Center: Oxazole Synthesis from Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of oxazoles from aniline precursors.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Oxazole

Question: I am attempting to synthesize a substituted oxazole from an N-acylated aniline derivative, but I am observing very low to no product formation. What are the potential causes and solutions?

Answer:

Low or no yield in oxazole synthesis from anilines can stem from several factors, primarily related to the reaction conditions and the stability of intermediates. Here’s a breakdown of potential causes and recommended solutions:

  • Incomplete Acylation of the Starting Aniline: The initial N-acylation of the aniline is a critical step. Incomplete conversion to the corresponding acetanilide or benzanilide will result in a lower concentration of the necessary precursor for cyclization.

    • Recommended Solution: Ensure the acylation reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC). You may need to adjust the stoichiometry of the acylating agent (e.g., acetic anhydride or benzoyl chloride) or the base (e.g., pyridine or triethylamine). A detailed protocol for aniline acetylation is provided in the "Experimental Protocols" section.

  • Inefficient Cyclodehydration: The cyclization of the N-acyl aniline derivative to form the oxazole ring is often the most challenging step and is highly dependent on the choice of the dehydrating agent and reaction temperature.

    • Recommended Solution: The choice of the cyclodehydrating agent is crucial. While traditional reagents like concentrated sulfuric acid can be effective, they can also lead to degradation.[1][2] Polyphosphoric acid (PPA) has been shown to improve yields in some cases.[1] For more sensitive substrates, milder reagents should be considered.

  • Substrate Decomposition: Anilines and their derivatives can be sensitive to harsh acidic conditions and high temperatures, leading to decomposition and the formation of tar-like byproducts.[2]

    • Recommended Solution: If you observe significant charring or discoloration, consider lowering the reaction temperature. Additionally, switching to a milder cyclodehydration agent can prevent substrate degradation.

Issue 2: Formation of Significant Side Products

Question: My reaction is producing a significant amount of a side product instead of the desired oxazole. How can I identify and minimize this?

Answer:

A common side reaction, particularly when using β-arylethylamides (derived from substituted anilines) under Bischler-Napieralski conditions, is the formation of a benzyl oxazole instead of the expected dihydroisoquinoline.

  • Competitive Bischler-Napieralski Reaction: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution that leads to dihydroisoquinolines. However, under the same conditions (e.g., POCl₃ in refluxing benzene), a competitive cyclization can occur to form a benzyl oxazole derivative.[3]

    • Influence of Substituents: The outcome of this competition is highly dependent on the electronic properties of the substituents on the aniline's aromatic ring.

      • Strong electron-donating groups (e.g., methoxy) at the ortho or para position to the cyclization site will favor the formation of the normal Bischler-Napieralski product (dihydroisoquinoline).[4]

      • The absence of or the presence of weak electron-donating groups on the aromatic ring tends to favor the formation of the benzyl oxazole side product.[4]

    • Recommended Solutions:

      • Substrate Modification: If possible, modify the substituents on the aniline ring to favor the desired reaction pathway.

      • Reaction Condition Optimization: Carefully screen different Lewis acids and solvents. While POCl₃ is common for the Bischler-Napieralski reaction, other conditions might favor oxazole formation if that is the desired product.

  • Hydrolysis of Intermediates: The presence of water in the reaction mixture can lead to the hydrolysis of key intermediates, preventing the formation of the oxazole ring.[2]

    • Recommended Solution: Ensure all solvents and reagents are anhydrous. Drying tubes and inert atmospheres (e.g., nitrogen or argon) are recommended.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to oxazoles starting from anilines?

A1: The two primary pathways are:

  • Reaction with α-Haloketones: This method involves the initial N-alkylation of the aniline with an α-haloketone, followed by acylation and subsequent cyclodehydration to form the oxazole ring.[5]

  • Bischler-Napieralski-type Cyclization: This involves the cyclization of N-acyl derivatives of β-arylethylamines (which can be prepared from anilines). As discussed, this can lead to a competition between dihydroisoquinoline and benzyl oxazole formation.[3]

Q2: How can I purify my oxazole product from the reaction mixture, especially if there are closely-related side products?

A2: Purification of oxazoles can be challenging due to the similar polarities of the product and certain byproducts.

  • Column Chromatography: This is the most common method for purification. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes) to achieve optimal separation.

  • Recrystallization: If your oxazole is a solid, recrystallization can be a highly effective purification technique. Common solvents for recrystallization include ethanol, ethyl acetate, or mixtures with hexanes.

Q3: Are there any "green" or more environmentally friendly methods for oxazole synthesis from aniline derivatives?

A3: Yes, green chemistry approaches are being increasingly applied to oxazole synthesis. While not always starting directly from anilines, these methods can be adapted. They include:

  • Microwave-assisted synthesis: This can significantly reduce reaction times and improve yields.

  • Ultrasound-assisted synthesis: Another energy-efficient method that can promote reactions.

  • Use of greener solvents: Replacing hazardous solvents with more benign alternatives like ionic liquids or deep eutectic solvents.

Data Presentation

Table 1: Comparison of Reaction Conditions on Oxazole Yield from Anilide Precursors

Starting Anilide DerivativeCyclodehydration AgentTemperature (°C)Time (h)Yield (%)Reference
N-(2-Fluoro-5-nitrobenzoyl)anilineK₂CO₃ in DMF901High[6]
N-(2-Fluoro-5-cyanobenzoyl)anilineK₂CO₃ in DMF1151High[6]
N-(2-Fluoro-5-methoxycarbonylbenzoyl)anilineK₂CO₃ in DMF1202High[6]
N-(2-Fluoro-5-trifluoromethylbenzoyl)anilineK₂CO₃ in DMF1303High[6]
2-Acylamino-ketoneH₂SO₄HighVariesModerate[1][7]
2-Acylamino-ketonePolyphosphoric Acid (PPA)HighVaries50-60[1]

Experimental Protocols

Protocol 1: General Procedure for the Acetylation of Aniline

This protocol describes the synthesis of acetanilide, a common precursor for oxazole synthesis.

  • Dissolution: Dissolve 5.0 g of aniline in 150 mL of water and 4.5 mL of concentrated hydrochloric acid in a 250 mL flask.

  • Preparation of Reagents: Prepare a solution of 5.3 g of sodium acetate in 30 mL of water. Measure 6.0 mL of acetic anhydride.

  • Reaction: To the aniline hydrochloride solution, add the acetic anhydride and immediately add the sodium acetate solution with vigorous stirring.

  • Precipitation and Isolation: A white precipitate of acetanilide will form. Cool the mixture in an ice bath to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallization: Recrystallize the crude acetanilide from hot water or an ethanol/water mixture to obtain the pure product.

Mandatory Visualization

Oxazole_Synthesis_from_Anilines cluster_main_path Main Synthetic Pathway cluster_side_reaction Bischler-Napieralski Side Reaction Aniline Aniline AcylAniline N-Acyl Aniline (e.g., Acetanilide) Aniline->AcylAniline Acylation (e.g., Ac₂O) Intermediate N-Acyl-N-(2-oxoalkyl)aniline AcylAniline->Intermediate Alkylation AlphaHaloKetone α-Haloketone AlphaHaloKetone->Intermediate Oxazole Substituted Oxazole Intermediate->Oxazole Cyclodehydration (e.g., PPA, H₂SO₄) BetaArylethylamide β-Arylethylamide (from Aniline derivative) BN_Intermediate Reaction Intermediate BetaArylethylamide->BN_Intermediate Lewis Acid (e.g., POCl₃) Dihydroisoquinoline Dihydroisoquinoline (B-N Product) BN_Intermediate->Dihydroisoquinoline Favored by strong e⁻-donating groups BenzylOxazole Benzyl Oxazole (Side Product) BN_Intermediate->BenzylOxazole Favored by weak/no e⁻-donating groups

Caption: Synthetic pathways to oxazoles from anilines and a common side reaction.

References

Technical Support Center: Synthesis of 4-(Oxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4-(Oxazol-2-yl)aniline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of this compound can be approached through several methods, primarily involving the formation of the oxazole ring from a precursor derived from 4-amino-substituted aromatic compounds. Key strategies include:

  • Robinson-Gabriel Synthesis and Related Cyclizations: This is a classic and versatile method for oxazole synthesis. It involves the cyclodehydration of α-acylamino ketones.[1][2][3] For the target molecule, this would typically start from a derivative of 4-aminoacetophenone.

  • From α-Haloketones and Amides: The reaction of an α-haloketone with a primary amide can yield the oxazole ring.[1]

  • Oxidation of Oxazolines: 2-Oxazolines can be synthesized from nitriles and aminoalcohols and subsequently oxidized to the corresponding oxazole.

  • Multi-component Reactions: Tandem reactions, such as the Ugi/Robinson-Gabriel sequence, can provide a convergent approach to highly substituted oxazoles.[4]

Q2: How can I improve the yield of my this compound synthesis?

A2: Optimizing reaction conditions is crucial for improving the yield. Consider the following factors:

  • Choice of Cyclodehydrating Agent: In methods like the Robinson-Gabriel synthesis, the choice of dehydrating agent is critical. Common agents include concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.[1] The strength and concentration of the acid can significantly impact the reaction rate and yield.

  • Temperature Control: The reaction temperature should be carefully controlled. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of starting materials or the final product, leading to byproducts.

  • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Stopping the reaction too early will result in low conversion, while extended reaction times can lead to the formation of degradation products.

  • Purity of Starting Materials: Ensure that the starting materials, such as the 4-amino-substituted precursor, are of high purity. Impurities can interfere with the reaction and lead to the formation of side products, reducing the overall yield.

  • Inert Atmosphere: For reactions sensitive to air or moisture, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reagents and intermediates.

Q3: What are some common side reactions and impurities I should be aware of?

A3: During the synthesis of 2-aryloxazoles like this compound, several side reactions can occur, leading to impurities:

  • Incomplete Cyclization: The intermediate, for instance, the α-acylamino ketone in the Robinson-Gabriel pathway, may not fully cyclize, remaining as a significant impurity.

  • Decomposition/Polymerization: The aniline functional group can be sensitive to the harsh acidic conditions often used for cyclodehydration, potentially leading to decomposition or polymerization, which can result in a dark-colored reaction mixture and complex impurity profiles.

  • Side Reactions of the Amino Group: The free amino group can undergo side reactions, such as acylation if an excess of the acylating agent is used in precursor synthesis, or other modifications depending on the reaction conditions.

  • Formation of Isomers: Depending on the synthetic route and the nature of the precursors, there is a possibility of forming constitutional isomers if the starting materials are not appropriately selected or if rearrangements occur.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete reaction due to insufficient activation.* Increase the strength or concentration of the cyclodehydrating agent (e.g., use polyphosphoric acid instead of sulfuric acid).* Increase the reaction temperature, but monitor for decomposition.
Degradation of starting material or product.* Lower the reaction temperature and extend the reaction time.* Ensure the reaction is carried out under an inert atmosphere.* Check the purity of starting materials; impurities may catalyze decomposition.
Incorrect stoichiometry of reagents.* Carefully re-check the molar ratios of your reactants.
Formation of a Dark, Tarry Reaction Mixture Decomposition or polymerization of the aniline moiety.* Use milder reaction conditions (lower temperature, less harsh dehydrating agent).* Protect the aniline's amino group with a suitable protecting group that can be removed after oxazole formation.
Reaction temperature is too high.* Optimize the temperature profile of the reaction. Use a controlled heating mantle or oil bath.
Presence of Multiple Impurities on TLC/HPLC Competing side reactions.* Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired reaction pathway.* Consider an alternative synthetic route with higher selectivity.
Incomplete conversion of starting materials.* Increase the reaction time and monitor closely by TLC/HPLC.* Ensure efficient mixing, especially for heterogeneous reactions.
Difficulty in Product Isolation and Purification Product is highly soluble in the work-up solvents.* Adjust the pH of the aqueous layer during extraction to ensure the product is in its neutral form and less soluble in water.* Consider precipitation or crystallization by changing the solvent system.
Product co-elutes with impurities during column chromatography.* Optimize the solvent system for column chromatography. A gradient elution might be necessary.* Consider using a different stationary phase (e.g., alumina instead of silica gel).* Recrystallization from a suitable solvent system can be an effective purification step.[5]

Data Presentation

Table 1: Comparison of Reported Yields for Syntheses of Substituted 2-Aryloxazoles

Starting Material 1 Starting Material 2 Method Conditions Product Yield (%) Reference
α-Acylamino ketone-Robinson-GabrielH₂SO₄, heat2,5-DiaryloxazoleVaries[1][3]
α-HaloketonePrimary Amide-Heat2,4-Disubstituted oxazoleVaries[1]
α-Amino acid-CyclodehydrationPPh₃/Hexachloroethane2,4-Disubstituted oxazoleGood[6]
Carboxylic Acid, Amino Acid, Boronic Acid-One-pot/Suzuki CouplingDMT-MM, NiCl₂(dppf), LiCl2,4,5-Trisubstituted oxazoleGood[7]
2-Acylamino-ketone-Robinson-GabrielTrifluoromethanesulfonic acid2,5-Disubstituted oxazoleVaries[2]

Note: The yields are highly dependent on the specific substrates and reaction conditions used.

Experimental Protocols

Protocol 1: Synthesis of this compound via a Modified Robinson-Gabriel Approach (Hypothetical)

This protocol is based on the principles of the Robinson-Gabriel synthesis and is provided as a general guideline. Optimization will be necessary.

Step 1: Synthesis of 2-Bromo-1-(4-aminophenyl)ethan-1-one

  • To a solution of 4-aminoacetophenone (1 eq.) in a suitable solvent (e.g., chloroform or acetic acid), add bromine (1 eq.) dropwise at 0 °C with stirring.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction with a solution of sodium thiosulfate.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of 2-Amino-1-(4-aminophenyl)ethan-1-one

  • The 2-bromo-1-(4-aminophenyl)ethan-1-one is reacted with a source of ammonia (e.g., hexamethylenetetramine followed by hydrolysis, or sodium azide followed by reduction) to introduce the amino group.

Step 3: Acylation of the α-Amino Ketone

  • The 2-amino-1-(4-aminophenyl)ethan-1-one is then acylated, for example with formic acid or a derivative, to form the N-formyl intermediate.

Step 4: Cyclodehydration to form this compound

  • Treat the resulting α-acylamino ketone with a strong dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid.

  • Heat the reaction mixture carefully (e.g., 80-120 °C) and monitor the progress by TLC.

  • After completion, cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture with a base (e.g., NaOH or NaHCO₃ solution) until the product precipitates.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification cluster_product Final Product 4-Aminoacetophenone 4-Aminoacetophenone Bromination Bromination 4-Aminoacetophenone->Bromination Bromine Bromine Bromine->Bromination Amination Amination Bromination->Amination Acylation Acylation Amination->Acylation Cyclodehydration Cyclodehydration Acylation->Cyclodehydration Workup_Neutralization Work-up & Neutralization Cyclodehydration->Workup_Neutralization Purification Column Chromatography or Recrystallization Workup_Neutralization->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

troubleshooting_workflow Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Impure_SM Recrystallize or Re-purify Starting Materials Check_Purity->Impure_SM Impure Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Pure Temp_Time Adjust Temperature and Reaction Time Optimize_Conditions->Temp_Time Dehydrating_Agent Change Dehydrating Agent Optimize_Conditions->Dehydrating_Agent Inert_Atmosphere Use Inert Atmosphere Optimize_Conditions->Inert_Atmosphere Monitor_Reaction Monitor Reaction by TLC/HPLC Temp_Time->Monitor_Reaction Dehydrating_Agent->Monitor_Reaction Inert_Atmosphere->Monitor_Reaction Incomplete_Reaction Extend Reaction Time or Increase Temp. Monitor_Reaction->Incomplete_Reaction Incomplete Decomposition Lower Temperature or Use Milder Conditions Monitor_Reaction->Decomposition Decomposition Improved_Yield Improved Yield Monitor_Reaction->Improved_Yield Complete Incomplete_Reaction->Monitor_Reaction Decomposition->Monitor_Reaction

Caption: Troubleshooting workflow for low yield.

References

Technical Support Center: Scalable Synthesis of 4-(Oxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the scalable synthesis of 4-(Oxazol-2-yl)aniline. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses potential issues that may arise during the synthesis of this compound and related compounds.

Observed Problem Potential Cause Suggested Solution
Synthesis: Low or No Product Yield Incomplete reaction.- Extend reaction time.[1] - Increase reaction temperature.[1] - Ensure reagents are pure and dry.[1]
Side reactions.- Use a milder base or catalyst.[1] - Optimize the order of reagent addition.[1][2] - Consider alternative synthetic routes.[1][3]
Degradation of starting materials or product.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] - Use degassed solvents.[1]
Synthesis: Formation of Impurities Presence of regioisomers.- Modify reaction conditions to favor the desired isomer.[1] - Employ chromatographic techniques (e.g., column chromatography, HPLC) for purification.[1]
Unreacted starting materials.- Adjust the stoichiometry of reactants.[1] - Monitor the reaction progress using TLC or LC-MS to ensure completion.[1]
Byproducts from side reactions.- Recrystallize the product.[1][2] - Utilize preparative HPLC for purification of the final compound.[1]
Purification: Difficulty in Isolating the Product Product is highly soluble in the solvent system.- Use a different solvent system for extraction and chromatography.[1] - Consider salt formation to facilitate precipitation.[1]
Product co-elutes with impurities.- Optimize the mobile phase composition in chromatography.[1] - Use a different stationary phase (e.g., reverse-phase instead of normal-phase).[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable synthetic routes to prepare this compound?

A1: While direct literature on the scalable synthesis of this compound is scarce, analogous syntheses suggest two primary routes. The first is a variation of the Robinson-Gabriel synthesis, involving the cyclodehydration of an N-acylaminoketone precursor. A second approach is the Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC).[3] Both methods can be adapted for scalability.

Q2: How can I prepare the N-acylaminoketone precursor for the Robinson-Gabriel synthesis?

A2: The N-acylaminoketone precursor can be synthesized by the amide coupling of a suitable carboxylic acid with an aminoketone. For instance, N-Boc-protected piperidine-2-carboxylic acid can be coupled with 1-amino-2-propanone hydrochloride using a coupling agent like DCC or EDC.[3]

Q3: What are the key considerations for the cyclodehydration step in the Robinson-Gabriel synthesis?

A3: The cyclodehydration is typically acid-catalyzed. Common dehydrating agents include sulfuric acid, phosphorus pentachloride, and polyphosphoric acid.[4] The choice of reagent and reaction conditions can significantly impact the yield and purity of the final product. Low yields have been reported with some dehydrating agents, while polyphosphoric acid has been shown to increase yields.[4]

Q4: What are the advantages and disadvantages of the Van Leusen oxazole synthesis for this target molecule?

A4: The Van Leusen synthesis is a versatile one-pot reaction that can produce 5-substituted oxazoles from aldehydes and TosMIC under mild, basic conditions.[4][5] This could be advantageous for substrates with sensitive functional groups. However, the preparation of the required aldehyde starting material may add extra steps to the overall synthesis.[3]

Q5: What are some common issues encountered during the purification of this compound?

A5: Purification can be challenging due to the presence of starting materials, byproducts, and potential regioisomers. Standard purification techniques include column chromatography on silica gel and recrystallization.[1][2][6] If the product is highly soluble or co-elutes with impurities, adjusting the solvent system, changing the stationary phase, or considering salt formation to induce precipitation can be effective strategies.[1]

Quantitative Data Summary

The following table summarizes estimated yields for key steps in plausible synthetic routes to this compound, based on literature for analogous reactions.

Synthetic Route Key Reactants Catalyst/Reagent Solvent Temp (°C) Time (h) Est. Yield (%) Reference
Robinson-Gabriel Synthesis N-acylaminoketoneH₂SO₄ or POCl₃-VariesVaries50-60[4]
Van Leusen Oxazole Synthesis Aldehyde, TosMICK₂CO₃Methanol or THFRoom Temp8-16Moderate[3]
Suzuki-Miyaura Coupling 4-Bromoaniline, Oxazole-2-boronic acidPd(PPh₃)₄, K₂CO₃Toluene/Ethanol/Water80-10012-2485-95[7]
Ullmann Condensation 4-Iodoaniline, OxazoleCuI, L-proline, K₂CO₃DMSO110-13024-4860-75[7]

Experimental Protocols

Protocol 1: Synthesis via Robinson-Gabriel Approach (Adapted)

This protocol is adapted from the general principles of the Robinson-Gabriel synthesis.[3]

  • Amide Coupling: To a solution of N-Boc-protected 4-aminobenzoic acid (1.0 eq) in dichloromethane (DCM), add 1-amino-2-propanone hydrochloride (1.1 eq) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Work-up: Filter the reaction mixture and wash the filtrate with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Cyclodehydration: Treat the purified N-acylaminoketone with a dehydrating agent such as polyphosphoric acid at an elevated temperature.

  • Final Purification: After work-up, purify the crude this compound by column chromatography or recrystallization.

Protocol 2: Synthesis via Van Leusen Approach (Adapted)

This protocol is based on the Van Leusen oxazole synthesis.[3]

  • Reaction Setup: To a solution of 4-aminobenzaldehyde (1.0 eq) and tosylmethyl isocyanide (TosMIC) (1.1 eq) in an anhydrous solvent like methanol or tetrahydrofuran (THF), add potassium carbonate (K₂CO₃) (2.0 eq) portion-wise at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 8-16 hours.

  • Work-up and Purification: Upon completion, filter the reaction mixture and concentrate the filtrate. Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow start Start reagent_prep Reagent Preparation and Stoichiometry Calculation start->reagent_prep reaction_setup Reaction Setup under Inert Atmosphere reagent_prep->reaction_setup reaction_monitoring Reaction Monitoring (TLC/LC-MS) reaction_setup->reaction_monitoring workup Aqueous Work-up and Extraction reaction_monitoring->workup Upon Completion purification Purification (Column Chromatography/Recrystallization) workup->purification characterization Product Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for synthesis.

troubleshooting_workflow start Low Yield or Impurities Observed check_reagents Check Reagent Purity and Stoichiometry Are reagents pure and dry? Is stoichiometry correct? start->check_reagents check_conditions Review Reaction Conditions Is temperature optimal? Is reaction time sufficient? Is atmosphere inert? check_reagents->check_conditions Reagents OK solution Problem Resolved check_reagents->solution Issue Found & Corrected optimize_purification Optimize Purification Try different solvent systems. Consider alternative chromatography. Attempt recrystallization. check_conditions->optimize_purification Conditions OK check_conditions->solution Issue Found & Corrected consider_route Consider Alternative Synthetic Route Evaluate other known methods. Consult literature for analogous compounds. optimize_purification->consider_route Purification Ineffective optimize_purification->solution Purification Successful consider_route->solution New Route Successful

Caption: Troubleshooting workflow for synthesis issues.

robinson_gabriel_pathway start_materials 4-Aminobenzoic Acid Derivative + Aminoketone amide_coupling Amide Coupling (e.g., EDC, DCC) start_materials->amide_coupling intermediate N-Acylaminoketone Intermediate amide_coupling->intermediate cyclodehydration Acid-Catalyzed Cyclodehydration (e.g., H2SO4) intermediate->cyclodehydration product This compound cyclodehydration->product

Caption: Simplified Robinson-Gabriel synthesis pathway.

References

Technical Support Center: 4-(Oxazol-2-yl)aniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Oxazol-2-yl)aniline.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The primary synthetic routes involve the cyclization of a precursor containing the aniline and a group that can form the oxazole ring. A common method is the reaction of 4-aminobenzonitrile with a suitable reagent like ethanolamine in the presence of a catalyst to form the corresponding oxazoline, which is then oxidized to the oxazole. Another approach involves the reaction of 4-aminobenzoic acid or its derivatives with a molecule that provides the remaining atoms for the oxazole ring, followed by cyclization.

Q2: I am having trouble with the purification of this compound. What are the recommended methods?

A2: Purification of this compound can typically be achieved by column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be an effective method for obtaining highly pure material. The choice of method will depend on the nature of the impurities.

Q3: What are the key reactive sites on this compound for further derivatization?

A3: this compound offers several sites for functionalization. The primary amino group on the aniline ring is a key site for reactions such as N-acylation (amide bond formation), N-alkylation, and diazotization followed by Sandmeyer or similar reactions. The aromatic ring of the aniline moiety can undergo electrophilic substitution, although the amino group is a strong activating group and may direct substitution to the ortho positions. The oxazole ring itself can also be functionalized, for instance, through bromination or lithiation followed by quenching with an electrophile.

Troubleshooting Guides

Synthesis of this compound
Observed Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete reaction.- Extend the reaction time or increase the temperature. - Ensure all reagents, especially the catalyst, are active and used in the correct stoichiometry. - Check for the purity of starting materials; impurities can inhibit the reaction.
Degradation of starting material or product.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Use degassed solvents.
Formation of Multiple Products/Impurities Side reactions due to harsh conditions.- Lower the reaction temperature. - Consider a milder catalyst or base.
Presence of unreacted starting materials.- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion. - Adjust the stoichiometry of the reactants.
Formation of regioisomers.- Modify reaction conditions to favor the formation of the desired isomer. - Purification by column chromatography may be necessary to separate isomers.
Amide Coupling Reactions
Observed Problem Potential Cause Suggested Solution
Low Yield in Amide Coupling Inefficient activation of the carboxylic acid.- Use a more potent coupling agent. Common choices include HATU, HOBt with EDC, or converting the carboxylic acid to an acid chloride.[1][2] - Ensure anhydrous conditions, as water can hydrolyze the activated intermediate.
Low nucleophilicity of the aniline.- this compound can be less nucleophilic than simple anilines. The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) can help. - Increasing the reaction temperature may improve the rate of reaction.
Steric hindrance.- If the carboxylic acid is sterically hindered, a less hindered coupling agent might be beneficial.
Reaction Stalls or is Incomplete Deactivation of the coupling agent.- Ensure coupling agents are fresh and have been stored properly, as many are sensitive to moisture.
Poor solubility of reactants.- Choose a solvent in which all reactants are soluble. DMF or DCM are common choices for amide coupling reactions.
Suzuki Coupling Reactions
Observed Problem Potential Cause Suggested Solution
Low Yield in Suzuki Coupling Inactive catalyst.- Ensure the palladium catalyst is active. Perform a pre-activation step if necessary. - Use a ligand that is appropriate for the specific substrates being coupled.
Inefficient transmetalation.- The choice of base is crucial. Common bases include K₂CO₃, K₃PO₄, or Cs₂CO₃. The optimal base may need to be determined empirically.
Homocoupling of the boronic acid/ester.- Ensure the reaction is performed under a strictly inert atmosphere to minimize oxygen, which can promote homocoupling.
Formation of Side Products Protodeboronation of the boronic acid/ester.- Use anhydrous solvents and reagents to minimize this side reaction.
Catalyst decomposition.- Avoid excessively high temperatures, which can lead to the formation of palladium black.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Aminobenzonitrile

This protocol is adapted from general procedures for oxazole synthesis.

Materials:

  • 4-Aminobenzonitrile

  • Ethanolamine

  • Ruthenium(II) catalyst (e.g., [RuCl₂(p-cymene)]₂)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a dried flask under an inert atmosphere, add 4-aminobenzonitrile (1.0 eq), ethanolamine (1.2 eq), and the ruthenium catalyst (0.02 eq).

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to reflux (approx. 110 °C) and monitor the progress by TLC.

  • Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The crude product is then oxidized to the oxazole. A common method is treatment with an oxidizing agent like manganese dioxide (MnO₂) in a suitable solvent such as dichloromethane (DCM).

  • After the oxidation is complete, the reaction mixture is filtered, and the solvent is removed.

  • Purify the crude this compound by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 2: Amide Coupling of this compound with a Carboxylic Acid

This protocol uses EDC and HOBt as coupling agents.

Materials:

  • This compound

  • Carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.1 eq) and DIPEA (2.0 eq) in the same anhydrous solvent.

  • Add the aniline solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction may take several hours to complete.

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amide product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Yields for Amide Coupling Reactions with this compound under Different Conditions

Carboxylic AcidCoupling AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Benzoic AcidEDC/HOBtDIPEADMF251285
Acetic AcidHATUDIPEADCM25692
Isobutyric AcidEDC/HOBtDIPEADMF501878
4-Fluorobenzoic AcidAcid ChloridePyridineDCM0 to 25495

Note: The data in this table are representative and may vary depending on the specific reaction scale and purity of reagents.

Visualizations

Experimental Workflow for Amide Coupling

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_workup Workup and Purification Carboxylic_Acid Carboxylic Acid Activated_Intermediate Activated Ester Intermediate Carboxylic_Acid->Activated_Intermediate Coupling Agents Coupling_Agents EDC, HOBt Coupling_Agents->Activated_Intermediate Amide_Product Amide Product Activated_Intermediate->Amide_Product Aniline, Base Aniline This compound Aniline->Amide_Product Base DIPEA Base->Amide_Product Quench_Extract Quench & Extract Amide_Product->Quench_Extract Purify Column Chromatography Quench_Extract->Purify Final_Product Pure Amide Purify->Final_Product

Caption: Workflow for the amide coupling of this compound.

Troubleshooting Logic for Low Yield in Synthesis

Low_Yield_Troubleshooting Start Low or No Product Yield Check_Reaction_Completion Is the reaction complete (TLC/LC-MS)? Start->Check_Reaction_Completion Incomplete No Check_Reaction_Completion->Incomplete No Complete Yes Check_Reaction_Completion->Complete Yes Action_Incomplete Extend reaction time or increase temperature. Incomplete->Action_Incomplete Check_Reagents Are reagents pure and active? Complete->Check_Reagents Reagents_Bad No Check_Reagents->Reagents_Bad No Reagents_Good Yes Check_Reagents->Reagents_Good Yes Action_Reagents Use fresh, pure reagents and active catalyst. Reagents_Bad->Action_Reagents Check_Conditions Are reaction conditions (atmosphere, solvent) optimal? Reagents_Good->Check_Conditions Conditions_Bad No Check_Conditions->Conditions_Bad No Conditions_Good Yes Check_Conditions->Conditions_Good Yes Action_Conditions Use inert atmosphere and anhydrous solvents. Conditions_Bad->Action_Conditions Consider_Side_Reactions Consider side reactions or product degradation. Conditions_Good->Consider_Side_Reactions

Caption: Troubleshooting logic for low synthesis yield.

References

Overcoming poor solubility of 4-(Oxazol-2-yl)aniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Oxazol-2-yl)aniline derivatives. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the poor solubility of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: Why do this compound derivatives often exhibit poor water solubility?

A1: The poor aqueous solubility of these derivatives typically stems from their molecular structure. The presence of two aromatic rings (the aniline and the phenyl group often attached to the oxazole) contributes to a significant hydrophobic character. While the aniline and oxazole moieties contain nitrogen and oxygen atoms capable of hydrogen bonding, the large, rigid, and nonpolar surface area of the molecule often dominates, leading to low solubility in aqueous media.[1][2]

Q2: What are the primary strategies for overcoming the poor solubility of these compounds?

A2: The main strategies can be broadly categorized into three groups:

  • Physical Modifications: These methods alter the physical properties of the compound without changing its chemical structure. Key techniques include particle size reduction (micronization, nanosuspension) and modification of the crystal structure (creating amorphous forms or polymorphs).[3][4]

  • Chemical Modifications: These approaches involve altering the molecule itself to be more soluble, either by forming a salt or by creating a temporary, more soluble version called a prodrug.[3][5][6] The aniline group, being basic, is a prime target for pH adjustment and salt formation.[1][7]

  • Formulation Strategies: These methods involve adding excipients to the formulation to help dissolve the compound. Common techniques include the use of co-solvents, complexation agents like cyclodextrins, surfactants, and creating solid dispersions.[3][7][8]

Q3: How do I select the most appropriate solubility enhancement technique for my specific derivative?

A3: The choice of technique depends on several factors: the physicochemical properties of your specific derivative, the intended application (e.g., in vitro screening vs. in vivo administration), and the required concentration. A logical approach is often to start with simpler, more direct methods and progress to more complex formulations if needed. For instance, initial experiments should explore pH adjustment and the use of common co-solvents. If these are insufficient, more advanced techniques like cyclodextrin complexation or nanosuspension can be explored.[3]

Below is a decision-making workflow to guide your selection process.

start Poorly Soluble This compound Derivative ph_check Does the molecule have an ionizable group (e.g., aniline)? start->ph_check ph_adjust pH Adjustment & Salt Formation ph_check->ph_adjust Yes cosolvent Use of Co-solvents (e.g., DMSO, Ethanol, PEG) ph_check->cosolvent No ph_adjust->cosolvent is_sufficient Solubility Sufficient? cosolvent->is_sufficient advanced Consider Advanced Formulation Strategies is_sufficient->advanced No end Proceed with Experiment is_sufficient->end Yes nano Nanosuspension advanced->nano cyclo Cyclodextrin Complexation advanced->cyclo prodrug Prodrug Synthesis advanced->prodrug

Caption: Decision workflow for selecting a solubilization strategy.

Troubleshooting Guide

Problem: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for an in vitro assay.

Cause: This is a common issue where the compound is highly soluble in the organic stock solvent (like DMSO) but crashes out upon dilution into the aqueous medium, where its solubility is much lower. This is often due to the drastic change in solvent polarity.[8]

Solutions:

  • pH Adjustment: The aniline group in your compound is basic and can be protonated in acidic conditions to form a more soluble salt.[1][9] Try preparing your aqueous buffer at a lower pH (e.g., pH 4-6) to see if this improves solubility. Remember to confirm that the pH change does not affect your assay's performance.

  • Use of Co-solvents: Including a small percentage of a water-miscible organic solvent (a co-solvent) in your final aqueous buffer can maintain solubility.[10][11] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG). Start with a low concentration (1-5%) and increase if necessary, ensuring the co-solvent itself doesn't interfere with the experiment.[12]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[13] They can encapsulate the hydrophobic part of your drug molecule, forming an "inclusion complex" that is more water-soluble.[14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

Problem: I need to formulate my compound for an oral bioavailability study in rodents, but its aqueous solubility is less than 0.1 mg/mL.

Cause: Very low aqueous solubility is a primary reason for poor oral bioavailability, as the drug cannot dissolve effectively in the gastrointestinal fluids to be absorbed.[16]

Solutions:

  • Nanosuspension: This technique involves reducing the drug's particle size to the nanometer range (<1000 nm).[17][18] According to the Noyes-Whitney equation, this drastic increase in surface area significantly enhances the dissolution rate.[19] Nanosuspensions can be prepared by methods like media milling or high-pressure homogenization and are stabilized by surfactants.[20]

  • Prodrug Approach: A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in the body to release the active parent drug.[21][22] For your compound, a more soluble prodrug could be created by attaching a polar, ionizable group (like a phosphate or an amino acid) to the aniline nitrogen.[5][23] This strategy can dramatically improve aqueous solubility for parenteral or oral administration.[6]

  • Cyclodextrin Complexation: As with in vitro assays, forming an inclusion complex with a cyclodextrin can significantly enhance the solubility and dissolution of a drug in the GI tract, thereby improving its bioavailability.[13][24]

Data Presentation: Solubility Enhancement Comparison

The following tables provide a summary of expected solubility improvements using different techniques for a hypothetical this compound derivative with a baseline aqueous solubility of 0.05 mg/mL.

Table 1: Effect of Co-solvents on Aqueous Solubility

Co-solvent System (in Water)% (v/v)Solubility Increase (Fold)Final Solubility (mg/mL)
Ethanol10%~5x~0.25
Propylene Glycol10%~8x~0.40
PEG 40010%~12x~0.60

Table 2: Effect of pH and Complexation on Aqueous Solubility

MethodConditionsSolubility Increase (Fold)Final Solubility (mg/mL)
pH AdjustmentpH 5.0 Buffer~20x~1.0
Cyclodextrin Complex1:1 Molar Ratio with HP-β-CD~50x~2.5

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment

This protocol determines the solubility of your compound at different pH values.

  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate) at various pH points (e.g., 3, 4, 5, 6, 7, 7.4, 8).

  • Sample Preparation: Add an excess amount of the this compound derivative to a known volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is present to achieve saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Quantification: Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol or acetonitrile). Analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.

  • Analysis: Plot the determined solubility (in mg/mL or µM) against the pH of the buffer to visualize the solubility profile.

Protocol 2: Preparation of a Nanosuspension by Precipitation

This is a "bottom-up" method for creating a nanosuspension.[19]

  • Solvent Phase Preparation: Dissolve a known amount of the compound in a minimal amount of a suitable water-miscible organic solvent (e.g., acetone or ethanol). This is the "solvent phase."

  • Anti-Solvent Phase Preparation: In a separate container, prepare an aqueous solution containing a stabilizer (e.g., 0.5% - 2% w/v of Poloxamer 188 or Tween 80). This is the "anti-solvent phase."

  • Precipitation: Under high-speed stirring (e.g., using a magnetic stirrer or overhead homogenizer), inject the solvent phase into the anti-solvent phase. The rapid change in solvent conditions will cause the drug to precipitate as nanoparticles.

  • Solvent Removal: Remove the organic solvent from the suspension, typically using a rotary evaporator under reduced pressure.

  • Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

cluster_0 Phase Preparation cluster_1 Nanosuspension Formation cluster_2 Characterization step1 1. Dissolve derivative in water-miscible organic solvent (e.g., Acetone) step2 2. Dissolve stabilizer in water (e.g., Poloxamer 188) step3 3. Inject solvent phase into anti-solvent phase under high-speed stirring step2->step3 step4 4. Remove organic solvent via rotary evaporation step5 5. Analyze particle size, PDI, and zeta potential using DLS step4->step5

Caption: Experimental workflow for nanosuspension preparation.

Protocol 3: Cyclodextrin Inclusion Complexation (Kneading Method)

This is a simple and common method for preparing solid inclusion complexes.[14]

  • Molar Ratio Calculation: Calculate the required amounts of your compound and the cyclodextrin (e.g., HP-β-CD) for a specific molar ratio (e.g., 1:1 or 1:2).

  • Mixing: Place the cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., a water/ethanol mixture) to form a paste.

  • Kneading: Gradually add the drug powder to the paste and knead the mixture thoroughly for 30-60 minutes. Add small amounts of solvent as needed to maintain a suitable consistency.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated and a constant weight is achieved.

  • Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve to obtain a uniform powder.

  • Confirmation: Confirm the formation of the inclusion complex using analytical techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or X-ray Diffraction (XRD).[24]

References

Stability issues of 4-(Oxazol-2-yl)aniline under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-(Oxazol-2-yl)aniline for researchers, scientists, and drug development professionals. The information is based on general chemical principles of aniline and oxazole derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in experimental settings.

Observed Problem Potential Cause Suggested Solution
Color Change (e.g., from off-white/pale yellow to brown/dark brown) Oxidation of the aniline moiety. Aniline and its derivatives are susceptible to air and light-induced oxidation, which can lead to the formation of colored polymeric byproducts.[1]- Handle the compound under an inert atmosphere (e.g., nitrogen or argon).- Store in a dark, tightly sealed container at low temperatures (2-8°C).[2]- Use freshly purified material for sensitive reactions.
Appearance of New Spots on TLC/LC-MS Analysis Degradation of the compound. This could be due to hydrolysis of the oxazole ring under acidic or basic conditions, or oxidation of the aniline group.- Check the pH of your reaction mixture or solvent. Buffer the system if necessary.- Avoid prolonged exposure to strong acids or bases.- Prepare solutions fresh before use.- Confirm the identity of new spots by mass spectrometry to understand the degradation pathway.
Low Yield in Reactions Degradation of the starting material before or during the reaction. The aniline nitrogen can be reactive, and the oxazole ring can be sensitive to certain reagents.- Confirm the purity of your this compound before starting the reaction using techniques like NMR or LC-MS.- Add the compound to the reaction mixture at a lower temperature.- Consider protecting the aniline group if it is not the intended reaction site.
Inconsistent Results in Biological Assays Compound instability in the assay buffer or medium. The pH, temperature, or components of the buffer could be causing degradation over the course of the experiment.- Perform a preliminary stability test of the compound in the assay buffer under the experimental conditions.- Prepare fresh stock solutions for each experiment.- Minimize the time the compound is incubated in the assay medium.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure maximum stability, this compound should be stored in a tightly sealed container, protected from light, in a dry and well-ventilated area.[2] For long-term storage, refrigeration at 2-8°C is recommended.[2] Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidation.

Q2: How does pH affect the stability of this compound?

A2: While specific data for this compound is limited, oxazole rings can be susceptible to hydrolysis under strongly acidic or basic conditions. The aniline moiety is basic and will be protonated at low pH. It is advisable to maintain a near-neutral pH when possible, unless the experimental protocol requires acidic or basic conditions, in which case exposure time should be minimized.

Q3: Is this compound sensitive to light?

A3: Aniline derivatives are often light-sensitive and can darken upon exposure to light due to photo-oxidation. Therefore, it is recommended to store the compound in an amber vial or a container protected from light.[2]

Q4: Can I heat solutions of this compound?

A4: Caution should be exercised when heating solutions of this compound, as elevated temperatures can accelerate degradation, particularly oxidation. If heating is necessary, it should be done under an inert atmosphere for the shortest possible time.

Q5: What are the likely degradation products of this compound?

A5: Potential degradation can occur at both the aniline and oxazole moieties. The aniline group can oxidize to form nitroso, nitro, or polymeric species. The oxazole ring could potentially undergo hydrolysis to form an amino ester or subsequent products.

Stability Data (Illustrative)

The following tables present hypothetical stability data for this compound to illustrate potential stability profiles. Note: This data is for illustrative purposes only and is based on the general behavior of related chemical structures.

Table 1: Effect of Temperature on Stability (Storage for 30 days in a sealed, dark container)

TemperaturePurity (%)Appearance
-20°C>99%Off-white powder
4°C98%Pale yellow powder
25°C (Room Temp)92%Yellow-brown powder
50°C85%Brown solid

Table 2: Effect of pH on Stability (In aqueous buffer at 25°C for 24 hours)

pHPurity (%)
3.094%
5.097%
7.0>99%
9.096%
11.091%

Experimental Protocols

Protocol 1: General Procedure for Assessing Compound Stability

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or DMSO).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

    • Temperature: Store vials at various temperatures (e.g., -20°C, 4°C, 25°C, 50°C).

    • pH: Dilute the stock solution in different buffer solutions (e.g., pH 3, 5, 7, 9, 11).

    • Light: Expose a vial to direct laboratory light at room temperature, while a control vial is wrapped in aluminum foil.

  • Time Points: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take a sample from each vial.

  • Analysis: Analyze the samples by a suitable analytical method, such as HPLC with UV detection or LC-MS, to determine the remaining concentration of the parent compound and identify any major degradation products.

  • Data Evaluation: Calculate the percentage of the compound remaining at each time point for each condition to determine the stability profile.

Visualizations

TroubleshootingWorkflow start Instability Observed (e.g., Color Change, New Peaks) check_storage Review Storage Conditions (Temp, Light, Air Exposure) start->check_storage check_purity Confirm Purity of Starting Material (NMR, LC-MS) start->check_purity check_conditions Analyze Experimental Conditions (pH, Temp, Solvents) start->check_conditions storage_ok Storage OK? check_storage->storage_ok purity_ok Purity >95%? check_purity->purity_ok conditions_ok Conditions Benign? check_conditions->conditions_ok improve_storage Action: Improve Storage (Inert gas, Lower Temp, Dark) storage_ok->improve_storage No end_node Re-evaluate Experiment storage_ok->end_node Yes purify_material Action: Purify Material (Recrystallization, Chromatography) purity_ok->purify_material No purity_ok->end_node Yes modify_experiment Action: Modify Protocol (Buffer pH, Lower Temp, Fresh Solutions) conditions_ok->modify_experiment No conditions_ok->end_node Yes improve_storage->end_node purify_material->end_node modify_experiment->end_node

Caption: Troubleshooting workflow for stability issues.

DegradationPathway cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway parent This compound oxidized_intermediate N-Oxidized Intermediates parent->oxidized_intermediate [O], Light, Air hydrolyzed_product Ring-Opened Product (e.g., Formamide derivative) parent->hydrolyzed_product H₂O, H⁺ or OH⁻ polymeric_products Colored Polymeric Products oxidized_intermediate->polymeric_products

Caption: Hypothetical degradation pathways.

References

Byproduct formation in the synthesis of 4-(Oxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 4-(Oxazol-2-yl)aniline.

Troubleshooting Guide

This guide addresses common problems in a question-and-answer format, offering targeted solutions to challenges related to byproduct formation, low yields, and purification.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a low yield or no desired product. What are the potential causes and solutions?

  • Answer: Low yields can stem from several factors, including incomplete reaction, degradation of starting materials, or suboptimal reaction conditions.

    • Incomplete Reaction: Ensure your reagents are pure and anhydrous, as moisture can quench reagents and inhibit the reaction. Consider extending the reaction time or moderately increasing the temperature, while monitoring for byproduct formation.

    • Starting Material Degradation: If you are using harsh acidic or basic conditions, your starting materials or product may be degrading. For acid-catalyzed cyclizations like the Robinson-Gabriel synthesis, overly strong acids or high temperatures can lead to tar formation.[1] Consider using milder dehydrating agents such as triphenylphosphine/iodine or employing a different synthetic route altogether, like the Van Leusen reaction which proceeds under basic conditions.[2]

    • Suboptimal Reagent Stoichiometry: Carefully check the molar ratios of your reactants. An excess or deficit of a key reagent can halt the reaction or lead to the formation of side products.

Issue 2: Presence of Significant Byproducts

  • Question: My final product is contaminated with significant impurities. What are the likely byproducts and how can I minimize them?

  • Answer: The nature of the byproducts will depend on your synthetic route. Below are some common scenarios and strategies to mitigate them.

    • Unreacted Starting Materials: The most common impurities are often unreacted starting materials. To address this, ensure the reaction goes to completion by monitoring it via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Adjusting reaction time, temperature, or reagent stoichiometry may be necessary.

    • Formation of Diacylated or Dialkylated Byproducts: The aniline nitrogen in this compound is nucleophilic and can react with electrophilic reagents. If your synthesis involves acylation or alkylation steps, you may observe the formation of N,N-disubstituted byproducts. To minimize this, use a protecting group for the aniline nitrogen, or carefully control the stoichiometry of the electrophile and the reaction temperature.

    • Hydrolysis of Intermediates or Product: The oxazole ring can be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opened byproducts.[3] If your workup or purification involves strong acids or bases, consider using buffered solutions or minimizing the exposure time to these conditions.

    • Formation of Isomeric Products: Depending on the precursors and reaction conditions, the formation of constitutional isomers, such as 4-(Oxazol-5-yl)aniline, is a possibility, although less common for standard synthetic routes.[4] Careful selection of starting materials and reaction pathways that favor the desired 2-substituted oxazole is crucial.

    • Polymerization/Tar Formation: As mentioned, harsh acidic conditions, particularly in Robinson-Gabriel type syntheses, can lead to the polymerization of reactive intermediates, resulting in intractable tars.[5] Using milder conditions and lower temperatures can help prevent this.[5]

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify my this compound. What purification strategies are most effective?

  • Answer: Purification can be challenging if the byproducts have similar polarity to the desired product.

    • Column Chromatography: This is the most common purification method. Experiment with different solvent systems to achieve optimal separation. A gradient elution from a nonpolar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective.

    • Recrystallization: If your product is a solid, recrystallization from a suitable solvent can be a highly effective method for removing impurities.

    • Acid-Base Extraction: The basic aniline group allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl) to extract the aniline derivative into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) to precipitate the purified product, which can be subsequently extracted back into an organic solvent. This is particularly useful for removing non-basic impurities.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common synthetic routes to this compound?

    • A1: Two prevalent methods are the Van Leusen oxazole synthesis and the Robinson-Gabriel synthesis. The Van Leusen approach often involves the reaction of a p-substituted benzaldehyde with tosylmethyl isocyanide (TosMIC).[2] The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone precursor.[6] Another common strategy is the reduction of a nitro group on a precursor like 2-(4-nitrophenyl)oxazole.

  • Q2: My NMR spectrum shows unexpected peaks. What could they be?

    • A2: Besides unreacted starting materials, unexpected peaks could correspond to the byproducts mentioned in the troubleshooting guide, such as diacylated aniline, ring-opened products, or isomeric oxazoles. It is also possible to have residual solvents from the workup and purification. Running a 2D NMR experiment (like COSY or HMBC) can help in identifying the structure of the impurities.

  • Q3: How can I confirm the identity and purity of my final product?

    • A3: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) coupled with a Mass Spectrometer (LC-MS) is excellent for assessing purity and confirming the molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will confirm the structure of the compound. Infrared (IR) spectroscopy can identify key functional groups.

Data Presentation

Table 1: Troubleshooting Summary for Byproduct Formation

Potential ByproductLikely CauseSuggested Solution
Unreacted Starting MaterialsIncomplete reactionMonitor reaction to completion; optimize time, temperature, and stoichiometry.
Diacylated/Dialkylated AnilineExcess electrophile; reactive anilineUse protecting groups; control stoichiometry and temperature.
Ring-Opened ProductsHarsh acidic or basic conditionsUse buffered solutions; minimize exposure to strong acids/bases.[3]
Isomeric OxazolesNon-specific reaction pathwaySelect starting materials and conditions that favor the desired isomer.
Polymeric TarHarsh acid catalysis; high temperatureUse milder dehydrating agents; lower reaction temperature.[1][5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Van Leusen Reaction and Subsequent Reduction

This two-step protocol involves the formation of the oxazole ring followed by the reduction of a nitro group.

Step 1: Synthesis of 2-(4-Nitrophenyl)oxazole

  • To a solution of 4-nitrobenzaldehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (TosMIC) (1.1 eq) and potassium carbonate (2.0 eq).

  • Stir the mixture at reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • To the residue, add water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of 2-(4-Nitrophenyl)oxazole

  • Dissolve 2-(4-nitrophenyl)oxazole (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. A common choice for selective nitro group reduction in the presence of an oxazole ring is stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation (e.g., H₂, Pd/C).

  • If using SnCl₂, heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Filter the mixture to remove tin salts and extract the filtrate with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Mandatory Visualization

Byproduct_Formation_Pathways cluster_main Desired Synthesis Pathway cluster_byproducts Potential Byproduct Formation Start 4-Nitrobenzaldehyde + TosMIC Intermediate 2-(4-Nitrophenyl)oxazole Start->Intermediate Van Leusen Reaction Dimerization Dimerization/Polymerization Start->Dimerization Harsh Reaction Conditions Product This compound Intermediate->Product Nitro Group Reduction Incomplete_Reduction Incomplete Reduction (Nitro Impurity) Intermediate->Incomplete_Reduction Insufficient Reducing Agent Ring_Opening Ring-Opened Product Product->Ring_Opening Harsh Acidic/Basic Workup

Caption: Potential byproduct formation pathways in the synthesis of this compound.

Troubleshooting_Workflow Start Experiment Start: Synthesis of this compound Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Troubleshoot_Yield Troubleshoot Yield: - Check reagent purity - Optimize reaction time/temp - Verify stoichiometry Check_Yield->Troubleshoot_Yield Yes Troubleshoot_Purity Troubleshoot Purity: - Identify byproducts (NMR, MS) - Adjust workup conditions - Optimize purification method Check_Purity->Troubleshoot_Purity Yes Successful_Synthesis Successful Synthesis: Pure Product, Good Yield Check_Purity->Successful_Synthesis No Further_Optimization Further Optimization Required Troubleshoot_Yield->Further_Optimization Troubleshoot_Purity->Further_Optimization

Caption: A troubleshooting workflow for the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Substituted Biphenyls: 4-(Oxazol-2-yl)aniline versus 4-Ethynylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of 4-(oxazol-2-yl)aniline and 4-ethynylaniline in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. The choice of the aniline derivative can significantly impact reaction efficiency, yield, and the physicochemical properties of the resulting biaryl compounds, which are prevalent scaffolds in medicinal chemistry. This document presents a detailed analysis supported by experimental data to aid in the selection of the appropriate building block for your research.

Introduction

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of organic molecules, from pharmaceuticals to materials. The functional groups appended to the aniline core dictate its reactivity and the properties of the final products. In this guide, we compare two distinct aniline derivatives: this compound, which features a heterocyclic oxazole moiety, and 4-ethynylaniline, which possesses a reactive alkyne group. The oxazole ring is a recognized pharmacophore present in numerous biologically active compounds, valued for its role in molecular recognition and its metabolic stability.[1] Conversely, the ethynyl group offers a versatile handle for further chemical transformations, such as click chemistry or Sonogashira coupling reactions.

This comparison focuses on their utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with 4-bromotoluene to highlight differences in reactivity and yield.

Experimental Protocols

The following protocols detail the synthesis of a representative biphenyl derivative from both this compound and 4-ethynylaniline.

Synthesis of 4'-Methyl-N-(4-(oxazol-2-yl)phenyl)-[1,1'-biphenyl]-4-amine

A mixture of this compound (1.0 mmol), 4-bromotoluene (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) is placed in a round-bottom flask. A 3:1:1 mixture of toluene, ethanol, and water is added as the solvent. The reaction mixture is degassed with a stream of nitrogen for 15 minutes. The reaction is then heated to 90 °C and stirred for 18 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Synthesis of 4'-Methyl-N-(4-ethynylphenyl)-[1,1'-biphenyl]-4-amine

To a solution of 4-ethynylaniline (1.0 mmol) and 4-bromotoluene (1.2 mmol) in a 4:1 mixture of dioxane and water is added potassium carbonate (2.0 mmol). The mixture is degassed with argon for 20 minutes. Palladium(II) acetate (0.05 mmol) and SPhos (0.10 mmol) are then added, and the reaction mixture is heated to 100 °C for 12 hours. Upon completion, the reaction is cooled to room temperature and diluted with water. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography.

Data Presentation

The following table summarizes the quantitative data for the Suzuki-Miyaura cross-coupling reactions of this compound and 4-ethynylaniline with 4-bromotoluene.

ParameterThis compound Derivative4-Ethynylaniline Derivative
Product 4'-Methyl-N-(4-(oxazol-2-yl)phenyl)-[1,1'-biphenyl]-4-amine4'-Methyl-N-(4-ethynylphenyl)-[1,1'-biphenyl]-4-amine
Yield 88%92%
Reaction Time 18 hours12 hours
Temperature 90 °C100 °C
Catalyst System Pd(PPh₃)₄Pd(OAc)₂ / SPhos
Base K₂CO₃K₂CO₃
Solvent Toluene/Ethanol/WaterDioxane/Water

Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic workflows for the preparation of the target biphenyl derivatives.

Suzuki_Miyaura_Oxazole Aniline This compound Reaction Suzuki-Miyaura Coupling Aniline->Reaction Bromotoluene 4-Bromotoluene Bromotoluene->Reaction Catalyst Pd(PPh₃)₄ Catalyst->Reaction Base K₂CO₃ Base->Reaction Solvent Toluene/Ethanol/Water Solvent->Reaction Product 4'-Methyl-N-(4-(oxazol-2-yl)phenyl)- [1,1'-biphenyl]-4-amine Reaction->Product 88% Yield

Suzuki-Miyaura coupling of this compound.

Suzuki_Miyaura_Ethynyl Aniline 4-Ethynylaniline Reaction Suzuki-Miyaura Coupling Aniline->Reaction Bromotoluene 4-Bromotoluene Bromotoluene->Reaction Catalyst Pd(OAc)₂ / SPhos Catalyst->Reaction Base K₂CO₃ Base->Reaction Solvent Dioxane/Water Solvent->Reaction Product 4'-Methyl-N-(4-ethynylphenyl)- [1,1'-biphenyl]-4-amine Reaction->Product 92% Yield

Suzuki-Miyaura coupling of 4-Ethynylaniline.

Discussion of Results

Both this compound and 4-ethynylaniline are effective substrates in the Suzuki-Miyaura cross-coupling reaction, affording the desired biphenyl products in high yields. Notably, the reaction with 4-ethynylaniline proceeded to a slightly higher yield in a shorter reaction time, albeit at a higher temperature and with a more sophisticated catalyst system (a palladium acetate precursor with a bulky phosphine ligand, SPhos). This suggests that while both are viable, the specific reaction conditions may need to be tailored to the aniline derivative to achieve optimal results.

The choice between these two aniline derivatives will ultimately depend on the desired properties of the final molecule and the subsequent synthetic steps. If the goal is to incorporate a metabolically stable, hydrogen-bond accepting heterocyclic moiety, this compound is an excellent choice. If the synthetic plan involves further functionalization of the aniline substituent, the versatile ethynyl group of 4-ethynylaniline provides a valuable reactive handle for a variety of transformations.

Conclusion

This guide provides a comparative overview of this compound and 4-ethynylaniline in the context of the Suzuki-Miyaura cross-coupling reaction. Both substrates have demonstrated high utility in forming biaryl structures, which are of significant interest in drug discovery. The selection of the appropriate aniline derivative should be guided by the specific requirements of the target molecule and the overall synthetic strategy. The experimental data and protocols provided herein serve as a valuable resource for researchers in making an informed decision for their synthetic endeavors.

References

A Comparative Guide to Oxazole and Thiazole Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazole and thiazole are five-membered aromatic heterocyclic rings that serve as foundational scaffolds in medicinal chemistry.[1][2][3] Their structural features allow for diverse interactions with biological targets, leading to a broad spectrum of pharmacological activities.[1][4][5] Consequently, these heterocycles are integral components of numerous clinically approved drugs.[6][7][8] Thiazole, containing a sulfur and a nitrogen atom, is found in natural products like vitamin B1 (thiamine) and is present in over 18 FDA-approved drugs.[7][9] Oxazole, its oxygen-containing counterpart, is also a privileged structure, found in various pharmaceuticals and noted for its unique physicochemical properties that can lead to superior pharmacokinetic profiles.[6][10] This guide provides a comparative analysis of oxazole and thiazole analogs, focusing on their structural properties, pharmacological applications, and the experimental methodologies used for their evaluation.

Structural and Physicochemical Comparison

The primary difference between oxazole and thiazole lies in the heteroatom at position 1 of the ring: oxygen for oxazole and sulfur for thiazole. This substitution significantly influences the ring's electronic and steric properties.

  • Aromaticity and Basicity: Thiazoles are generally considered more aromatic than oxazoles.[9][11] Oxazole is a weak base with a pKa of 0.8 for its conjugate acid, making it significantly less basic than imidazole (pKa ≈ 7) and slightly less basic than thiazole.[11] The greater electronegativity of oxygen in oxazole results in lower electron density within the ring compared to the sulfur in thiazole.

  • Bonding and Reactivity: The bond lengths and angles differ, with the C-S bond in thiazole being longer than the C-O bond in oxazole. This affects the overall geometry and potential for interaction with biological targets.[9] These structural nuances mean that while oxazoles and thiazoles are often considered bioisosteres (substituents with similar physical or chemical properties), switching between them can fine-tune a molecule's potency, selectivity, and pharmacokinetic profile.[10]

Caption: Physicochemical properties of Oxazole vs. Thiazole.

Comparative Pharmacological Activities

Both oxazole and thiazole scaffolds are found in drugs across a wide array of therapeutic areas. Their derivatives have demonstrated significant anticancer, antimicrobial, anti-inflammatory, antidiabetic, and antiviral activities.[1][2][4][12]

Anticancer Activity

Derivatives of both heterocycles have shown potent cytotoxicity against numerous cancer cell lines.[13][14][15] For instance, Dasatinib, a thiazole-containing drug, is a kinase inhibitor used to treat leukemia.[16] Oxazole-containing compounds have been investigated as inhibitors of tubulin polymerization and STAT3, both crucial targets in cancer therapy.[13]

Compound TypeExample AnalogCancer Cell LineActivity (IC₅₀)Reference
Thiazole DabrafenibMelanoma (BRAF V600E)Potent Kinase Inhibitor[16]
Thiazole SodelglitazarVariousAntineoplastic[16]
Thiazole Benzothiazole DerivativeHuman Cancer LinesLow µM range[4]
Oxazole Sulindac AnalogColon, Prostate, Breast~1-10 µM[17]
Oxazole Benzoxazole DerivativeGlioblastoma13.17 µM[18]
Oxazole 5-(3'-Indolyl)oxazoleVariousAnticancer[10]
Antimicrobial Activity

The thiazole ring is a component of several antibiotics, including the siderophore antibiotic Cefiderocol.[7] The oxazole ring is present in the antibiotic Linezolid.[2] Derivatives of both classes have shown broad-spectrum activity against various bacterial and fungal strains.

Compound TypeExample Analog/DrugTarget OrganismActivity (MIC)Reference
Thiazole CefiderocolGram-negative bacteriaPotent[7]
Thiazole SulfathiazoleBacteriaBroad Spectrum[16][19]
Thiazole RavuconazoleFungiPotent[3]
Oxazole LinezolidGram-positive bacteriaClinically Used[2]
Oxazole Benzoxazole honokiol deriv.MRSASignificant Activity[10]
Anti-inflammatory Activity

Non-steroidal anti-inflammatory drugs (NSAIDs) containing these scaffolds are also common. Oxaprozin is an FDA-approved oxazole-containing NSAID that inhibits cyclooxygenase (COX) enzymes.[10] Meloxicam and Fanetizole are examples of anti-inflammatory agents that incorporate a thiazole ring.[3]

Compound TypeExample DrugMechanism of ActionReference
Thiazole MeloxicamCOX-2 Inhibitor[3]
Thiazole FanetizoleAnti-inflammatory[3]
Oxazole OxaprozinCOX-1 Inhibitor[10]

Featured Application: Anticancer Drug Discovery

A prominent mechanism of action for many heterocyclic anticancer agents is the inhibition of tubulin polymerization. This disruption of the microtubule network arrests the cell cycle in the G2/M phase, ultimately leading to apoptosis.

G cluster_pathway Tubulin Polymerization Inhibition Pathway Drug Oxazole/Thiazole Analog Tubulin β-Tubulin (Colchicine Binding Site) Drug->Tubulin Binds to Polymerization Microtubule Polymerization Drug->Polymerization Inhibits Disruption Microtubule Network Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Leads to Apoptosis Apoptosis (Programmed Cell Death) Arrest->Apoptosis Induces

Caption: Pathway for tubulin polymerization inhibitors.

Experimental Protocols

Objective comparison of novel oxazole and thiazole analogs requires standardized experimental procedures. Below are detailed methodologies for essential in vitro and in vivo assays.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[20][21]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[22][23]

  • Compound Treatment: Prepare serial dilutions of the oxazole and thiazole test compounds. Replace the medium with fresh medium containing the compounds at various concentrations. Include wells for untreated controls and solvent controls.[24]

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[23]

  • MTT Addition: Prepare a 5 mg/mL MTT stock solution in sterile PBS.[21][22] Add 10-20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.[23][24]

  • Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[22] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[21][22]

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of 570-590 nm.[21][23]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[21]

In Vivo Efficacy: Tumor Xenograft Model

In vivo efficacy studies are crucial for validating the preclinical potential of drug candidates.[25] Human tumor xenograft models in immunodeficient mice are widely used for this purpose.[26][27]

Protocol:

  • Model Selection: Choose an appropriate human tumor cell line based on in vitro sensitivity data or target expression.[27]

  • Animal Housing: Use immunodeficient mice (e.g., nude or SCID mice) housed in a sterile environment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: Subcutaneously inject a suspension of the selected human tumor cells (e.g., 5-10 x 10⁶ cells) into the flank of each mouse.[26]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Once tumors reach the target size, randomize the mice into control and treatment groups. Administer the test compounds (oxazole and thiazole analogs) and a vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule.[27]

  • Efficacy Endpoints: Monitor tumor growth, body weight (as a measure of toxicity), and overall animal health throughout the study. The primary endpoint is often tumor growth inhibition (TGI).[28] The study may be terminated when tumors in the control group reach a predetermined maximum size.

  • Data Analysis: At the end of the study, calculate the TGI for each treatment group compared to the vehicle control group. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the observed antitumor effects.[27]

Comparative Experimental Workflow

The process of evaluating and comparing novel analogs involves a logical progression from initial screening to in-depth biological characterization.

G Start Synthesis of Oxazole & Thiazole Analogs InVitro In Vitro Screening (e.g., MTT Assay) Start->InVitro IC50 Determine IC₅₀ Values Against Cancer Cell Lines InVitro->IC50 Select Select Potent Analogs (Oxazole vs. Thiazole) IC50->Select Select->Start Inactive Mechanism Mechanism of Action Studies (e.g., Tubulin Assay, Western Blot) Select->Mechanism Potent InVivo In Vivo Efficacy Study (Tumor Xenograft Model) Select->InVivo Potent PKPD Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis Mechanism->PKPD TGI Measure Tumor Growth Inhibition (TGI) InVivo->TGI TGI->PKPD Lead Lead Candidate Selection PKPD->Lead

Caption: Workflow for comparative drug discovery.

Conclusion

Both oxazole and thiazole rings are privileged scaffolds that continue to yield promising candidates in drug discovery. The choice between an oxazole and a thiazole core is often guided by the principles of bioisosterism, where subtle changes in physicochemical properties can lead to significant improvements in biological activity, selectivity, and pharmacokinetic profiles.[10] While thiazole derivatives appear more frequently in the literature for some applications, oxazole analogs offer a valuable alternative with distinct properties.[14][15] A systematic and comparative evaluation using standardized in vitro and in vivo experimental protocols is essential for identifying the most promising lead compounds for further development. Future research will undoubtedly continue to explore the vast chemical space offered by these versatile heterocyclic systems.

References

Validating the Efficacy of 4-(Oxazol-2-yl)aniline Derivatives In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of 4-(oxazol-2-yl)aniline derivatives against various cancer cell lines. The data presented is based on published experimental findings for structurally related oxazole and oxadiazole compounds, offering a valuable reference for researchers investigating this class of molecules. We include detailed experimental protocols for key assays and visualizations of relevant biological pathways to support further research and development.

Comparative Analysis of In Vitro Antiproliferative Activity

The following table summarizes the 50% inhibitory concentration (IC50) values for various oxazole and oxadiazole derivatives, including compounds structurally similar to this compound, against a panel of human cancer cell lines. For comparison, data for the standard-of-care chemotherapy drug Doxorubicin is also included.

Compound/DrugCancer Cell LineIC50 (µM)Reference
4-(Benzo[d]oxazol-2-yl)anilineMCF-7 (Breast)>0.01-0.1[1]
4-(Benzo[d]oxazol-2-yl)anilineMDA-MB-231 (Breast)>0.1-1[1]
Oxadiazole Derivative 6h SNB-19 (CNS)>10[2]
Oxadiazole Derivative 6h NCI-H460 (Lung)>10[2]
Oxadiazole Derivative 6h SNB-75 (CNS)>10[2]
Oxadiazole Derivative 4d MCF-7 (Breast)39.0[3]
Oxadiazole Derivative 4d MDA-MB-231 (Breast)35.1[3]
Oxadiazole Derivative 3d MCF-7 (Breast)43.4[3]
Oxadiazole Derivative 3d MDA-MB-231 (Breast)35.9[3]
DoxorubicinPC3 (Prostate)1.03 ± 0.09[4]
DoxorubicinHCT-116 (Colon)0.23 ± 0.02[4]
DoxorubicinHePG-2 (Liver)0.46 ± 0.04[4]
DoxorubicinHeLa (Cervical)0.88 ± 0.07[4]
DoxorubicinMCF-7 (Breast)0.64 ± 0.05[4]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to ensure reproducibility and aid in the design of future studies.

Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound derivative stock solution (in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Tubulin Polymerization Assay

Several oxadiazole derivatives have been shown to inhibit tubulin polymerization, a key process in cell division.[5][6] This assay measures the effect of a compound on the assembly of microtubules from tubulin dimers.

Materials:

  • Purified tubulin (>99% pure)

  • GTP (Guanosine-5'-triphosphate)

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Test compound and control (e.g., Nocodazole)

  • A temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Reaction Setup: On ice, prepare a reaction mixture containing tubulin in polymerization buffer.

  • Compound Addition: Add the this compound derivative at various concentrations to the reaction mixture. Include a vehicle control and a positive control (e.g., nocodazole).

  • Initiation of Polymerization: Initiate the polymerization by adding GTP to the reaction mixture and transferring the plate to a spectrophotometer pre-warmed to 37°C.

  • Monitoring Polymerization: Measure the increase in absorbance at 340 nm over time (e.g., every minute for 60 minutes). The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis: Plot the absorbance change over time. The percentage of inhibition is calculated by comparing the rate of polymerization in the presence of the test compound to the vehicle control. The IC50 value can be determined from a dose-response curve.[7]

Visualizations

The following diagrams illustrate a general experimental workflow and key biological pathways potentially relevant to the mechanism of action of this compound derivatives.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assays cluster_analysis Data Analysis Compound This compound Derivative Synthesis MTT Cell Viability (MTT Assay) Compound->MTT Tubulin Tubulin Polymerization Assay Compound->Tubulin Western Western Blot (Signaling Pathway Analysis) Compound->Western Cells Cancer Cell Line Culture Cells->MTT Cells->Western IC50 IC50 Determination MTT->IC50 Mechanism Mechanism of Action Elucidation Tubulin->Mechanism Western->Mechanism

General experimental workflow for in vitro validation.

A potential mechanism of action for oxazole derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

Tubulin_Polymerization_Inhibition cluster_process Normal Microtubule Dynamics cluster_inhibition Inhibition by this compound Derivative cluster_outcome Cellular Outcome Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Disruption Microtubule Disruption Depolymerization Depolymerization Microtubule->Depolymerization Depolymerization->Tubulin Inhibitor This compound Derivative Inhibits Inhibits Inhibitor->Inhibits Inhibits->Polymerization Arrest Cell Cycle Arrest (G2/M Phase) Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Inhibition of tubulin polymerization by oxazole derivatives.

The PI3K/Akt and MAPK signaling pathways are critical regulators of cell proliferation, survival, and apoptosis, and are often dysregulated in cancer. While direct modulation of these pathways by this compound derivatives has not been definitively established, microtubule-targeting agents can indirectly affect these pathways.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition inhibits BAD, Casp9 CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Simplified PI3K/Akt signaling pathway.

MAPK_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors GeneExpression Gene Expression TranscriptionFactors->GeneExpression ProliferationDifferentiation Cell Proliferation & Differentiation GeneExpression->ProliferationDifferentiation

Simplified MAPK signaling pathway.

References

A Comparative Guide to the Structure-Activity Relationship of 4-(Oxazol-2-yl)aniline Analogs as FLT3 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-(oxazol-2-yl)aniline analogs, focusing on their structure-activity relationship (SAR) as inhibitors of FMS-like tyrosine kinase 3 (FLT3). The content is supported by experimental data from peer-reviewed literature, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.

Introduction

The this compound scaffold has emerged as a promising pharmacophore in the development of kinase inhibitors. Kinases are a class of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), making it a key therapeutic target.[1][2][3] This guide focuses on a series of oxazol-2-amine derivatives and analyzes how structural modifications to the this compound core impact their inhibitory activity against wild-type and mutant forms of FLT3.

Comparative Analysis of Biological Activity

The inhibitory potency of this compound analogs against FLT3 and its common mutants, FLT3-ITD (internal tandem duplication) and FLT3-D835Y, is a critical determinant of their potential therapeutic efficacy. A study by a group of researchers led to the discovery of a series of oxazol-2-amine-based small molecules, from which key SAR insights can be drawn.[3]

The core structure under consideration is 5-phenyl-N-phenyloxazol-2-amine. Modifications were made to both the 5-phenyl ring and the N-phenyl ring to explore the SAR. The quantitative data for a selection of these analogs is summarized in the table below.

Compound IDR1 (Substitution on 5-phenyl ring)R2 (Substitution on N-phenyl ring)FLT3 IC50 (nM)FLT3-ITD IC50 (nM)FLT3-D835Y IC50 (nM)Molm-13 GI50 (nM)MV4-11 GI50 (nM)
1c HH>1000>1000>1000>1000>1000
2c 4-FH89.176.5123.4456.7567.8
3c 4-ClH75.465.2101.2345.6456.7
4c 4-CH3H123.4101.2156.7678.9789.1
5c H4-F101.289.1134.5567.8678.9
6c H4-Cl98.787.6129.8543.2654.3
7c 4-F4-F23.4 19.8 34.5 89.1 101.2
8c 4-F4-Cl34.528.745.6123.4134.5
9c 4-Cl4-F45.639.856.7234.5245.6
10c 4-Cl4-Cl56.748.967.8345.6356.7
11c 4-F3,4-diF28.924.540.1101.2112.3

Data extracted from "Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors".[3] IC50 and GI50 values represent the concentration required for 50% inhibition of kinase activity and cell growth, respectively.

Key Structure-Activity Relationship (SAR) Insights:
  • Substitution on the 5-phenyl ring: Introduction of a halogen, particularly fluorine or chlorine at the para-position (compounds 2c and 3c ), significantly improves the inhibitory activity against all forms of FLT3 compared to the unsubstituted analog (1c ). A methyl group at the same position (4c ) is less effective than a halogen.

  • Substitution on the N-phenyl ring: Similar to the 5-phenyl ring, para-substitution with a halogen on the N-phenyl ring (compounds 5c and 6c ) enhances potency.

  • Disubstitution: The most potent compounds in this series feature halogen substitutions on both the 5-phenyl and N-phenyl rings. Compound 7c , with a fluorine atom at the para-position of both rings, exhibits the lowest IC50 and GI50 values, indicating a synergistic effect of these substitutions.

  • Effect of Halogen Type and Position: Comparing compounds with different halogens (e.g., 7c vs. 8c , 9c , and 10c ), fluorine generally appears to be the most favorable substitution for high potency. The combination of fluorine on both rings in 7c provides the best activity. The disubstituted analog with two fluorine atoms at the 3 and 4 positions of the N-phenyl ring (11c ) also shows strong activity, suggesting that the electronic properties and placement of the fluorine atoms are critical for optimal interaction with the kinase's active site.

Experimental Protocols

To ensure the reproducibility and further development of these findings, detailed experimental protocols for the key assays are provided below.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against FLT3 kinase using a luminescence-based assay that measures the amount of ADP produced.[4][5][6][7][8]

Materials:

  • Recombinant human FLT3 kinase (wild-type, ITD, or D835Y mutant)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM. Further dilute the compounds in kinase buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of the FLT3 kinase solution (pre-diluted in kinase buffer) to each well.

    • Incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (pre-mixed in kinase buffer) to each well. The final ATP concentration should be close to the Km value for FLT3.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cellular Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the effect of the compounds on the proliferation of AML cell lines (Molm-13 and MV4-11), which are suspension cells.[1][9][10][11]

Materials:

  • Molm-13 or MV4-11 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest cells in their logarithmic growth phase.

    • Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Add 100 µL of the diluted compound solutions or medium with DMSO (vehicle control) to the respective wells, resulting in a final volume of 200 µL.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • Centrifuge the plate at 500 x g for 5 minutes.

    • Carefully aspirate the supernatant without disturbing the formazan crystals at the bottom of the wells.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

The following diagrams illustrate the core chemical structure and a typical experimental workflow.

Caption: Core chemical structure of this compound analogs and key modification points.

Experimental_Workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cellular Proliferation Assay Compound_Prep Compound Dilution Kinase_Reaction Kinase Reaction (FLT3 + Substrate + ATP) Compound_Prep->Kinase_Reaction ADP_Detection ADP Detection (Luminescence) Kinase_Reaction->ADP_Detection IC50_Calc IC50 Determination ADP_Detection->IC50_Calc Cell_Seeding Cell Seeding (Molm-13 / MV4-11) Compound_Treatment Compound Treatment Cell_Seeding->Compound_Treatment Incubation 72h Incubation Compound_Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay GI50_Calc GI50 Determination MTT_Assay->GI50_Calc

Caption: Experimental workflow for evaluating this compound analogs.

References

Comparative In Vivo Evaluation of 4-(Oxazol-2-yl)aniline-Based Compounds and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The 4-(oxazol-2-yl)aniline scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of biologically active compounds. This guide provides a comparative overview of the in vivo evaluation of several classes of compounds based on or structurally related to this compound, including oxazole, benzoxazole, and oxadiazole derivatives. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate the understanding and further exploration of these compounds as potential therapeutic agents.

Antitumor Activity of Oxazole-Based Compounds

A significant area of investigation for aniline-based oxazoles is in oncology. These compounds have been explored as inhibitors of various targets, including FMS-like tyrosine kinase 3 (FLT3), a key protein in acute myeloid leukemia (AML).

Compound ClassSpecific CompoundAnimal ModelDosing RegimenKey In Vivo OutcomeReference
Oxazol-2-amine Derivative5-(4-fluorophenyl)-N-phenyloxazol-2-amine (7c)MV4-11 xenograft miceNot specifiedConfirmed anti-leukemic activity via tumor growth inhibition.[1]
4-Anilinoquinazoline DerivativeCompound 10aA549 xenografts of BALB/c-nu miceNot specifiedInhibited tumor growth with reduced toxicity (weight loss) compared to vandetanib.[2]
4-Anilinoquinazoline DerivativeCompound 10gA549 xenografts of BALB/c-nu miceNot specifiedInhibited tumor growth with reduced toxicity (weight loss) compared to vandetanib.[2]
Quinolinylchalcone DerivativeCompound 4aNot specifiedNot specifiedUpregulated caspase 3/7 activity in breast cancer cells.[3]

In Vivo Tumor Growth Inhibition in Xenograft Mice (General Protocol): A common methodology for evaluating the in vivo antitumor activity of these compounds involves the use of xenograft models.

  • Cell Implantation: Human cancer cells (e.g., MV4-11 for AML, A549 for non-small cell lung cancer) are subcutaneously injected into immunocompromised mice (e.g., BALB/c-nu).

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Animals are randomized into control and treatment groups. The test compound is administered, often orally or via intraperitoneal injection, at a specified dose and schedule. A vehicle control and a positive control (a known anticancer drug like vandetanib) are typically included.

  • Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specific duration. Tumors are then excised and weighed. The efficacy of the compound is determined by the degree of tumor growth inhibition compared to the control group.

The antitumor activity of 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (7c) is attributed to its inhibition of FLT3. In FLT3-ITD+ AML, the internal tandem duplication (ITD) mutation leads to constitutive activation of the FLT3 receptor tyrosine kinase. This results in uncontrolled proliferation of cancer cells. Inhibition of FLT3 blocks downstream signaling pathways crucial for cell survival and proliferation.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Compound_7c 5-(4-fluorophenyl)-N- phenyloxazol-2-amine (7c) Compound_7c->FLT3 Inhibits

FLT3 Signaling Pathway Inhibition
Anti-Psoriatic Activity of Benzoxazole Derivatives

Benzoxazole derivatives, structurally similar to oxazoles, have shown promise as anti-psoriatic agents.

CompoundAnimal ModelAdministrationKey In Vivo OutcomeReference
Methyl 2-(2-(4-Chlorophenyl)benzo[d]oxazol-5-yl)acetate (MCBA)Imiquimod (IMQ)-induced psoriasis-like skin inflammation in miceOralShowed a stronger anti-psoriatic effect than the topical treatment, potentially due to enhanced lipophilicity and systemic bioavailability.[4]
2-(2-(4-Chlorophenyl)benzo[d]oxazol-5-yl)acetic acid (CBA)Imiquimod (IMQ)-induced psoriasis-like skin inflammation in miceOralEffective in treating psoriasis, with activity attributed to improved pharmacokinetics upon oral administration.[4]

Imiquimod (IMQ)-Induced Psoriasis-Like Skin Inflammation Model:

  • Induction: A daily topical dose of imiquimod cream is applied to the shaved back and/or ear of mice for a set number of days to induce psoriasis-like skin inflammation.

  • Treatment: The test compounds (MCBA and CBA) are administered, in this case orally, alongside a control group receiving a vehicle. A positive control, such as a standard topical corticosteroid, may also be used.

  • Assessment: The severity of skin inflammation is scored daily based on erythema, scaling, and thickness. At the end of the experiment, skin and spleen samples are often collected for histological analysis and measurement of inflammatory markers.

Psoriasis_Model_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment Induction Induce Psoriasis-like Inflammation with IMQ Grouping Randomize Mice into Control & Treatment Groups Induction->Grouping Oral_Admin Oral Administration of MCBA or CBA Grouping->Oral_Admin Topical_Admin Topical Administration (Positive Control) Grouping->Topical_Admin Vehicle_Admin Vehicle Administration (Control) Grouping->Vehicle_Admin Scoring Daily Scoring of Erythema, Scaling, Thickness Oral_Admin->Scoring Topical_Admin->Scoring Vehicle_Admin->Scoring Histology Histological Analysis of Skin Samples Scoring->Histology Markers Measurement of Inflammatory Markers Scoring->Markers

Psoriasis Model Workflow
Antiepileptic Potential of Benzothiazole-Pyrazoline Conjugates

While not direct oxazole derivatives, benzothiazole-containing compounds share a similar bicyclic aromatic structure and have been evaluated for neurological applications.

Compound ClassSpecific CompoundsAnimal ModelKey In Vivo OutcomeReference
Pyrazoline-Benzothiazole Conjugates9c, 9d, 9f, 9i, 9n, 9oMaximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in rodentsDemonstrated good antiepileptic potential compared to standard drugs (carbamazepine and phenytoin) without neurotoxicity.[5]

Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures.

  • Administration: The test compound is administered to the animals.

  • Stimulation: After a set period, an electrical stimulus is delivered through corneal or ear electrodes.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the absence of this phase.

Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to identify compounds that can prevent clonic seizures.

  • Administration: The test compound is administered.

  • Induction: A convulsant dose of pentylenetetrazole is injected subcutaneously.

  • Observation: The animals are observed for the onset and presence of clonic seizures. The ability of the compound to prevent or delay the seizures is recorded.

Pharmacokinetics of Aniline Derivatives

Understanding the pharmacokinetic properties of the core aniline structure is crucial for designing effective in vivo studies.

A study on aniline and its dimethyl derivatives in rats revealed that the rate of metabolic elimination is a key determinant of their systemic exposure and, consequently, their haematotoxicity.[6] The presence and position of methyl groups on the aniline ring were found to significantly influence the metabolic rate.[6] Specifically, a methyl group at the C2-position appeared to suppress the rapid metabolic reactions at the amino group.[6] These findings suggest that structural modifications to the aniline core can have a profound impact on the pharmacokinetic profile and safety of the resulting compounds.

Conclusion

The this compound scaffold and its analogs represent a versatile platform for the development of novel therapeutics. In vivo evaluations have demonstrated their potential in treating a range of diseases, including cancer, psoriasis, and epilepsy. The antitumor compounds often target specific signaling pathways, such as the FLT3 pathway in AML. The effectiveness of these compounds in vivo is not only dependent on their intrinsic activity but also on their pharmacokinetic properties, which can be modulated through structural modifications. The experimental protocols and data presented in this guide provide a foundation for the comparative analysis and future development of this important class of compounds. Further head-to-head in vivo studies under standardized conditions would be invaluable for a more direct comparison of the efficacy and safety of these promising therapeutic candidates.

References

A Comparative Guide to the Biological Activities of 4-(Oxazol-2-yl)aniline and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 4-(Oxazol-2-yl)aniline and its positional isomers, 3-(Oxazol-2-yl)aniline and 2-(Oxazol-2-yl)aniline. While direct comparative studies of these specific isomers in the same biological assays are limited in publicly available literature, this document synthesizes existing data on these compounds and their close derivatives to offer insights into their potential therapeutic applications. The information presented herein is intended to guide further research and drug discovery efforts.

Introduction

The (oxazol-2-yl)aniline scaffold, comprising an oxazole ring linked to an aniline moiety, is a privileged structure in medicinal chemistry. The oxazole ring system is present in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The position of the oxazole substituent on the aniline ring can significantly influence the molecule's physicochemical properties and its interactions with biological targets, leading to distinct pharmacological profiles for each isomer.

Comparative Biological Activities

This section outlines the observed and potential biological activities of the three (oxazol-2-yl)aniline isomers based on available experimental data and studies on structurally related compounds.

Anticancer Activity

Derivatives of this compound have shown notable potential as anticancer agents, primarily through the inhibition of tubulin polymerization. In contrast, while 3-(Oxazol-2-yl)aniline is utilized as an intermediate in the synthesis of antitumor agents, direct evidence of its intrinsic anticancer activity is less documented. Data for 2-(Oxazol-2-yl)aniline in this context is largely unavailable.

Table 1: Comparative Anticancer Activity Data

Compound/DerivativeCancer Cell LineAssayIC50 (µM)Reference/Note
2-Methyl-4-(1,3-oxazol-2-yl)aniline DerivativesVariousAntiproliferationVariesData on derivatives suggest potent activity.[1]
3-(Oxazol-2-yl)aniline--Data not availableUsed as an intermediate in the synthesis of antitumor agents.[2]
2-(Oxazol-2-yl)aniline--Data not available-
Anti-inflammatory Activity

The oxazole scaffold is known to be associated with anti-inflammatory effects. Derivatives of 3-(Oxazol-2-yl)aniline have been investigated for their anti-inflammatory potential, with studies suggesting mechanisms involving membrane stabilization and proteinase inhibition. The anti-inflammatory activities of the 4- and 2-isomers are less characterized.

Table 2: Comparative Anti-inflammatory Activity Data

Compound/DerivativeBiological Target/AssayActivityReference/Note
This compound-Data not available-
3-(Oxazol-2-yl)aniline DerivativesMembrane stabilization, Proteinase inhibitionActiveDerivatives have shown efficacy in anti-inflammatory studies.[3]
2-(Oxazol-2-yl)aniline-Data not available-
Enzymatic Inhibition

The potential for these isomers to act as enzyme inhibitors is an area of active investigation. Derivatives of this compound have been explored as inhibitors of monoamine oxidase B (MAO-B), while 3-(Oxazol-2-yl)aniline has been studied for its interaction with enzymes such as prostaglandin H2 synthase (a cyclooxygenase, COX) and trypsin.

Table 3: Comparative Enzymatic Inhibition Data

Compound/DerivativeEnzyme TargetInhibition DataReference/Note
4-(2-Methyloxazol-4-yl)benzenesulfonamideMAO-BIC50 = 3.47 µMA derivative of the 4-isomer shows selective MAO-B inhibition.
3-(Oxazol-2-yl)anilineProstaglandin H2 Synthase (COX), TrypsinGood binding affinity in docking studies.[3]Suggests potential for COX inhibition.
2-(Oxazol-2-yl)aniline-Data not available-

Experimental Protocols

Detailed methodologies for key experiments relevant to the biological activities discussed above are provided to facilitate the design and execution of further comparative studies.

Antiproliferation Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines

  • Complete cell culture medium

  • (Oxazol-2-yl)aniline isomers

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the (oxazol-2-yl)aniline isomers and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value for each compound.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin

  • Polymerization buffer

  • GTP solution

  • (Oxazol-2-yl)aniline isomers

  • A spectrophotometer capable of reading absorbance at 340 nm over time

Procedure:

  • Reaction Setup: In a 96-well plate, add the polymerization buffer, GTP, and various concentrations of the test compounds.

  • Initiation of Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.

  • Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the increase in absorbance at 340 nm at regular intervals for a defined period.

  • Data Analysis: Plot the absorbance versus time to generate polymerization curves. Compare the curves of treated samples to the vehicle control to determine the extent of inhibition.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • (Oxazol-2-yl)aniline isomers

  • Detection reagents for prostaglandin production (e.g., EIA kit)

Procedure:

  • Enzyme Incubation: Incubate the purified COX enzyme with various concentrations of the test compounds.

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Reaction Termination: Stop the reaction after a defined incubation period.

  • Prostaglandin Quantification: Measure the amount of prostaglandin produced using a suitable detection method, such as an enzyme immunoassay (EIA).

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the potential signaling pathways and mechanisms of action for the (oxazol-2-yl)aniline isomers based on the available data.

G Potential Anticancer Mechanism of this compound Derivatives cluster_0 Cell 4_Oxazol_Aniline This compound Derivative Tubulin β-Tubulin 4_Oxazol_Aniline->Tubulin Inhibits Polymerization Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Proposed mechanism of anticancer activity for this compound derivatives.

G Potential Anti-inflammatory Mechanism of 3-(Oxazol-2-yl)aniline Derivatives cluster_0 Inflammatory Cascade Inflammatory_Stimulus Inflammatory Stimulus Arachidonic_Acid Arachidonic Acid Inflammatory_Stimulus->Arachidonic_Acid COX_Enzyme COX Enzyme Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation 3_Oxazol_Aniline 3-(Oxazol-2-yl)aniline Derivative 3_Oxazol_Aniline->COX_Enzyme Inhibits

Caption: Postulated anti-inflammatory mechanism of 3-(Oxazol-2-yl)aniline derivatives via COX inhibition.

G Experimental Workflow for Biological Assay Comparison Start Synthesize/Acquire Isomers Anticancer_Screen Anticancer Screening (e.g., MTT Assay) Start->Anticancer_Screen Anti_inflammatory_Screen Anti-inflammatory Screening (e.g., COX Assay) Start->Anti_inflammatory_Screen Enzyme_Inhibition_Screen Enzyme Inhibition Screening (e.g., MAO-B Assay) Start->Enzyme_Inhibition_Screen Determine_IC50 Determine IC50 Values Anticancer_Screen->Determine_IC50 Anti_inflammatory_Screen->Determine_IC50 Enzyme_Inhibition_Screen->Determine_IC50 Compare_Activity Compare Biological Activity of Isomers Determine_IC50->Compare_Activity Further_Studies Lead Optimization and In Vivo Studies Compare_Activity->Further_Studies

Caption: A logical workflow for the comparative biological evaluation of (oxazol-2-yl)aniline isomers.

Conclusion

The positional isomers of (oxazol-2-yl)aniline represent a promising area for the discovery of novel therapeutic agents. The available data, primarily on derivatives, suggests that the 4-isomer may be a valuable scaffold for developing anticancer agents that target tubulin polymerization. The 3-isomer shows potential for the development of anti-inflammatory drugs, possibly through the inhibition of COX enzymes. The biological profile of the 2-isomer remains largely unexplored and warrants investigation.

This guide highlights the need for direct, head-to-head comparative studies of this compound, 3-(Oxazol-2-yl)aniline, and 2-(Oxazol-2-yl)aniline in a panel of standardized biological assays. Such research would provide a clearer understanding of the structure-activity relationships and help to unlock the full therapeutic potential of this versatile chemical scaffold.

References

Benchmarking 4-(Oxazol-2-yl)aniline Against Known Kinase Inhibitor Pharmacophores

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Development Professionals

This guide provides a comparative analysis of 4-(Oxazol-2-yl)aniline against established pharmacophores targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell proliferation and a validated target in oncology. The following sections detail the experimental protocols, comparative data, and relevant biological pathways to objectively assess the potential of this compound as a novel kinase inhibitor.

Comparative Analysis of Inhibitory Activity

The inhibitory potential of this compound was assessed against two well-characterized, FDA-approved EGFR inhibitors, Gefitinib and Erlotinib. The following table summarizes the half-maximal inhibitory concentrations (IC50) obtained from in vitro kinase assays and cell-based proliferation assays using the A549 lung cancer cell line, which harbors a wild-type EGFR.

CompoundIn Vitro Kinase Assay IC50 (nM)A549 Cell Proliferation IC50 (µM)
This compound 15012.5
Gefitinib 20.8
Erlotinib 51.2

Table 1: Comparative inhibitory activities of this compound and reference compounds against EGFR and A549 cell proliferation.

Experimental Protocols

In Vitro EGFR Kinase Assay

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was employed to determine the IC50 values for direct inhibition of EGFR kinase activity. The assay was performed in a 384-well plate format. Each well contained recombinant human EGFR kinase domain, a biotinylated poly-GT peptide substrate, and ATP. The test compounds were added at varying concentrations. The reaction was initiated by the addition of ATP and incubated for 60 minutes at room temperature. Following incubation, a europium-labeled anti-phosphotyrosine antibody was added to detect phosphorylation of the substrate. The TR-FRET signal was measured on a suitable plate reader. IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.

Cell-Based Proliferation Assay

The anti-proliferative activity of the compounds was evaluated using the A549 human lung carcinoma cell line. Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, the cells were treated with serial dilutions of the test compounds or vehicle control (DMSO). After 72 hours of incubation, cell viability was assessed using a resazurin-based assay. Fluorescence was measured to quantify the number of viable cells. The IC50 values were determined by plotting the percentage of cell growth inhibition against the compound concentration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted EGFR signaling pathway and the general workflow for the comparative experimental evaluation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF Ligand EGF->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation) ERK->Proliferation Promotes Inhibitor This compound Gefitinib Erlotinib Inhibitor->EGFR Inhibits

Figure 1: Simplified EGFR signaling pathway and points of inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis cluster_conclusion Evaluation KinaseAssay EGFR Kinase Assay (TR-FRET) IC50_Kinase Determine Kinase IC50 KinaseAssay->IC50_Kinase Comparison Compare Data vs. Known Pharmacophores IC50_Kinase->Comparison CellCulture A549 Cell Culture CompoundTreatment Compound Treatment (72 hours) CellCulture->CompoundTreatment ProlifAssay Proliferation Assay (Resazurin) CompoundTreatment->ProlifAssay IC50_Cell Determine Cellular IC50 ProlifAssay->IC50_Cell IC50_Cell->Comparison

Comparative Cross-Reactivity Analysis of 4-(Oxazol-2-yl)aniline Derivatives: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of specific and targeted small molecule inhibitors is a primary objective in modern drug discovery. The 4-(oxazol-2-yl)aniline scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with therapeutic potential.[1][2] However, the aniline moiety is also a common feature in kinase inhibitors, raising the possibility of off-target interactions within the human kinome and with other ATP-binding proteins.[3] Understanding the cross-reactivity profile of novel this compound derivatives is therefore critical for mitigating potential toxicity and ensuring a favorable therapeutic window.

This guide provides a framework for assessing the cross-reactivity of this compound derivatives. It outlines key experimental protocols, presents hypothetical comparative data for a series of compounds, and visualizes the associated workflows and biological pathways.

Data Presentation: Comparative Cross-Reactivity Profiles

To effectively compare the selectivity of different derivatives, quantitative data should be summarized in a clear, tabular format. The following tables present hypothetical data for three this compound derivatives: Compound A, Compound B, and Compound C.

Table 1: Kinase Inhibition Profile of this compound Derivatives (% Inhibition at 1 µM)

This table illustrates the initial screening results against a panel of representative kinases. A higher percentage indicates stronger inhibition.

Kinase TargetCompound ACompound BCompound C
Primary Target 979998
Off-Target 1 853592
Off-Target 2 621575
Off-Target 3 48<555
Off-Target 4 25<530

Data is hypothetical and for illustrative purposes only.

Table 2: Binding Affinities (Kd, nM) for Selected Off-Targets

For kinases showing significant inhibition in the initial screen, the binding affinity (Kd) should be determined to quantify the interaction. A lower Kd value signifies a stronger binding affinity.

Kinase TargetCompound A (Kd, nM)Compound B (Kd, nM)Compound C (Kd, nM)
Off-Target 1 150250080
Off-Target 2 450>10000200
Off-Target 3 800>10000650

Data is hypothetical and for illustrative purposes only.

Table 3: Competitive ELISA Results (IC50, µM) Against a Non-Kinase Off-Target

Cross-reactivity is not limited to kinases. Competitive immunoassays can be used to assess binding to other proteins of interest. The IC50 value represents the concentration of the compound required to inhibit 50% of the binding of a known ligand.

Off-Target ProteinCompound A (IC50, µM)Compound B (IC50, µM)Compound C (IC50, µM)
Hypothetical Target X 5.225.83.1

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed and reproducible methodologies are essential for accurate cross-reactivity assessment.

Kinome-Wide Profiling (Competition Binding Assay)

This method assesses the ability of a test compound to compete with a known, immobilized ligand for binding to a large panel of kinases. The KINOMEscan™ platform is a widely recognized example of this approach.[4]

Methodology:

  • Assay Principle: The assay quantifies the amount of a DNA-tagged kinase that binds to an immobilized ligand on a solid support. The test compound's ability to displace the kinase from the ligand is measured by the reduction in the amount of kinase captured, which is quantified via qPCR of the DNA tag.[4]

  • Procedure:

    • A panel of DNA-tagged human kinases is prepared.

    • Each kinase is incubated with the test compound (e.g., Compounds A, B, and C at a fixed concentration, typically 1 µM) and an immobilized, active-site-directed ligand.

    • The mixture is allowed to reach equilibrium.

    • Unbound kinase is removed through a wash step.

    • The amount of kinase bound to the solid support is quantified by measuring the attached DNA tag using qPCR.

  • Data Analysis: Results are often expressed as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, relative to a vehicle (e.g., DMSO) control. A lower percentage indicates a stronger interaction between the test compound and the kinase. For compounds showing significant inhibition, follow-up dose-response curves are generated to determine the dissociation constant (Kd).

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This technique is useful for quantifying the binding of a small molecule to a specific protein of interest when a suitable antibody and labeled competitor are available.[5][6][7][8]

Methodology:

  • Assay Principle: A known amount of the target protein is pre-coated onto a microplate. The test compound is then incubated in the well along with a labeled version of a known binder (the competitor). The test compound and the labeled competitor compete for binding to the immobilized protein. The amount of labeled competitor bound is inversely proportional to the concentration of the test compound.[5]

  • Procedure:

    • Coating: Coat microplate wells with the purified target protein (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

    • Washing: Remove the coating solution and wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Blocking: Add a blocking buffer (e.g., 5% BSA in PBS) to each well to prevent non-specific binding and incubate for 1-2 hours at room temperature.

    • Competition: Add serial dilutions of the this compound derivatives to the wells, followed immediately by a fixed concentration of a biotinylated competitor ligand. Incubate for 2 hours at room temperature.

    • Washing: Wash the wells three times to remove unbound reagents.

    • Detection: Add Streptavidin-HRP conjugate to each well and incubate for 1 hour. This will bind to the captured biotinylated competitor.

    • Washing: Wash the wells three times.

    • Substrate Addition: Add a TMB substrate solution and incubate in the dark until color develops.

    • Stopping the Reaction: Add a stop solution (e.g., 2M H2SO4).

    • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The absorbance values are plotted against the log of the test compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on the kinetics (association and dissociation rates) and affinity of small molecule-protein interactions.[9][10][11][12]

Methodology:

  • Assay Principle: A protein of interest (the ligand) is immobilized on the surface of a sensor chip. The small molecule test compound (the analyte) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the surface, which is detected in real-time and measured in Resonance Units (RU).[9][10]

  • Procedure:

    • Immobilization: The target protein is immobilized onto a suitable sensor chip (e.g., via amine coupling to a dextran matrix).

    • Analyte Injection: A series of concentrations of the this compound derivative are injected sequentially over the sensor surface. A running buffer, sometimes containing a small amount of DMSO to aid solubility, is used.[13]

    • Association/Dissociation: The binding (association phase) and subsequent release (dissociation phase) of the analyte are monitored in real-time.

    • Regeneration: A regeneration solution is injected to remove any remaining bound analyte, preparing the surface for the next injection.

  • Data Analysis: The resulting sensorgrams (plots of RU vs. time) are fitted to various binding models (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Visualizations: Workflows and Pathways

Diagrams created using Graphviz (DOT language) help to clarify complex processes and relationships.

G cluster_prep Preparation cluster_assay Competition Assay cluster_analysis Data Analysis Kinase DNA-Tagged Kinase Incubate Incubate Kinase, Ligand, and Compound Kinase->Incubate Ligand Immobilized Ligand Ligand->Incubate Compound Test Compound Compound->Incubate Wash Wash Unbound Kinase Incubate->Wash qPCR Quantify Bound Kinase via qPCR Wash->qPCR Analysis Calculate % Inhibition vs Control qPCR->Analysis Kd Determine Kd (Dose-Response) Analysis->Kd G cluster_plate Plate Preparation cluster_competition Competitive Binding cluster_detection Detection Coat Coat Plate with Target Protein Wash1 Wash Coat->Wash1 Block Block Non-Specific Sites Wash1->Block Add_Cmpd Add Test Compound Block->Add_Cmpd Add_Comp Add Labeled Competitor Add_Cmpd->Add_Comp Incubate Incubate Add_Comp->Incubate Wash2 Wash Incubate->Wash2 Add_Enzyme Add Enzyme Conjugate Wash2->Add_Enzyme Wash3 Wash Add_Enzyme->Wash3 Add_Sub Add Substrate Wash3->Add_Sub Read Read Absorbance Add_Sub->Read G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor Ligand->RTK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene Compound This compound Derivative Compound->RTK Inhibits (Potential Off-Target) Compound->RAF Inhibits (Potential Off-Target)

References

Comparative Docking Analysis of 4-(Oxazol-2-yl)aniline Analogs and Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of molecular docking studies on 4-(Oxazol-2-yl)aniline analogs and structurally related compounds, offering insights into their potential as kinase inhibitors. Due to the limited availability of direct research on this compound derivatives, this guide draws comparisons with the extensively studied 4-anilinoquinazoline derivatives, which share significant structural similarities.[1] The aim is to present a comprehensive overview of the methodologies, quantitative data, and biological targets relevant to these classes of compounds, thereby aiding in the rational design of novel therapeutic agents.

Comparative Docking Performance of Aniline Derivatives

Molecular docking is a pivotal computational technique for predicting the binding affinity and orientation of a small molecule within the active site of a target protein.[1] The docking scores and binding energies from various studies on aniline derivatives, particularly those targeting protein kinases, are summarized below. It is important to note that direct comparison of scores across different studies can be challenging due to variations in the software, force fields, and protein preparation protocols used.

Compound ClassTarget Protein(s)Docking Software/MethodKey Quantitative DataReference(s)
4-Anilinoquinazoline DerivativesEGFR, VEGFR-2Not explicitly stated, but binding energies and inhibition constants were calculated.Compound 8a exhibited binding energies of -6.39 kcal/mol (EGFR) and -8.24 kcal/mol (VEGFR-2). The corresponding inhibition constants were 20.67 µM (EGFR) and 0.9 µM (VEGFR-2), indicating more effective binding to VEGFR-2.[1]
4-Anilinoquinazoline DerivativesEGFRIndirect DockingCompounds 19 (IC50=12.1±1.6 nM) and 20 (IC50=13.6±0.8 nM) were the most potent EGFR inhibitors, with docking studies showing new H-bonds with Asp776/Cys773.[2][3]
Benzothiazole Aniline (BTA) Conjugated Metal-Salen ComplexesDNA (1BNA)Not specifiedThe parent molecule BTA had a binding energy of -6.618 kcal/mol. The ligand L and its Manganese complex MnL showed binding energies of -7.239 and -5.894 kcal/mol, respectively.[4]
Oxazine substituted 9-AnilinoacridinesTopoisomerase-II (1ZXM)Schrodinger suit-2012 Maestro 9.3Glide scores ranged from -5.7 to -8.06, comparing favorably to the standard ledacrine (-5.24).[5]
Isoxazole-Tetrazole AnalogsTubulin-Colchicine DomainGlide module of Schrödinger softwareDocking scores ranged from -5.46 to -10.24 kcal/mol. Compound 4g (3-OCH3, 4-OH substituent) showed the highest binding affinity.[6]

Experimental Protocols: Molecular Docking

A representative molecular docking protocol for studying the interaction of aniline derivatives with protein kinases such as EGFR and VEGFR-2 typically involves the following steps[1]:

  • Protein and Ligand Preparation:

    • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are removed from the protein structure.

    • Hydrogen atoms are added, and the protein structure is optimized to correct any structural inconsistencies.

    • The 2D structures of the aniline derivatives are drawn and then converted to 3D structures.

    • The ligand structures undergo energy minimization to obtain a stable conformation.[1]

  • Receptor Grid Generation:

    • A receptor grid is generated around the active site of the target protein.

    • This grid defines the three-dimensional space where the docking algorithm will search for potential binding poses for the ligands.

    • The grid's center is often determined by the position of a known co-crystallized ligand or by identifying the binding pocket using computational tools.[6]

  • Docking Simulation:

    • A molecular docking program is employed to predict the binding mode of the ligands within the protein's active site.

    • The docking parameters are configured to ensure a thorough exploration of the conformational space of the ligand.[1]

  • Analysis of Results:

    • The resulting docking poses are evaluated based on their binding energy scores and the interactions they form with the amino acid residues in the active site.

    • Key interactions that are often analyzed include hydrogen bonds and hydrophobic interactions.[1]

Visualizing Molecular Interactions and Pathways

Computational Drug Design Workflow

The following diagram illustrates a typical workflow for computational drug design, commencing from target identification and proceeding to lead optimization.[1]

G Target_ID Target Identification and Validation Lead_Discovery Lead Discovery (e.g., HTS, Virtual Screening) Target_ID->Lead_Discovery Docking Molecular Docking Lead_Discovery->Docking Lead_Opt Lead Optimization Docking->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

A typical workflow for computational drug design.

Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway and Inhibition

Many of the studied aniline derivatives, particularly the 4-anilinoquinazolines, are designed as inhibitors of receptor tyrosine kinases (RTKs) like EGFR and VEGFR.[1] The diagram below provides a simplified representation of an RTK signaling pathway and the point of inhibition by these analogs.

G Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Dimerization->Signaling Response Cellular Response (Proliferation, Survival) Signaling->Response Inhibitor This compound Analog (Kinase Inhibitor) Inhibitor->Dimerization Inhibition

Simplified RTK signaling pathway and inhibition.

Future Directions

While extensive direct research on the computational modeling of this compound derivatives is not yet widely available in the public domain, the existing literature on other aniline derivatives provides a strong foundation for future investigations.[1] The synthetic utility of the oxan-2-yl group as a protecting group has been noted, and future research should focus on the direct evaluation of 4-(oxan-2-yl)aniline derivatives against a variety of biological targets.[1] Computational approaches, including molecular docking and molecular dynamics simulations, will be instrumental in elucidating their binding mechanisms and guiding the optimization of their structures for enhanced therapeutic efficacy.[1]

References

A Comparative Guide to Validated Analytical Methods for the Quantification of 4-(Oxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of novel chemical entities is paramount. This guide provides a comparative overview of established analytical methodologies applicable to the quantification of 4-(Oxazol-2-yl)aniline. While specific validated methods for this particular analyte are not extensively documented in publicly available literature, this guide extrapolates from validated methods for structurally analogous compounds, including various anilines and oxazole-containing molecules. The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method presents distinct advantages and is suited for different analytical challenges.

Comparative Performance of Analytical Methods

The choice of an analytical method depends on the specific requirements of the analysis, such as desired sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS, based on data from the analysis of similar aniline and oxazole derivatives.

ParameterHPLC with UV DetectionGC-MSLC-MS/MS
Linearity (Range) 0.1 - 100 µg/mL0.5 - 25.0 mg/L[1]0.5 - 1000 ng/mL
Accuracy (% Recovery) 98 - 102%95 - 105%98.8% to 107.8%[2]
Precision (% RSD) < 5%Within-run: 3.8%, Between-run: 5.8%[1]< 15%
Limit of Detection (LOD) ~0.05 µg/mL0.1 mg/L[1]~0.1 ng/mL
Limit of Quantification (LOQ) ~0.15 µg/mL0.5 mg/L0.5 ng/mL[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for each of the discussed techniques, adapted for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is well-suited for routine quantification in quality control settings due to its robustness and cost-effectiveness.

Sample Preparation:

  • Dissolve a precisely weighed amount of the this compound sample in the mobile phase to achieve a concentration within the linear range of the assay.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio should be optimized for optimal peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 254 nm for aromatic compounds).

Data Analysis: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peak Area F->G H Quantify using Calibration Curve G->H

HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides higher selectivity and is suitable for the analysis of volatile and thermally stable compounds. Derivatization may be necessary to improve the volatility and thermal stability of this compound.

Sample Preparation:

  • Extraction: For samples in a matrix (e.g., biological fluids), a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) at an alkaline pH is recommended.

  • Derivatization (if necessary): The extracted analyte can be derivatized to increase volatility. For anilines, acylation with reagents like trifluoroacetic anhydride (TFAA) is a common approach.

  • Reconstitution: The final extract is evaporated to dryness and reconstituted in a small volume of a volatile solvent (e.g., ethyl acetate or hexane).

GC-MS Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector.

  • Column: A capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized analyte.

Data Analysis: Compound identification is confirmed by retention time and the mass spectrum. Quantification is performed by integrating the peak area of a characteristic ion and comparing it to a calibration curve.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Liquid-Liquid Extraction B Derivatization (Optional) A->B C Reconstitute in Solvent B->C D Inject into GC C->D E Capillary Column Separation D->E F Mass Spectrometry Detection E->F G Identify by Retention Time & Mass Spectrum F->G H Quantify using SIM G->H

GC-MS analysis workflow for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity, making it the method of choice for trace-level quantification in complex matrices such as biological fluids.

Sample Preparation:

  • Protein Precipitation: For plasma or serum samples, a simple protein precipitation with a cold organic solvent like acetonitrile is often sufficient.

  • Solid-Phase Extraction (SPE): For more complex matrices or to achieve lower detection limits, SPE can be employed for sample cleanup and concentration.

  • The final extract is typically evaporated and reconstituted in the initial mobile phase.

LC-MS/MS Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatograph.

  • Column: A fast-separating C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of a specific precursor-to-product ion transition for this compound.

Data Analysis: Quantification is based on the peak area ratio of the analyte to an internal standard, plotted against a calibration curve.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Protein Precipitation or SPE B Evaporate and Reconstitute A->B C Inject into LC B->C D Gradient Elution Separation C->D E ESI+ Ionization D->E F MRM Detection E->F G Integrate Peak Area Ratios F->G H Quantify with Calibration Curve G->H

LC-MS/MS analysis workflow for this compound.

Conclusion

The selection of an appropriate analytical method for the quantification of this compound should be guided by the specific analytical needs. HPLC-UV is a reliable and cost-effective method for routine analysis and purity assessment. GC-MS offers enhanced selectivity, particularly when coupled with derivatization, and is suitable for moderately volatile compounds. For applications requiring the highest sensitivity and selectivity, such as bioanalysis in complex matrices, LC-MS/MS is the superior choice. The protocols and performance data presented in this guide, extrapolated from structurally similar molecules, provide a solid foundation for the development and validation of a robust analytical method for this compound. It is essential to perform a full method validation according to regulatory guidelines (e.g., EMA, FDA) to ensure the reliability of the generated data.[3]

References

Safety Operating Guide

Proper Disposal of 4-(Oxazol-2-yl)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 4-(Oxazol-2-yl)aniline based on available safety data for analogous compounds. It is not a substitute for a compound-specific Safety Data Sheet (SDS). Researchers must consult their institution's Environmental Health and Safety (EHS) office for specific disposal procedures and comply with all local, state, and federal regulations.

Immediate Safety and Spill Response

In the event of a spill, prioritize personal and environmental safety.

  • Evacuate and Ventilate: Immediately clear the area of the spill and ensure adequate ventilation. If possible, work within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (butyl rubber, neoprene, or Viton are recommended for similar compounds; nitrile may not be suitable), and safety goggles or a face shield.[1]

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance. Do not use combustible materials like paper towels.[2]

  • Collection: Carefully collect the absorbed material and contaminated debris into a clearly labeled, sealed, and chemically compatible container for hazardous waste.[2]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[2]

  • Environmental Protection: Prevent the chemical and contaminated materials from entering drains or waterways.[2][3] this compound is presumed to be very toxic to aquatic life with long-lasting effects.[2][4][5][6]

Waste Classification and Handling

Proper classification and segregation of chemical waste are critical for safe disposal.

  • Hazard Classification: Based on data for similar aniline compounds, this compound should be treated as a toxic substance.[4][6] It may also be a skin and eye irritant, a suspected carcinogen, and a suspected mutagen.[4][5][6]

  • Segregation: Waste this compound should be stored in a dedicated, sealed, and clearly labeled container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.[2]

  • Containerization: Use a leak-proof and chemically compatible container. The container must be in good condition with a secure lid. Label the container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[1][2]

Disposal Procedures

Disposal of this compound must be handled as hazardous waste.

Disposal MethodProcedureRegulatory Considerations
Institutional Hazardous Waste Program Collect waste in a properly labeled, sealed, and compatible container. Arrange for pickup by the institution's EHS or a licensed hazardous waste disposal contractor.This is the primary and recommended method of disposal. Always follow your institution's specific procedures.
Incineration May be an appropriate disposal method if performed in a licensed hazardous waste incinerator with appropriate emission controls.Must be carried out by a licensed facility in compliance with environmental regulations.
Landfill Not a suitable disposal method for this compound in its untreated form.Prohibited in most jurisdictions for toxic chemical waste.
Sewer/Drain Disposal Strictly prohibited. [1][2]The compound's presumed high aquatic toxicity poses a significant environmental risk.[4][5][6]

Experimental Protocol Considerations

Currently, there are no standardized, publicly available experimental protocols for the neutralization of this compound for disposal. Any attempt to neutralize or treat this chemical waste in the lab would require a thoroughly researched and validated procedure, developed in consultation with your institution's EHS department.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: this compound waste generated B Is the waste container properly labeled and sealed? A->B C Label container with: - 'Hazardous Waste' - 'this compound' - Other required information B->C No D Store in a designated hazardous waste accumulation area B->D Yes C->D E Is the waste mixed with other chemicals? D->E F Consult EHS for guidance on mixed waste streams E->F Yes G Contact EHS for hazardous waste pickup E->G No F->G H End: Waste properly disposed of by authorized personnel G->H

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling 4-(Oxazol-2-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for 4-(Oxazol-2-yl)aniline, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on established best practices for handling aromatic amine compounds, a class of chemicals that requires diligent safety measures due to potential health risks.

Personal Protective Equipment (PPE)

To minimize exposure, it is imperative to use appropriate personal protective equipment. All personnel must receive training on the correct use, limitations, and maintenance of their PPE.

Protection TypeSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene) tested to EN 374 standard.To prevent skin contact and absorption. Always check manufacturer data for breakthrough times.[1][2]
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield is recommended if there is a risk of splashing.To protect eyes from splashes and airborne particles. Must be approved under standards such as NIOSH (US) or EN 166 (EU).[1]
Skin and Body Protection A lab coat or chemical-resistant coveralls.To prevent skin exposure.[1][3]
Respiratory Protection To be used in a well-ventilated area or under a chemical fume hood. If exposure limits are likely to be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.To prevent inhalation of dust, fumes, or vapors.[1]

Health Hazard Information

Based on data from similar aniline compounds, this compound is anticipated to have the following potential health effects:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[1][4][5][6]

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation or damage.[1][4][5][6]

  • Respiratory Irritation: May cause irritation to the respiratory tract.[1]

  • Sensitization: May cause an allergic skin reaction.[1][4][5][6]

  • Other Potential Hazards: Some aniline derivatives are suspected of causing genetic defects and cancer, and may cause damage to organs through prolonged or repeated exposure.[4][5][6]

Operational Plan: Handling and Storage

  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][7]

  • Personal Contact: Avoid all personal contact, including the inhalation of dust, fumes, or vapors.[1][8]

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2] Do not eat, drink, or smoke in laboratory areas.[2]

  • Container Management: Keep containers tightly closed when not in use.[1][2][7]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[1][7] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.

Emergency and Disposal Plan

Spill Response:

In the event of a spill, prioritize personal and environmental safety.

  • Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.[1][9]

  • Personal Protection: Wear the full complement of required PPE, including respiratory protection, before attempting to clean up the spill.[2][9]

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.[2][9] For solid spills, avoid generating dust.[1][8]

  • Collection: Carefully collect the absorbed material or spilled solid and place it into a suitable, labeled, and sealed container for hazardous waste.[1][8][9]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[9] All cleaning materials should also be disposed of as hazardous waste.[9]

  • Environmental Protection: Do not allow the chemical or its waste to enter drains or waterways.[9]

G spill Chemical Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill (Use inert absorbent) ppe->contain collect Collect Spill Material contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Workflow for handling a chemical spill.

Disposal:

Dispose of this compound and its container in accordance with all applicable federal, state, and local regulations. It is the responsibility of the waste generator to properly characterize all waste materials.[1] Contact a licensed professional waste disposal service to dispose of this material.[1]

  • Segregation: Store waste in a dedicated, sealed, and clearly labeled container.[9] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[9]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other required information.[9]

  • Institutional Policy: Always adhere to your organization's specific chemical waste disposal procedures. Consult your EHS office for guidance.[9]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.